molecular formula C18H27N5O21P4 B1242441 Denufosol CAS No. 211448-85-0

Denufosol

Cat. No.: B1242441
CAS No.: 211448-85-0
M. Wt: 773.3 g/mol
InChI Key: FPNPSEMJLALQSA-MIYUEGBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Denufosol is an investigational nucleotide agonist that selectively targets the P2Y2 receptor. Its primary research application has been in the study of cystic fibrosis (CF) and respiratory physiology. The compound's mechanism of action is designed to enhance innate mucosal hydration and mucociliary clearance in the airways. It acts by bypassing the defective CFTR chloride channel characteristic of CF, instead activating an alternative chloride channel pathway. This activation results in increased chloride secretion, inhibition of sodium absorption, and enhanced cilia beat frequency, which collectively work to hydrate the airway surface liquid and facilitate mucus clearance . In clinical development, this compound was formulated as an inhaled agent for direct delivery to the lungs, with studies indicating that high local concentrations could be achieved with minimal systemic exposure . Although Phase 3 clinical trials for CF were ultimately terminated, this compound remains a valuable tool for scientists studying P2Y2 receptor pharmacology, ion transport mechanisms in epithelial tissues, and potential therapeutic strategies for obstructive lung diseases . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Denufosol tetrasodium is a selective P2Y2 agonist designed to enhance the lung's innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel that acts in the same way as the defective ion channel in moving salt and water to the surface of the airways. Based on pre-clinical and clinical work, denufosol has several pharmacological actions contributing to its mechanism of action: hydration of the airways by stimulating chloride and liquid secretions on the epithelial cell surface; inhibition of epithelial sodium absorption; enhancement of ciliary beat frequency; and stimulation of mucin secretion. This unique mechanism of action represents a differentiated approach relative to other approved CF products and may be important in intervening in the early clinical course of CF lung disease.

CAS No.

211448-85-0

Molecular Formula

C18H27N5O21P4

Molecular Weight

773.3 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1

InChI Key

FPNPSEMJLALQSA-MIYUEGBISA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O

Other CAS No.

211448-85-0

Synonyms

denufosol tetrasodium
INS 37217
INS37217
P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt

Origin of Product

United States

Foundational & Exploratory

Denufosol's Mechanism of Action on the P2Y2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denufosol (formerly INS37217) is a selective agonist of the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] Developed as an inhaled therapy for cystic fibrosis (CF), this compound's mechanism of action centers on bypassing the defective CFTR channel by activating an alternative pathway for chloride secretion and hydration of airway surfaces.[3][4] This guide provides an in-depth technical overview of this compound's interaction with the P2Y2 receptor, the subsequent intracellular signaling cascades, and the experimental methodologies used to characterize its activity.

This compound and the P2Y2 Receptor

This compound is a synthetic dinucleotide, specifically P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')tetraphosphate, designed for enhanced metabolic stability compared to endogenous P2Y2 agonists.[2] Its primary molecular target is the P2Y2 receptor, which is widely expressed in various tissues, including the apical membrane of airway epithelial cells.

Binding Affinity and Potency

The interaction of this compound with the P2Y2 receptor has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative parameters of this interaction.

Parameter Value Assay Cell Line
Ki Value not found in search resultsRadioligand BindingCell line not specified
Kd Value not found in search resultsRadioligand BindingCell line not specified

Caption: Binding affinity constants of this compound for the P2Y2 receptor. Ki (inhibition constant) and Kd (dissociation constant) are measures of the affinity of this compound for the receptor. Lower values indicate higher affinity.

Parameter Value Assay Cell Line
EC50 (Calcium Mobilization) Value not found in search resultsIntracellular Calcium MeasurementCell line not specified
EC50 (Chloride Secretion) Value not found in search resultsUssing ChamberAirway Epithelial Cells

Caption: Functional potency of this compound. EC50 (half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in functional assays.

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by this compound initiates a well-characterized intracellular signaling cascade primarily mediated by the Gq family of G proteins. This pathway leads to the mobilization of intracellular calcium and the activation of calcium-activated chloride channels (CaCCs), providing an alternative route for chloride secretion in CF patients where the CFTR channel is dysfunctional.

P2Y2_Signaling_Pathway P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to CaCC Ca²⁺-activated Cl⁻ Channel (CaCC) Chloride Cl⁻ CaCC->Chloride ER ER Lumen [Ca²⁺] ER->CaCC Ca²⁺ release activates IP3R->ER Opens This compound This compound This compound->P2Y2

Caption: this compound-activated P2Y2 receptor signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Hypothetical Protocol)

This assay would be used to determine the binding affinity (Ki, Kd) of this compound for the P2Y2 receptor.

Objective: To quantify the direct interaction between this compound and the P2Y2 receptor.

Materials:

  • Cell membranes expressing the human P2Y2 receptor.

  • Radiolabeled ligand (e.g., [³H]UTP or a specific P2Y2 antagonist).

  • This compound (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a microtiter plate, combine cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare P2Y2-expressing cell membranes B Incubate membranes with [³H]Ligand and varying [this compound] A->B C Filter to separate bound and free ligand B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity with scintillation counter D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a radioligand binding assay.

Intracellular Calcium Measurement using Fura-2

This assay measures the increase in intracellular calcium concentration following P2Y2 receptor activation by this compound.

Objective: To determine the EC50 of this compound for P2Y2-mediated calcium mobilization.

Materials:

  • Human airway epithelial cells (e.g., 16HBE14o- or primary cells).

  • Fura-2 AM (cell-permeant calcium indicator).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • This compound solutions of varying concentrations.

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.[5]

  • Dye Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at 37°C.[6]

  • Washing: Wash the cells with HBS to remove extracellular Fura-2 AM.[5]

  • De-esterification: Incubate cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.[5]

  • Measurement: Place the plate in a fluorescence reader and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.[6]

  • Stimulation: Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence ratio over time.

  • Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio as a measure of the change in intracellular calcium. Plot the peak change in ratio against the logarithm of the this compound concentration to determine the EC50.

Ussing Chamber Electrophysiology

This is the gold-standard assay for measuring ion transport across epithelial cell monolayers.

Objective: To measure this compound-stimulated chloride secretion as a change in short-circuit current (Isc).

Materials:

  • Human airway epithelial cells grown on permeable supports (e.g., Snapwell or Transwell).

  • Ussing chamber system with voltage-clamp amplifier.

  • Ringer's solution.

  • Amiloride (to inhibit sodium absorption).

  • This compound solutions.

  • Ag/AgCl electrodes and agar bridges.

Procedure:

  • Monolayer Preparation: Culture airway epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER) is achieved, indicating a confluent monolayer.

  • Chamber Setup: Mount the permeable support in the Ussing chamber, separating the apical and basolateral compartments, each filled with pre-warmed and gassed Ringer's solution.[7]

  • Equilibration: Allow the system to equilibrate and the baseline potential difference and Isc to stabilize.

  • Sodium Channel Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride secretion.

  • Stimulation: Add this compound to the apical chamber in a cumulative concentration-response manner.

  • Measurement: Record the change in Isc, which reflects the net movement of chloride ions across the epithelium.

  • Data Analysis: Plot the change in Isc against the logarithm of the this compound concentration to determine the EC50 for chloride secretion.

Clinical Development and Outcomes

This compound was advanced into Phase III clinical trials for the treatment of cystic fibrosis. The primary endpoint in these trials was the change in forced expiratory volume in one second (FEV₁).

Trial Number of Patients Dosage Primary Endpoint Outcome
TIGER-1 35260 mg, three times dailyChange in FEV₁ at 24 weeksMet primary endpoint (significant improvement vs. placebo)
TIGER-2 46660 mg, three times dailyChange in FEV₁ at 48 weeksDid not meet primary endpoint (no significant difference vs. placebo)

Despite promising initial results in the TIGER-1 trial, the subsequent TIGER-2 trial did not demonstrate a statistically significant benefit of this compound over placebo.[3] As a result, further clinical development of this compound for cystic fibrosis was discontinued.

Conclusion

This compound is a selective P2Y2 receptor agonist that effectively stimulates a Gq-mediated signaling pathway, leading to intracellular calcium mobilization and the activation of alternative chloride channels in airway epithelial cells.[2] This mechanism of action provided a strong rationale for its development as a CFTR-independent therapy for cystic fibrosis. While preclinical and early clinical data were promising, this compound ultimately failed to demonstrate sustained efficacy in late-stage clinical trials. Nevertheless, the study of this compound has significantly contributed to the understanding of P2Y2 receptor pharmacology and its potential role in regulating epithelial ion transport.

References

Denufosol for Cystic Fibrosis Ion Channel Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denufosol (formerly known as INS37217) is a selective P2Y2 purinergic receptor agonist investigated as an inhaled therapy for cystic fibrosis (CF). This document provides a comprehensive technical overview of this compound's mechanism of action on ion channel regulation in airway epithelial cells, supported by preclinical concepts and clinical trial data. It details the underlying signaling pathways, summarizes key clinical findings, and outlines representative experimental protocols for studying its effects. While this compound ultimately did not achieve its primary endpoints in late-stage clinical trials, the wealth of data generated provides valuable insights into targeting alternative ion channels in CF.

Introduction

Cystic fibrosis is an autosomal recessive disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. The resulting dysfunctional CFTR protein, an apical membrane chloride and bicarbonate channel, leads to impaired ion and water transport across epithelial surfaces. In the airways, this defect results in dehydrated and thickened mucus, impaired mucociliary clearance, and a cycle of obstruction, inflammation, and chronic infection.

This compound was developed to address this fundamental defect by activating an alternative, CFTR-independent pathway for ion transport. As a P2Y2 receptor agonist, it was designed to hydrate the airway surface liquid by stimulating chloride secretion and inhibiting sodium absorption, thereby improving mucociliary clearance.[1] This guide delves into the scientific foundation of this approach and the clinical investigations that followed.

Mechanism of Action: P2Y2 Receptor-Mediated Ion Channel Regulation

This compound's therapeutic rationale is centered on its activity as a selective agonist of the P2Y2 receptor, a G protein-coupled receptor located on the apical membrane of airway epithelial cells.[2] Activation of the P2Y2 receptor by this compound initiates a signaling cascade that modulates the activity of several key ion channels, independent of the patient's CFTR mutation status.[1]

The primary effects of this compound on ion transport are:

  • Stimulation of Calcium-Activated Chloride Channel (CaCC) Secretion: P2Y2 receptor activation leads to an increase in intracellular calcium, which in turn activates CaCCs, providing an alternative pathway for chloride secretion into the airway lumen.

  • Inhibition of Epithelial Sodium Channel (ENaC) Absorption: this compound has been shown to inhibit the activity of ENaC, reducing the absorption of sodium ions from the airway surface liquid.[3] This action helps to counteract the hyperabsorption of sodium characteristic of CF airways.

  • Increased Ciliary Beat Frequency (CBF): The signaling cascade initiated by P2Y2 receptor activation also leads to an increase in the beat frequency of cilia, the hair-like structures responsible for moving mucus out of the lungs.[1][4]

These coordinated actions are intended to increase the hydration of the airway surface liquid, restore the periciliary liquid layer, and enhance mucociliary clearance.

Signaling Pathway

The binding of this compound to the P2Y2 receptor triggers a well-defined intracellular signaling pathway. The following diagram illustrates the key steps involved in this process.

Denufosol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Apical Membrane cluster_intracellular Intracellular Space This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates ENaC ENaC P2Y2R->ENaC Inhibits PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates CaCC CaCC Chloride Secretion Chloride Secretion CaCC->Chloride Secretion Mediates Sodium Absorption Sodium Absorption ENaC->Sodium Absorption Reduces ER Endoplasmic Reticulum IP3->ER Binds to Ca Ca²⁺ ER->Ca Releases Ca->CaCC Activates Cilia Increased Ciliary Beat Frequency Ca->Cilia Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_data_analysis Data Analysis & Interpretation A Isolate Primary HBE Cells B Expand Cells in Flasks A->B C Seed on Permeable Supports B->C D Differentiate at Air-Liquid Interface C->D E Ussing Chamber Electrophysiology (Ion Transport) D->E F Ciliary Beat Frequency Analysis D->F G P2Y2 Receptor Activation Assay D->G H Quantify Changes in Isc (Cl⁻ Secretion & Na⁺ Absorption) E->H I Measure Changes in CBF (Hz) F->I J Determine EC50 for P2Y2 Activation G->J K Evaluate Preclinical Efficacy H->K I->K J->K Therapeutic_Logic This compound This compound Administration (Inhalation) P2Y2_Activation P2Y2 Receptor Activation This compound->P2Y2_Activation Ion_Transport Modulation of Ion Transport P2Y2_Activation->Ion_Transport CBF_Increase ↑ Ciliary Beat Frequency P2Y2_Activation->CBF_Increase Cl_Secretion ↑ Chloride Secretion (CaCC) Ion_Transport->Cl_Secretion Na_Absorption ↓ Sodium Absorption (ENaC) Ion_Transport->Na_Absorption ASL_Hydration Increased Airway Surface Liquid Hydration Cl_Secretion->ASL_Hydration Na_Absorption->ASL_Hydration MCC_Improvement Improved Mucociliary Clearance CBF_Increase->MCC_Improvement ASL_Hydration->MCC_Improvement Clinical_Outcome Potential for Improved Lung Function in CF MCC_Improvement->Clinical_Outcome

References

The Early Discovery and Development of Denufosol: A P2Y2 Receptor Agonist for Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated as a novel treatment for cystic fibrosis (CF). The core principle behind its development was to bypass the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein by activating an alternative chloride channel, thereby hydrating the airway surface liquid and improving mucociliary clearance. This technical guide provides a comprehensive overview of the early research and discovery of this compound, detailing its mechanism of action, preclinical experimental methodologies, and a summary of the clinical trial findings. Particular emphasis is placed on the quantitative data from clinical studies and the signaling pathways involved in its therapeutic action.

Introduction: The Rationale for a CFTR-Independent Therapy

Cystic fibrosis is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in epithelial cells.[1] The dysfunction of the CFTR protein leads to impaired ion transport across the epithelial membrane, resulting in dehydrated and viscous mucus secretions in various organs, most critically in the lungs.[2] This thick mucus obstructs airways, impairs mucociliary clearance, and creates a favorable environment for chronic bacterial infections and inflammation, leading to progressive lung damage.[3]

The discovery of the underlying genetic and molecular basis of CF paved the way for the development of CFTR modulators. However, the concept of a CFTR-independent therapy held significant appeal, as it could potentially be effective for all CF patients, regardless of their specific CFTR mutation. This led to the exploration of alternative pathways for stimulating chloride secretion in the airways. One such pathway is mediated by purinergic receptors, specifically the P2Y2 receptor.[3]

This compound: A Selective P2Y2 Receptor Agonist

This compound (formerly known as INS37217) is a synthetic dinucleotide analogue of uridine triphosphate (UTP) and a potent and selective agonist of the P2Y2 receptor.[4] Extracellular nucleotides like ATP and UTP are known to regulate ion transport in airway epithelial cells.[3] this compound was designed to be more metabolically stable than endogenous nucleotides, allowing for a more sustained therapeutic effect.[4]

Mechanism of Action

This compound's therapeutic strategy is centered on the activation of P2Y2 receptors located on the apical membrane of airway epithelial cells.[2] This activation initiates a signaling cascade that leads to three key physiological effects aimed at restoring airway surface liquid hydration and improving mucociliary clearance:

  • Increased Chloride Secretion: Activation of the P2Y2 receptor stimulates a Gq-protein-coupled pathway that leads to the opening of an alternative, calcium-activated chloride channel (CaCC), independent of CFTR. This provides a bypass mechanism for chloride secretion into the airway lumen.[2][3]

  • Inhibition of Sodium Absorption: The signaling cascade initiated by this compound also leads to the inhibition of the epithelial sodium channel (ENaC), reducing the absorption of sodium ions from the airway surface liquid. This helps to retain water in the airways.[3]

  • Increased Ciliary Beat Frequency: The rise in intracellular calcium resulting from P2Y2 receptor activation also stimulates an increase in the beat frequency of cilia, the hair-like structures that propel mucus out of the lungs.[4]

These three actions work in concert to hydrate the airway mucus, restore the periciliary liquid layer, and enhance the efficiency of mucociliary clearance, thereby addressing the primary defect in CF lung disease.[3]

Preclinical Research and Experimental Protocols

The development of this compound was supported by a series of preclinical studies that characterized its effects on ion transport and ciliary function in airway epithelial cells. While specific, detailed internal protocols from the original preclinical studies on this compound are not publicly available, this section outlines the general and widely accepted methodologies used in this field of research.

Measurement of Chloride Secretion (Ussing Chamber Electrophysiology)

The Ussing chamber is the gold-standard technique for measuring ion transport across epithelial tissues.[5] It allows for the precise measurement of short-circuit current (Isc), an indicator of net ion movement.

Experimental Protocol:

  • Cell Culture: Primary human bronchial epithelial cells (HBEC) or other suitable airway epithelial cell lines are cultured on permeable supports (e.g., Snapwell™ inserts) to form a polarized monolayer.[5]

  • Ussing Chamber Setup: The permeable support with the cell monolayer is mounted between the two halves of an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed (37°C) and oxygenated Ringer's solution.[5]

  • Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • Pharmacological Manipulation:

    • Amiloride is added to the apical chamber to block ENaC-mediated sodium absorption.

    • This compound (or other P2Y2 agonists) is then added to the apical chamber to stimulate chloride secretion through the alternative CaCC pathway. The change in Isc reflects the rate of chloride secretion.

    • Inhibitors of CaCCs can be used to confirm the pathway's involvement.

G

Measurement of Ciliary Beat Frequency (CBF)

The effect of this compound on ciliary activity is a critical component of its mechanism of action. CBF is typically measured using high-speed microscopy and specialized software.

Experimental Protocol:

  • Cell Culture: Ciliated airway epithelial cells are cultured on a transparent support.

  • Microscopy Setup: The cell culture is placed on a microscope stage equipped with a high-speed digital camera. The temperature is maintained at 37°C.

  • Image Acquisition: High-speed videos (typically >100 frames per second) of the beating cilia are captured.

  • CBF Analysis: The videos are analyzed using software that employs Fourier analysis or pixel intensity changes over time to determine the frequency of ciliary beating in Hertz (Hz).

  • Experimental Conditions: Baseline CBF is recorded, and then this compound is added to the culture medium to observe its effect on CBF.

Signaling Pathway of this compound Action

This compound exerts its effects by activating the P2Y2 receptor, a Gq-protein coupled receptor. The downstream signaling cascade is well-characterized and involves the following key steps:

  • Receptor Binding: this compound binds to the P2Y2 receptor on the apical membrane of the airway epithelial cell.

  • Gq-Protein Activation: This binding activates the associated Gq-protein.

  • Phospholipase C (PLC) Activation: The activated Gq-protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[6][7] This increase in intracellular calcium is the primary driver of the therapeutic effects.

  • CaCC Activation and Increased CBF: The elevated intracellular calcium levels lead to the opening of calcium-activated chloride channels (CaCCs) and an increase in ciliary beat frequency.[3]

G cluster_membrane Apical Membrane cluster_cytosol Cytosol This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on CaCC Ca-Activated Cl- Channel Cl_out Cl- CaCC->Cl_out Efflux Ca_release Ca2+ Release ER->Ca_release Ca_increase [Ca2+]i ↑ Ca_release->Ca_increase Ca_increase->CaCC Activates CBF ↑ Ciliary Beat Frequency Ca_increase->CBF Stimulates

Clinical Development Program

The clinical development of this compound for cystic fibrosis involved a series of Phase I, II, and III trials to evaluate its safety and efficacy.

Phase I/II Studies

Early-phase clinical trials demonstrated that inhaled this compound was generally well-tolerated in both healthy volunteers and patients with CF.[8] A Phase II study in patients with mild CF lung disease provided preliminary evidence of a potential benefit in lung function.[1] This 28-day, randomized, double-blind, placebo-controlled trial tested three doses of this compound (20, 40, and 60 mg) administered three times daily.[1] The results showed that patients receiving this compound (pooled active doses) had significantly greater improvements in FEV1 compared to placebo.[1]

Table 1: Key Efficacy Results from the Phase II Study of this compound

Efficacy EndpointThis compound (Pooled Doses)Placebop-value
Change from Baseline in FEV1--0.006
Change from Baseline in FEF25-75%--0.008
Change from Baseline in FVC--0.022

Data from Accurso et al. (2007).[1] Specific mean change values for pooled doses were not provided in the abstract.

Phase III Clinical Trials (TIGER-1 and TIGER-2)

Two pivotal Phase III trials, TIGER-1 and TIGER-2, were conducted to further evaluate the efficacy and safety of this compound in a larger population of CF patients with normal to mildly impaired lung function (FEV1 ≥ 75% of predicted).[9]

TIGER-1 Trial:

The TIGER-1 trial was a 24-week, randomized, double-blind, placebo-controlled study that enrolled 352 patients.[9] The primary endpoint was the change in FEV1 from baseline to the 24-week endpoint. The results of TIGER-1 were positive, showing a statistically significant improvement in lung function for patients treated with this compound compared to placebo.[9]

Table 2: Primary Efficacy Results of the TIGER-1 Trial

ParameterThis compound (60 mg TID)PlaceboTreatment Differencep-value
Mean Change in FEV1 from Baseline (Liters)0.0480.0030.0450.047

Data from Accurso et al. (2011).[10]

TIGER-2 Trial:

The TIGER-2 trial was a 48-week, randomized, double-blind, placebo-controlled study involving 466 patients with mild CF.[11] The primary endpoint was the change from baseline in FEV1 at the 48-week endpoint. In contrast to TIGER-1, the TIGER-2 trial did not meet its primary endpoint, with no statistically significant difference in the change in FEV1 between the this compound and placebo groups.[11][12]

Table 3: Primary and Key Secondary Efficacy Results of the TIGER-2 Trial

ParameterThis compound (60 mg TID)Placebop-value
Primary Endpoint
Change from Baseline in FEV1 (mL)40320.742
Secondary Endpoints
Rate of Change in Percent Predicted FEV1 over 48 weeks (%)-2.30-3.020.410
Change from Baseline in FEF25-75% at Week 48 (L/sec)-0.034-0.0180.728
Time to First Pulmonary Exacerbation--0.132

Data from Inspire Pharmaceuticals Press Release (2011).[12]

The disappointing results of the TIGER-2 trial ultimately led to the discontinuation of the this compound clinical development program for cystic fibrosis.

Conclusion

The early research and discovery of this compound represented a rational and innovative approach to treating cystic fibrosis by targeting a CFTR-independent pathway to restore airway hydration. Preclinical studies successfully demonstrated its intended mechanism of action as a P2Y2 receptor agonist, leading to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency. While initial clinical trials showed promise, the failure of the second pivotal Phase III trial to demonstrate a significant clinical benefit highlighted the challenges of developing novel therapies for CF. The story of this compound's development provides valuable insights into the complexities of drug discovery and the importance of rigorous clinical evaluation. The exploration of P2Y2 receptor agonists and other CFTR-independent mechanisms continues to be an area of interest in the ongoing quest for more effective treatments for all individuals with cystic fibrosis.

References

Denufosol: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol (formerly known as INS37217) is a synthetic dinucleotide that was investigated as an inhaled therapy for cystic fibrosis (CF).[1] It is an agonist of the P2Y₂ purinergic receptor, designed to enhance mucosal hydration and mucociliary clearance in the airways, independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients.[1][2] This document provides a comprehensive technical overview of the chemical synthesis, structure, and the signaling pathway of this compound.

Chemical Structure and Properties

This compound is a dinucleoside tetraphosphate composed of a 2'-deoxycytidine and a uridine nucleoside linked by a P¹,P⁴-tetraphosphate bridge at their 5'-positions.[1] It is typically used as its tetrasodium salt.

Table 1: Physicochemical Properties of this compound Tetrasodium

PropertyValueReference(s)
Chemical Formula C₁₈H₂₃N₅Na₄O₂₁P₄[1]
Molecular Weight 861.25 g/mol [1]
CAS Number 318250-11-2[1]
IUPAC Name tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate[1]
Synonyms INS37217, P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')-tetraphosphate, tetrasodium salt[3]

Chemical Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound tetrasodium is not publicly available in peer-reviewed literature. However, a general synthetic strategy has been described.[3] The synthesis involves the coupling of two nucleotide precursors.

General Synthetic Workflow

The synthesis of this compound can be conceptually broken down into the following key stages:

G cluster_synthesis This compound Synthesis Workflow start Starting Materials: - Uridine 5'-triphosphate (UTP) - 2'-deoxycytidine-5'-monophosphate (dCMP) activation Activation of UTP start->activation 1. Formation of a reactive intermediate coupling Coupling Reaction activation->coupling 2. Reaction with dCMP purification Purification coupling->purification 3. Isolation of the final product final_product This compound Tetrasodium purification->final_product 4. Final product characterization

Caption: A high-level overview of the synthetic workflow for this compound.

Experimental Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. The described method involves the activation of Uridine 5'-triphosphate (UTP), followed by a coupling reaction with 2'-deoxycytidine-5'-monophosphate (dCMP).

Activation of UTP: UTP is first converted to a more reactive intermediate. One described method involves the formation of a cyclic metaphosphate derivative.[3]

Coupling Reaction: The activated UTP derivative is then reacted with dCMP to form the tetraphosphate linkage.

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques, such as ion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

Mechanism of Action: P2Y₂ Receptor Signaling Pathway

This compound functions as a selective agonist for the P2Y₂ receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[2] Activation of the P2Y₂ receptor initiates a signaling cascade that leads to increased chloride secretion, inhibition of sodium absorption, and enhanced ciliary beat frequency, collectively promoting airway surface hydration and mucociliary clearance.[2][4]

P2Y₂ Receptor Signaling Cascade

The signaling pathway initiated by this compound binding to the P2Y₂ receptor is detailed below:

G This compound This compound p2y2 P2Y₂ Receptor This compound->p2y2 Binds to gq Gq Protein p2y2->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates enac ENaC tmem16a TMEM16A (Ca²⁺-activated Cl⁻ Channel) ca2 Ca²⁺ er->ca2 Releases ca2->tmem16a Activates ca2->pkc Co-activates pkc->enac Inhibits

Caption: Signaling pathway of this compound via the P2Y₂ receptor in airway epithelial cells.

Pathway Description:

  • Receptor Binding and G-protein Activation: this compound binds to and activates the P2Y₂ receptor on the apical membrane of airway epithelial cells. This leads to the activation of the heterotrimeric G-protein, Gq.

  • Phospholipase C Activation and Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Chloride Channel Activation: The increase in intracellular Ca²⁺ concentration activates the calcium-activated chloride channel (CaCC), TMEM16A, on the apical membrane. This results in the secretion of chloride ions into the airway surface liquid.

  • Protein Kinase C Activation and Sodium Channel Inhibition: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). PKC, in turn, is believed to inhibit the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.

The combined effect of increased chloride secretion and decreased sodium absorption leads to a net movement of water onto the airway surface, thus hydrating the mucus and facilitating its clearance by ciliary action.

Quantitative Data

The development of this compound involved extensive preclinical and clinical studies. While comprehensive datasets are proprietary, key quantitative findings have been reported.

Table 2: In Vitro Pharmacological Data for this compound

ParameterCell Line/SystemValueReference(s)
EC₅₀ for Ca²⁺ mobilization 1321N1 astrocytoma cells expressing human P2Y₂ receptors0.22 µM[3]
EC₅₀ for Ca²⁺ mobilization 1321N1 astrocytoma cells expressing human P2Y₄ receptors0.8 µM[3]
EC₅₀ for stimulating Isc Freshly isolated dog tracheal epithelial preparations1.9 µM[3]
EC₅₀ for mucin release Human airways epithelium cultures2.67 µM[3]
IC₅₀ for SARS-CoV-2 Mpro Enzyme activity assay1.3 ± 0.6 x 10⁻³ M[5]
K_D for SARS-CoV-2 Mpro Surface Plasmon Resonance1.4 x 10⁻³ M[6]

Table 3: Summary of Key Clinical Trial Results for this compound in Cystic Fibrosis

Trial PhaseKey FindingQuantitative ResultReference(s)
Phase 1/2 Safety and tolerabilityDoses up to 60 mg were generally well-tolerated.[2]
Phase 2 Improvement in lung function (FEV₁)Statistically significant improvement in FEV₁ vs. placebo (p=0.006).[7]
Phase 3 (TIGER-1) Improvement in lung function (FEV₁)Statistically significant improvement in FEV₁ vs. placebo (45 mL difference, p=0.047).[4]
Phase 3 (TIGER-2) No significant improvement in lung function (FEV₁)Did not meet primary endpoint; no statistically significant difference from placebo.[8]

Conclusion

This compound is a P2Y₂ receptor agonist with a well-defined chemical structure and mechanism of action. Its synthesis follows established principles of nucleotide chemistry. The activation of the P2Y₂ receptor by this compound triggers a signaling cascade that favorably modulates ion transport in airway epithelial cells, leading to increased hydration of the airway surface. Despite promising early-phase clinical data, this compound did not meet its primary endpoint in a pivotal Phase 3 trial, and its development for cystic fibrosis has been discontinued.[1] Nevertheless, the extensive research conducted on this compound has significantly contributed to the understanding of purinergic signaling in the airways and continues to inform the development of new therapeutic strategies for cystic fibrosis and other respiratory diseases.

References

The In Vitro Effects of Denufosol on Mucociliary Clearance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of denufosol on mucociliary clearance. This compound is a selective P2Y2 receptor agonist that has been investigated for its potential to improve airway hydration and mucus clearance, particularly in the context of cystic fibrosis (CF).[1][2] This document summarizes the core mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects on mucociliary clearance by activating the P2Y2 purinergic receptors located on the apical surface of airway epithelial cells.[3][4] This activation initiates a signaling cascade that leads to three primary physiological responses that collectively enhance mucociliary clearance:

  • Stimulation of Chloride (Cl⁻) Secretion: Activation of P2Y2 receptors leads to an increase in intracellular calcium (Ca²⁺), which in turn activates calcium-activated chloride channels (CaCCs). This provides an alternative pathway for chloride secretion that is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is defective in individuals with CF.[1][4]

  • Inhibition of Sodium (Na⁺) Absorption: The signaling cascade also inhibits the epithelial sodium channel (ENaC), reducing the absorption of sodium from the airway surface liquid.[3][4] The combined effect of increased chloride secretion and decreased sodium absorption creates an osmotic gradient that drives water into the airway surface liquid, leading to its hydration.

  • Increased Ciliary Beat Frequency (CBF): The elevation in intracellular calcium also stimulates the ciliary beat frequency of the airway epithelial cells.[2][3] This increased ciliary activity enhances the mechanical transport of mucus.

The net result of these actions is a more hydrated and less viscous mucus layer that is more easily cleared from the airways by ciliary action.[1][2]

Quantitative Data Summary

Table 1: Effect of P2Y2 Receptor Agonists on Ciliary Beat Frequency (CBF) in vitro

AgonistCell TypeConcentration% Increase in CBF (Mean ± SD)Reference
ATPHuman Bronchial Epithelial Cells100 µM25 ± 5[Fictionalized Data]
UTPHuman Nasal Epithelial Cells10 µM35 ± 7[Fictionalized Data]
This compoundHuman Bronchial Epithelial Cells1 µM20 ± 4[Fictionalized Data]
This compoundHuman Bronchial Epithelial Cells10 µM45 ± 8[Fictionalized Data]
This compoundHuman Bronchial Epithelial Cells100 µM60 ± 10[Fictionalized Data]

Note: Data in this table is representative and fictionalized for illustrative purposes due to the lack of specific publicly available data for this compound.

Table 2: Effect of P2Y2 Receptor Agonists on Mucus Transport Velocity in vitro

AgonistModel SystemConcentrationMucus Velocity (µm/sec) (Mean ± SD)Reference
ATPCultured Human Bronchial Epithelium100 µM8.5 ± 1.2[Fictionalized Data]
UTPCultured Human Bronchial Epithelium10 µM10.2 ± 1.5[Fictionalized Data]
This compoundCultured Human Bronchial Epithelium10 µM12.1 ± 1.8[Fictionalized Data]

Note: Data in this table is representative and fictionalized for illustrative purposes.

Table 3: Effect of P2Y2 Receptor Agonists on Ion Transport in Human Airway Epithelial Cells (Ussing Chamber)

AgonistCell TypeConcentrationChange in Short-Circuit Current (Isc) (µA/cm²) (Mean ± SD)Reference
ATPNormal Human Nasal Epithelia100 µM15.3 ± 2.1[Fictionalized Data]
UTPCF Human Nasal Epithelia100 µM25.8 ± 3.5[Fictionalized Data]
This compoundCF Human Bronchial Epithelia10 µM30.2 ± 4.1[Fictionalized Data]

Note: Data in this table is representative and fictionalized for illustrative purposes.

Signaling Pathways and Experimental Workflows

This compound-Induced Mucociliary Clearance Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the P2Y2 receptor on an airway epithelial cell.

Denufosol_Signaling_Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to Gq Gq Protein P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to ENaC_inhibition ENaC Inhibition DAG->ENaC_inhibition Leads to Ca2_release Ca²⁺ Release ER->Ca2_release CaCC Ca²⁺-activated Cl⁻ Channel (CaCC) Ca2_release->CaCC Activates CBF_increase Ciliary Beat Frequency Increase Ca2_release->CBF_increase Stimulates Cl_secretion Cl⁻ Secretion CaCC->Cl_secretion Water_movement Water Movement (Hydration) Cl_secretion->Water_movement ENaC_inhibition->Water_movement MCC_enhancement Enhanced Mucociliary Clearance Water_movement->MCC_enhancement CBF_increase->MCC_enhancement

Caption: this compound signaling pathway in airway epithelial cells.

Experimental Workflow for In Vitro Ciliary Beat Frequency (CBF) Measurement

This workflow outlines the key steps for assessing the effect of this compound on CBF in cultured human airway epithelial cells.

CBF_Workflow cluster_prep Cell Culture Preparation cluster_exp CBF Measurement Experiment cluster_analysis Data Analysis Culture Culture human airway epithelial cells on permeable supports at ALI Differentiation Allow cells to fully differentiate (cilia formation) Culture->Differentiation Mount Mount cell culture insert in a perfusion chamber on a microscope Differentiation->Mount Equilibrate Equilibrate cells in buffer (e.g., 37°C, 5% CO₂) Mount->Equilibrate Baseline Record baseline CBF using a high-speed camera Equilibrate->Baseline Add_this compound Add this compound at various concentrations to the apical surface Baseline->Add_this compound Incubate Incubate for a defined period Add_this compound->Incubate Record_Post Record CBF at each concentration Incubate->Record_Post Analyze Analyze video recordings using CBF analysis software (e.g., SAVA, CiliaFA) Record_Post->Analyze Calculate Calculate mean CBF (Hz) for each condition Analyze->Calculate Compare Compare this compound-treated groups to baseline and vehicle control Calculate->Compare

Caption: Workflow for measuring ciliary beat frequency in vitro.

Experimental Workflow for In Vitro Ion Transport Measurement (Ussing Chamber)

The following diagram details the workflow for measuring this compound-induced ion transport across polarized airway epithelial cell monolayers using an Ussing chamber.

Ussing_Chamber_Workflow cluster_prep Cell Culture Preparation cluster_exp Ussing Chamber Experiment cluster_analysis Data Analysis Culture Culture human airway epithelial cells on permeable supports to confluence Polarize Allow cells to polarize and form tight junctions (high TEER) Culture->Polarize Mount Mount cell culture insert in an Ussing chamber Polarize->Mount Equilibrate Equilibrate with physiological buffer (apical and basolateral) Mount->Equilibrate Baseline Measure baseline short-circuit current (Isc) and resistance (TEER) Equilibrate->Baseline Amiloride Add amiloride to the apical side to block ENaC Baseline->Amiloride Add_this compound Add this compound to the apical side at various concentrations Amiloride->Add_this compound Record_Isc Record the change in Isc (represents Cl⁻ secretion) Add_this compound->Record_Isc Calculate Calculate the change in Isc (ΔIsc) from the amiloride-inhibited baseline Record_Isc->Calculate Dose_Response Generate dose-response curves for this compound-stimulated ΔIsc Calculate->Dose_Response Compare Compare responses in normal vs. CF epithelial cells Dose_Response->Compare

Caption: Ussing chamber workflow for ion transport measurement.

Detailed Experimental Protocols

Measurement of Ciliary Beat Frequency (CBF)

Objective: To quantify the effect of this compound on the ciliary beat frequency of differentiated human airway epithelial cells in vitro.

Materials:

  • Differentiated human bronchial epithelial (HBE) cells cultured on permeable supports (e.g., Transwell®) at an air-liquid interface (ALI).

  • Culture medium appropriate for HBE cells.

  • Perfusion chamber for microscopy.

  • Inverted microscope with phase-contrast optics and a high-speed digital camera (≥120 frames per second).

  • Environmental chamber to maintain 37°C and 5% CO₂.

  • This compound stock solution.

  • Physiological buffer (e.g., Krebs-Ringer bicarbonate).

  • CBF analysis software (e.g., Sisson-Ammons Video Analysis [SAVA], CiliaFA).[5]

Procedure:

  • Place the permeable support with differentiated HBE cells into the perfusion chamber.

  • Add pre-warmed physiological buffer to the basolateral side and a thin layer to the apical side to allow for ciliary movement visualization.

  • Mount the chamber on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.

  • Select several regions of interest (ROIs) with actively beating cilia.

  • Record baseline CBF for each ROI using the high-speed camera for a duration of 5-10 seconds.

  • Carefully add this compound to the apical buffer to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). A vehicle control (buffer only) should also be run in parallel.

  • Incubate the cells with this compound for a predetermined time (e.g., 15-30 minutes) at 37°C and 5% CO₂.

  • After incubation, record videos from the same ROIs.

  • Analyze the recorded videos using CBF analysis software to determine the frequency in Hertz (Hz).

  • Calculate the mean and standard deviation of CBF for each concentration and compare it to the baseline and vehicle control.

Measurement of Mucus Transport Velocity

Objective: To measure the effect of this compound on the rate of mucus transport across a layer of differentiated human airway epithelial cells.

Materials:

  • Differentiated HBE cells cultured at ALI.

  • Fluorescent microspheres (e.g., 1-2 µm diameter).

  • Microscope with fluorescence capabilities and a time-lapse imaging system.

  • Image analysis software capable of particle tracking.

  • This compound stock solution.

  • Physiological buffer.

Procedure:

  • Gently place a small volume of physiological buffer containing fluorescent microspheres onto the apical surface of the differentiated HBE cell culture.

  • Allow the microspheres to settle and become entrained in the mucus layer.

  • Mount the culture on the microscope stage and equilibrate as described for CBF measurement.

  • Record time-lapse videos of the movement of the microspheres to determine the baseline mucus transport velocity.

  • Add this compound at various concentrations to the apical surface.

  • After a suitable incubation period, record another set of time-lapse videos.

  • Use particle tracking software to measure the distance traveled by individual microspheres over time to calculate the velocity (in µm/sec).

  • Calculate the average mucus transport velocity for each condition and compare it to the baseline and vehicle control.

Measurement of Ion Transport (Ussing Chamber)

Objective: To measure the effect of this compound on chloride secretion and sodium absorption across polarized human airway epithelial cell monolayers.

Materials:

  • Polarized HBE cells cultured on permeable supports.

  • Ussing chamber system with voltage-clamp amplifier.[6][7][8]

  • Ag/AgCl electrodes and agar bridges.

  • Physiological Ringer's solution.

  • This compound stock solution.

  • Amiloride (ENaC blocker).

  • Forskolin (CFTR activator, for control experiments).

  • Bumetanide (NKCC1 inhibitor, to confirm Cl⁻ secretion).

Procedure:

  • Prepare and equilibrate the Ussing chamber with pre-warmed and gassed Ringer's solution.

  • Mount the permeable support with the polarized HBE cell monolayer between the two halves of the Ussing chamber.

  • Allow the system to stabilize and record the baseline transepithelial potential difference (Vt) and short-circuit current (Isc). Calculate the transepithelial electrical resistance (TEER).

  • Add amiloride (e.g., 10 µM) to the apical chamber to block ENaC-mediated sodium absorption. The Isc will decrease to a new stable baseline.[1]

  • Add this compound in a cumulative dose-response manner to the apical chamber, allowing the Isc to stabilize after each addition. The increase in Isc after amiloride inhibition is indicative of chloride secretion.

  • At the end of the experiment, other pharmacological agents can be added to confirm the nature of the ion transport (e.g., forskolin to activate CFTR, bumetanide to the basolateral side to inhibit the Na-K-2Cl cotransporter and thus confirm chloride secretion).

  • Calculate the change in Isc (ΔIsc) from the amiloride-inhibited baseline for each concentration of this compound.

  • Plot the ΔIsc as a function of this compound concentration to generate a dose-response curve.

Conclusion

This compound demonstrates a multi-faceted mechanism of action that is beneficial for enhancing mucociliary clearance in vitro. By activating P2Y2 receptors, it stimulates a CFTR-independent pathway for chloride secretion, inhibits sodium absorption, and increases ciliary beat frequency. These actions collectively lead to airway surface liquid hydration and improved mucus transport. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these effects in a laboratory setting. Further research to generate specific dose-response data for this compound in various in vitro models will be crucial for a more complete understanding of its therapeutic potential.

References

An In-Depth Technical Guide to Denufosol's Impact on Airway Surface Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of denufosol, a P2Y2 receptor agonist, and its effects on the airway surface liquid (ASL). The document details the underlying signaling pathways, experimental methodologies used to assess its impact, and a summary of its effects on key physiological parameters.

Introduction: The Role of Airway Surface Liquid in Respiratory Health

The airway surface liquid (ASL) is a thin layer of fluid covering the epithelial surfaces of the respiratory tract. It consists of two distinct layers: the periciliary layer (PCL), a watery layer that allows for the free movement of cilia, and the overlying mucus layer, which traps inhaled particles and pathogens. The proper hydration and regulation of the ASL are crucial for effective mucociliary clearance, the primary defense mechanism of the lungs. In diseases like cystic fibrosis (CF), defects in ion transport lead to ASL dehydration, impaired mucociliary clearance, and chronic airway obstruction and infection.

This compound is an investigational drug that was developed to address this underlying defect by targeting the P2Y2 purinergic receptors on the surface of airway epithelial cells. Activation of these receptors initiates a signaling cascade that modulates ion transport, ultimately leading to increased ASL hydration.

Mechanism of Action: The P2Y2 Receptor Signaling Pathway

This compound is a selective agonist of the P2Y2 receptor, a G protein-coupled receptor (GPCR) found on the apical membrane of airway epithelial cells. The binding of this compound to the P2Y2 receptor triggers a signaling cascade that is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with CF.[1]

The primary signaling pathway activated by the P2Y2 receptor involves the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event in the cellular response to this compound.

This elevation in intracellular Ca2+ has two main consequences for airway hydration:

  • Activation of Calcium-Activated Chloride Channels (CaCCs): The increased intracellular Ca2+ activates alternative chloride channels on the apical membrane of epithelial cells, leading to an increase in chloride secretion into the ASL.

  • Inhibition of the Epithelial Sodium Channel (ENaC): The activation of the P2Y2 receptor also leads to the inhibition of ENaC, the primary channel responsible for sodium absorption from the ASL. This inhibition is thought to be mediated by the depletion of PIP2, which is required for ENaC activity.

The combined effect of increased chloride secretion and decreased sodium absorption creates an osmotic gradient that drives water into the ASL, thereby increasing its volume and promoting hydration.[2][3] Additionally, preclinical studies have suggested that P2Y2 receptor agonists can enhance ciliary beat frequency, further contributing to improved mucociliary clearance.[4][5][6]

P2Y2_Signaling_Pathway This compound-Activated P2Y2 Receptor Signaling Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to Gq11 Gq/11 Protein P2Y2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ENaC Epithelial Na+ Channel (ENaC) PLC->ENaC Inhibits via PIP2 depletion IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto Increased Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2+ CaCC Ca2+-Activated Cl- Channel (CaCC) Ca2_cyto->CaCC Activates Cl_secretion Increased Cl- Secretion CaCC->Cl_secretion Na_absorption Decreased Na+ Absorption ENaC->Na_absorption ASL_Hydration Increased ASL Hydration Cl_secretion->ASL_Hydration Na_absorption->ASL_Hydration

This compound-Activated P2Y2 Receptor Signaling Pathway

Experimental Protocols

The following sections describe the key experimental methodologies used to investigate the effects of this compound on airway epithelial physiology.

Measurement of Airway Surface Liquid Height by Confocal Microscopy

This method allows for the direct visualization and quantification of ASL height in vitro.

Protocol:

  • Cell Culture: Primary human bronchial epithelial (HBE) cells are cultured on permeable supports at an air-liquid interface (ALI) to allow for differentiation into a mucociliary phenotype.

  • Labeling of ASL: A small volume (typically 10-20 µL) of a solution containing a fluorescent, non-absorbable dextran (e.g., Texas Red- or FITC-conjugated 10 kDa dextran) is added to the apical surface of the cultured epithelia.

  • Image Acquisition: The cultures are placed on the stage of a confocal microscope equipped for live-cell imaging and maintained at 37°C and 5% CO2. XZ-plane images are acquired at multiple locations across the culture to visualize the fluorescently labeled ASL.

  • Data Analysis: The height of the ASL is measured from the apical cell surface to the top of the fluorescent layer using image analysis software. Multiple measurements are averaged to obtain a mean ASL height for each culture.

  • Experimental Intervention: To assess the effect of this compound, baseline ASL height is measured, followed by the addition of this compound to the apical surface. ASL height is then measured at various time points post-treatment.

ASL_Measurement_Workflow Workflow for ASL Height Measurement start Start culture Culture HBE cells at ALI start->culture label Label ASL with fluorescent dextran culture->label acquire_baseline Acquire baseline XZ confocal images label->acquire_baseline add_this compound Add this compound acquire_baseline->add_this compound acquire_post Acquire post-treatment XZ confocal images add_this compound->acquire_post analyze Analyze images to determine ASL height acquire_post->analyze end End analyze->end

Workflow for ASL Height Measurement
Measurement of Ion Transport using Ussing Chambers

The Ussing chamber technique is the gold standard for measuring electrogenic ion transport across epithelial tissues.

Protocol:

  • Cell Culture: HBE cells are cultured on permeable filter supports until a confluent and differentiated monolayer is formed.

  • Mounting in Ussing Chambers: The filter support with the cell monolayer is mounted between two halves of an Ussing chamber, separating the apical and basolateral compartments.

  • Perfusion and Equilibration: Both compartments are filled with a physiological Ringer's solution, maintained at 37°C, and continuously gassed with 95% O2/5% CO2. The system is allowed to equilibrate for a period (e.g., 20-30 minutes) until a stable baseline transepithelial voltage (Vt) and resistance (Rt) are achieved.

  • Short-Circuit Current Measurement: The transepithelial voltage is clamped to 0 mV using a voltage-clamp amplifier. The current required to maintain this voltage clamp is the short-circuit current (Isc), which represents the net active ion transport across the epithelium.

  • Pharmacological Manipulation: A typical experimental sequence involves:

    • Baseline Isc: Record the stable baseline Isc.

    • ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption through ENaC. The resulting decrease in Isc represents the amiloride-sensitive current.

    • This compound Stimulation: Add this compound to the apical chamber to activate P2Y2 receptors. The subsequent increase in Isc reflects the stimulation of chloride secretion through CaCCs.

    • Channel Inhibition: Specific inhibitors can be added to confirm the identity of the channels involved.

Ussing_Chamber_Workflow Ussing Chamber Experimental Workflow start Start culture Culture HBE cells on permeable supports start->culture mount Mount monolayer in Ussing chamber culture->mount equilibrate Equilibrate with Ringer's solution mount->equilibrate measure_baseline Measure baseline short-circuit current (Isc) equilibrate->measure_baseline add_amiloride Add Amiloride (apical) measure_baseline->add_amiloride measure_amiloride Measure amiloride-sensitive Isc add_amiloride->measure_amiloride add_this compound Add this compound (apical) measure_amiloride->add_this compound measure_this compound Measure This compound-stimulated Isc add_this compound->measure_this compound end End measure_this compound->end

Ussing Chamber Experimental Workflow
Measurement of Ciliary Beat Frequency

This assay quantifies the rate at which cilia on the airway epithelial cells beat, a key determinant of mucociliary clearance.

Protocol:

  • Cell Culture: HBE cells are cultured at an ALI on permeable supports to promote ciliary differentiation.

  • Image Acquisition: The cultures are placed on an inverted microscope equipped with a high-speed digital camera. The microscope is focused on the ciliated cells, and videos are recorded at a high frame rate (e.g., >100 frames per second).

  • Data Analysis: The videos are analyzed using specialized software that tracks the movement of cilia. The frequency of the ciliary beat is determined by performing a Fourier transform on the light intensity changes over time in a region of interest containing beating cilia. The dominant frequency represents the ciliary beat frequency (CBF), typically expressed in Hertz (Hz).

  • Experimental Intervention: Baseline CBF is recorded before the addition of this compound to the apical surface. CBF is then measured at subsequent time points to determine the effect of the compound.

Data Presentation: Quantitative Effects of P2Y2 Receptor Agonism

While specific preclinical data for this compound is limited in the public domain, the following tables summarize the expected effects based on the known mechanism of action of P2Y2 receptor agonists, with representative data from studies using ATP, a natural P2Y2 agonist.

Table 1: Effect of P2Y2 Agonist (ATP) on Airway Surface Liquid Height

Cell TypeConditionASL Height (μm) (Mean ± SEM)Fold Change
Normal HBEBaseline8.85 ± 0.49-
Normal HBE+ 300 µM ATP15.66 ± 1.061.77
CF HBEBaseline4.82 ± 0.72-
CF HBE+ 300 µM ATP9.09 ± 1.161.89
Data from a study on the effects of ATP on human bronchial epithelial (HBE) cells.[7]

Table 2: Representative Effects of P2Y2 Agonist (UTP) on Short-Circuit Current in Airway Epithelial Cells

Cell TypeConditionChange in Isc (µA/cm²) (Mean ± SEM)
Rat Fetal Distal Lung EpitheliaBaseline9.7 ± 0.8
Rat Fetal Distal Lung Epithelia+ 100 µM UTP (peak)~ +12
Data from a study on rat fetal distal lung epithelial cells showing the change from baseline Isc.[8]

Table 3: Representative Effects of a P2Y2 Agonist (ATP) on Ciliary Beat Frequency

Cell TypeConditionCBF (Hz) (Mean ± SEM)% Increase from Baseline
Human Tracheal Epithelial CellsBaseline4.6 ± 0.5-
Human Tracheal Epithelial Cells+ 10 µM ATP (peak)~ 6.6~ 43%
Data from a study on human tracheal epithelial cells.[9]

Conclusion

This compound, as a P2Y2 receptor agonist, demonstrates a clear mechanism for increasing airway surface liquid hydration through a CFTR-independent pathway. By stimulating chloride secretion, inhibiting sodium absorption, and increasing ciliary beat frequency, it addresses the fundamental defects in mucociliary clearance observed in conditions like cystic fibrosis. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other P2Y2 receptor agonists. While clinical trial outcomes for this compound have been mixed, the underlying scientific principles of targeting the P2Y2 receptor remain a valid and important area of research for the development of new therapies for muco-obstructive lung diseases. Further investigation into the nuances of P2Y2 receptor signaling and its long-term effects on airway physiology is warranted.

References

Denufosol: A Non-CFTR Mediated Chloride Secretagogue for Airway Hydration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated as an inhaled therapeutic for cystic fibrosis (CF). Its mechanism of action offers a compelling alternative to therapies targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, as it facilitates chloride and fluid secretion through a CFTR-independent pathway. By activating the P2Y2 receptor on the apical surface of airway epithelial cells, this compound initiates a signaling cascade that leads to the opening of alternative chloride channels, thereby hydrating the airway surface liquid and improving mucociliary clearance. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, the experimental protocols used to elucidate its function, and a summary of its clinical evaluation.

Introduction to this compound and Its Rationale in Cystic Fibrosis

Cystic fibrosis is a genetic disorder characterized by defects in the CFTR protein, an apical membrane chloride and bicarbonate channel in epithelial cells.[1] The resulting ion transport dysfunction leads to dehydrated and viscous mucus, impaired mucociliary clearance, and a cycle of obstruction, infection, and inflammation in the lungs.[1] this compound (formerly INS37217) was developed by Inspire Pharmaceuticals to bypass the defective CFTR channel by activating an alternative pathway for chloride secretion.[1][2] As a selective agonist of the P2Y2 receptor, this compound was designed to hydrate the airways, inhibit sodium absorption, and increase ciliary beat frequency, thereby addressing the primary defect in CF lung disease independent of the patient's CFTR mutation.[3][4][5][6]

Mechanism of Action: The P2Y2 Receptor-Mediated Signaling Pathway

This compound exerts its effects by activating the P2Y2 receptor, a G-protein coupled receptor (GPCR) found on the apical surface of airway epithelial cells.[1] This activation initiates a well-defined intracellular signaling cascade that culminates in the secretion of chloride ions and subsequent hydration of the airway surface.

The key steps in the signaling pathway are as follows:

  • Receptor Binding: this compound binds to and activates the P2Y2 receptor.

  • G-Protein Activation: The activated P2Y2 receptor couples to the Gq family of heterotrimeric G-proteins.

  • Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

  • Chloride Channel Activation: The resulting increase in intracellular Ca2+ concentration activates calcium-activated chloride channels (CaCCs), such as TMEM16A, on the apical membrane.[7]

  • Chloride Secretion: The opening of these channels allows for the efflux of chloride ions into the airway lumen, which in turn drives the osmotic movement of water, hydrating the mucus.[3]

Denufosol_Signaling_Pathway This compound This compound P2Y2 P2Y2 Receptor This compound->P2Y2 Binds Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release ER->Ca_release Ca_store Ca2+ Store Ca_cytosol Increased Cytosolic Ca2+ Ca_release->Ca_cytosol CaCC Calcium-Activated Chloride Channel (CaCC) Ca_cytosol->CaCC Activates Cl_secretion Cl- Secretion & Airway Hydration CaCC->Cl_secretion

Figure 1. this compound Signaling Pathway

Multimodal Effects on Airway Physiology

Beyond stimulating chloride secretion, preclinical studies have demonstrated that this compound has a multimodal action on airway epithelial physiology, which is crucial for improving mucociliary clearance.

  • Inhibition of Sodium Absorption: this compound has been shown to inhibit the epithelial sodium channel (ENaC), which is hyperactive in CF airways and contributes to dehydration of the airway surface liquid.[3][6][8]

  • Increased Ciliary Beat Frequency (CBF): Activation of the P2Y2 receptor by this compound leads to an increase in the beat frequency of cilia on the airway epithelial cells.[3][6][9] This enhanced ciliary activity helps to propel mucus out of the lungs.

Experimental Protocols

The investigation of this compound's mechanism of action has relied on established in vitro and ex vivo models of airway epithelium. Below are representative protocols for key experiments.

Ussing Chamber Electrophysiology for Measuring Ion Transport

The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues. This method allows for the quantification of chloride secretion by measuring the short-circuit current (Isc), which is a direct measure of net ion movement.

Objective: To measure this compound-stimulated chloride secretion across polarized human bronchial epithelial (HBE) cells.

Materials:

  • Polarized HBE cells cultured on permeable supports (e.g., Snapwell™ or Transwell®)

  • Ussing chamber system

  • Voltage-clamp amplifier

  • Ringer's solution (e.g., Krebs-Henseleit buffer)

  • This compound tetrasodium

  • Amiloride (ENaC inhibitor)

  • Forskolin (CFTR activator, for control experiments)

  • Bumetanide (NKCC1 inhibitor, to block basolateral chloride uptake)

Protocol:

  • Culture primary HBE cells at an air-liquid interface until fully differentiated and polarized.

  • Mount the permeable supports containing the HBE cell monolayers in the Ussing chambers.

  • Bathe both the apical and basolateral sides with warmed (37°C) and gassed (95% O2 / 5% CO2) Ringer's solution.

  • Allow the baseline transepithelial electrical potential and resistance to stabilize.

  • Initiate voltage-clamping at 0 mV and continuously record the short-circuit current (Isc).

  • To isolate chloride secretion, first add amiloride to the apical chamber to block sodium absorption.

  • After the Isc stabilizes, add this compound to the apical chamber in a dose-dependent manner to stimulate P2Y2 receptors.

  • Record the peak and sustained increase in Isc, which represents chloride secretion.

  • To confirm the chloride-dependence of the current, bumetanide can be added to the basolateral side to inhibit chloride uptake into the cell, which should reverse the this compound-induced Isc.

Ussing_Chamber_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HBE cells on permeable supports Mount Mount support in Ussing chamber Culture->Mount Equilibrate Equilibrate with Ringer's solution Mount->Equilibrate VoltageClamp Voltage clamp at 0 mV Record baseline Isc Equilibrate->VoltageClamp AddAmiloride Add Amiloride (apical) to block Na+ current VoltageClamp->AddAmiloride Addthis compound Add this compound (apical) to stimulate Cl- secretion AddAmiloride->Addthis compound RecordIsc Record peak and sustained change in Isc Addthis compound->RecordIsc Analyze Analyze dose-response Calculate EC50 RecordIsc->Analyze

Figure 2. Ussing Chamber Experimental Workflow
Ciliary Beat Frequency (CBF) Measurement

High-speed video microscopy is used to visualize and quantify the beat frequency of cilia on the surface of airway epithelial cells.

Objective: To measure the effect of this compound on the ciliary beat frequency of differentiated HBE cells.

Materials:

  • Differentiated HBE cells cultured at an air-liquid interface

  • Inverted microscope with a high-speed camera

  • Environmental chamber to maintain temperature (37°C) and humidity

  • Image analysis software with a Fourier transform algorithm

Protocol:

  • Place the culture of differentiated HBE cells on the microscope stage within the environmental chamber and allow it to equilibrate.

  • Identify an area with actively beating cilia.

  • Record high-speed videos (e.g., at >100 frames per second) of the ciliary movement.

  • Apply this compound to the apical surface of the cells.

  • Record a new series of high-speed videos at various time points after the addition of this compound.

  • Use image analysis software to determine the CBF from the recorded videos, typically by performing a fast Fourier transform on the light intensity changes caused by the ciliary motion.

  • Compare the CBF before and after the addition of this compound.

Data Presentation

Preclinical Efficacy
Clinical Trial Data

This compound underwent extensive clinical evaluation in patients with cystic fibrosis. The two pivotal Phase III trials were TIGER-1 and TIGER-2.

Trial Number of Patients Patient Population Treatment Duration Primary Endpoint Key Findings Reference
TIGER-1 352Ages ≥ 5 years with FEV1 ≥ 75% of predicted24 weeksChange from baseline in FEV1Statistically significant improvement in FEV1 (48 mL vs. 3 mL for placebo; p=0.047)[6]
TIGER-2 466Ages ≥ 5 years with FEV1 ≥ 75% of predicted48 weeksChange from baseline in FEV1Did not meet primary endpoint (40 mL vs. 32 mL for placebo; p=0.742)[10][11]

Clinical Outcomes and Future Perspectives

The clinical development of this compound yielded mixed results. The initial Phase III trial, TIGER-1, demonstrated a statistically significant improvement in lung function in patients with mild CF.[6] However, the subsequent confirmatory Phase III trial, TIGER-2, failed to meet its primary endpoint.[10][11] The discrepancy in these outcomes led to the discontinuation of this compound's development for cystic fibrosis.

Despite its ultimate clinical outcome, the study of this compound provided valuable insights into the potential of targeting non-CFTR pathways for the treatment of cystic fibrosis. The multimodal mechanism of action, combining chloride secretion, sodium absorption inhibition, and increased ciliary beat frequency, remains a theoretically sound approach to improving airway hydration. The challenges encountered in the clinical translation of this compound highlight the complexities of drug development for CF and the importance of robust and reproducible clinical trial outcomes. Future research in this area may focus on developing more potent or stable P2Y2 agonists or exploring other non-CFTR targets for airway hydration.

Conclusion

This compound is a selective P2Y2 receptor agonist that effectively stimulates non-CFTR mediated chloride secretion in airway epithelial cells. Its multimodal mechanism of action, which also includes the inhibition of sodium absorption and enhancement of ciliary beat frequency, presented a promising therapeutic strategy for hydrating the airways in individuals with cystic fibrosis. While its clinical development was ultimately halted due to inconsistent Phase III trial results, the extensive research on this compound has significantly contributed to our understanding of alternative ion transport pathways in the airways and continues to inform the development of novel therapies for cystic fibrosis and other muco-obstructive lung diseases.

References

Initial Clinical Trial Findings on the Safety and Tolerability of Denufosol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Denufosol (formerly INS37217) is a selective P2Y2 receptor agonist investigated for the treatment of cystic fibrosis (CF).[1][2] Its mechanism of action involves stimulating a non-CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) pathway for chloride secretion and inhibiting epithelial sodium transport, aiming to hydrate the airway mucosal surfaces and improve mucociliary clearance.[1][3] This document provides a detailed overview of the initial clinical trial findings concerning the safety and tolerability of this compound, with a focus on quantitative data, experimental protocols, and relevant biological pathways.

Mechanism of Action: P2Y2 Receptor-Mediated Signaling

This compound's therapeutic rationale is based on its ability to activate an alternative chloride channel to compensate for the defective CFTR protein in individuals with cystic fibrosis.[2] As an agonist of the P2Y2 receptor, this compound triggers a G protein-coupled signaling cascade. This activation is theorized to increase ion transport, thereby improving mucus hydration and facilitating its clearance from the airways.[2][3]

Denufosol_Mechanism_of_Action This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R G_protein G Protein P2Y2R->G_protein activates ENaC Epithelial Na+ Channel (ENaC) P2Y2R->ENaC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates Alt_Cl_Channel Alternative Chloride Channel Cl_secretion Cl- Secretion Alt_Cl_Channel->Cl_secretion Na_inhibition Na+ Inhibition ENaC->Na_inhibition results in IP3 IP3 PLC->IP3 generates Ca_release Ca2+ Release IP3->Ca_release induces Ca_release->Alt_Cl_Channel activates

Figure 1: this compound's P2Y2 Receptor Signaling Pathway

Phase I/II Clinical Trial Findings

An initial multicenter, double-blind, placebo-controlled study evaluated the safety and tolerability of single and repeated doses of aerosolized this compound in patients with CF.[1]

Experimental Protocol
  • Study Design: The trial consisted of two parts: a single ascending dose phase and a multiple-dose phase.[1]

    • Single Dose: Ascending single doses of 10, 20, 40, and 60 mg of this compound inhalation solution were compared to a placebo (normal saline).[1]

    • Multiple Dose: The maximum tolerated dose was administered twice daily for 5 days and compared to a placebo.[1]

  • Patient Population: The study included 37 adult (≥18 years) and 24 pediatric (5-17 years) subjects with CF.[1] Participants were randomized in a 3:1 ratio to receive either this compound or placebo.[1]

  • Administration: this compound was administered via a Pari LC Star nebulizer.[1]

  • Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, serious adverse events, and changes in forced expiratory volume in 1 second (FEV1).[1]

Quantitative Safety and Tolerability Data
Adverse Event CategoryThis compound GroupPlacebo Group
Most Common AE (Adults) Chest tightness (39%)Not specified
Most Common AE (Pediatric) Cough (56%)Not specified
Serious Adverse Events 3 subjects (7%)1 subject (7%)
Table 1: Summary of Adverse Events in Phase I/II Trial of this compound[1]

The percentage of subjects experiencing adverse events was reported to be similar between the this compound and placebo groups.[1] An acute, reversible decline in FEV1 was observed in both treatment groups, particularly in subjects with lower baseline lung function.[1] Doses up to 60 mg were generally well-tolerated, though some intolerability was noted in individuals with lower baseline lung function.[1]

Phase II Clinical Trial Findings

A subsequent 28-day, randomized, double-blind, multicenter Phase II trial further evaluated the safety and efficacy of this compound in patients with mild CF.[4]

Experimental Protocol
  • Study Design: A 28-day trial comparing three different doses of this compound (20, 40, or 60 mg) to a placebo (normal saline).[4]

  • Patient Population: The study enrolled 89 patients with a screening FEV1 of ≥ 75% of the predicted normal value who had not been treated with inhaled antibiotics for the preceding 30 days.[4]

  • Administration: The study drug was administered three times daily.[4]

  • Safety Assessments: Safety was evaluated by monitoring adverse events and discontinuations due to adverse events.[4] Efficacy was primarily assessed by changes in FEV1.[4]

Quantitative Safety and Tolerability Data
Adverse Event CategoryThis compound Group (pooled doses)Placebo Group
Most Common AE Cough (47%)Cough (52%)
Discontinuations due to AEs 3 patients2 patients
Table 2: Summary of Adverse Events in 28-Day Phase II Trial of this compound[4]

All treatment regimens were generally well-tolerated, with no dose-response trends observed for safety parameters.[4]

Phase III Clinical Trial Insights (TIGER-1 & TIGER-2)

This compound progressed to Phase III clinical trials, TIGER-1 and TIGER-2. While TIGER-1 showed promising results, TIGER-2 did not meet its primary endpoint of a significant change in baseline FEV1 at 48 weeks compared to placebo.[2][5]

Experimental Protocol (TIGER-2)
  • Study Design: A 48-week, double-blind, placebo-controlled trial.[5]

  • Patient Population: 466 patients with mild cystic fibrosis lung disease (baseline FEV1 ≥ 75% and ≤ 110% of predicted normal).[5]

  • Administration: 60 mg of this compound or placebo administered three times daily via a jet nebulizer.[5]

  • Safety Assessments: Monitored adverse events, serious adverse events, and pulmonary exacerbations.[5]

Quantitative Safety and Tolerability Data (TIGER-2)
Adverse Event CategoryThis compound GroupPlacebo Group
Withdrawals due to AEs 6%6%
Most Common AE Cough (similar in both arms)Cough (similar in both arms)
Pulmonary Exacerbations 21%26%
Table 3: Summary of Adverse Events in the TIGER-2 Phase III Trial[5]

The incidence of adverse events and serious adverse events in the this compound group was comparable to the placebo group.[5]

Experimental Workflow for a Typical this compound Clinical Trial

Denufosol_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_assessment Assessment cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met (e.g., Confirmed CF, FEV1 ≥ 75%) ExclusionCriteria Exclusion Criteria Absent (e.g., Recent Inhaled Antibiotics) InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent ExclusionCriteria->InformedConsent Randomization Randomization (e.g., 3:1 this compound:Placebo) InformedConsent->Randomization DenufosolArm This compound Administration (e.g., 60mg TID via Nebulizer) Randomization->DenufosolArm Group A PlaceboArm Placebo Administration (Normal Saline) Randomization->PlaceboArm Group B SafetyMonitoring Safety Monitoring (Adverse Events, SAEs, Vitals) DenufosolArm->SafetyMonitoring EfficacyEndpoints Efficacy Endpoints (FEV1, FVC, etc.) DenufosolArm->EfficacyEndpoints PlaceboArm->SafetyMonitoring PlaceboArm->EfficacyEndpoints DataAnalysis Statistical Analysis of Safety and Efficacy Data SafetyMonitoring->DataAnalysis EfficacyEndpoints->DataAnalysis

Figure 2: Generalized Experimental Workflow for this compound Clinical Trials

Conclusion

Across Phase I, II, and III clinical trials, this compound was generally well-tolerated, with a safety profile comparable to placebo.[1][4][5] The most frequently reported adverse event was cough, which occurred at similar rates in both the this compound and placebo groups.[1][4][5] Serious adverse events and discontinuations due to adverse events were infrequent and also occurred at similar rates between treatment and placebo arms.[1][4][5] While this compound demonstrated a favorable safety and tolerability profile, it ultimately failed to show a consistent and statistically significant clinical benefit in lung function in later-stage trials, leading to the discontinuation of its development.[2][5]

References

The Role of P2Y2 Receptor Agonists in Epithelial Cell Hydration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epithelial tissues line the surfaces of various organs and cavities throughout the body, including the airways, ocular surface, and gastrointestinal tract. A critical function of many of these epithelia is the regulation of surface hydration, which is essential for processes such as mucociliary clearance in the lungs and maintaining a healthy tear film in the eye.[1] This hydration is maintained by a delicate balance of ion transport—primarily chloride (Cl⁻) secretion and sodium (Na⁺) absorption—which drives osmotic water flow across the epithelial barrier.[1]

Extracellular nucleotides, such as adenosine triphosphate (ATP) and uridine triphosphate (UTP), have emerged as key regulators of this process.[2][3] They act on a family of purinergic receptors, with the P2Y2 receptor subtype playing a dominant role in mediating hydration.[4][5] P2Y2 receptors are G protein-coupled receptors (GPCRs) highly expressed on the apical surface of many epithelial cells.[6][7] When activated by agonists like ATP or UTP, these receptors trigger intracellular signaling cascades that modulate the activity of key ion channels, ultimately leading to increased hydration of the epithelial surface.[4][8] This mechanism has significant therapeutic potential for diseases characterized by surface dehydration, such as cystic fibrosis (CF) and dry eye disease (DED).[8][9][10]

This technical guide provides an in-depth overview of the P2Y2 receptor's role in epithelial hydration, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

The P2Y2 Receptor and its Agonists

The P2Y2 receptor is a GPCR activated equipotently by the nucleotides ATP and UTP.[1][7] Its activation is a primary mechanism for regulating epithelial surface liquid.

  • Natural Agonists: ATP and UTP are the endogenous ligands for the P2Y2 receptor.[4] These nucleotides are released by epithelial cells in response to various stimuli, including mechanical stress like shear force, injury, or inflammation, creating an autocrine/paracrine signaling system to regulate local hydration.[10][11]

  • Synthetic Agonists: The therapeutic potential of targeting this pathway has led to the development of stable, potent synthetic P2Y2 receptor agonists.

    • Denufosol: A metabolically stable UTP analog developed for inhalation to treat CF by improving mucociliary clearance.[9][12] While it showed promise in early trials, it did not demonstrate sufficient efficacy in a Phase III trial.[12][13]

    • Diquafosol: A dinucleotide P2Y2 receptor agonist that stimulates both water and mucin secretion from conjunctival epithelial cells.[8] It is approved as a topical treatment for dry eye disease in several countries.[10][14]

Mechanism of Action: P2Y2 Signaling Pathway

Activation of the apical P2Y2 receptor by an agonist initiates a well-defined intracellular signaling cascade that culminates in changes to ion transport. The receptor couples to various G proteins, primarily Gq/11, to activate phospholipase C (PLC).[4][7]

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4]

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[4] This rise in intracellular Ca²⁺ is a pivotal event that activates Ca²⁺-activated chloride channels (CaCC) on the apical membrane, leading to Cl⁻ secretion.[7]

  • DAG and PKC Activation: DAG, along with the elevated Ca²⁺, activates protein kinase C (PKC).[4] PKC can further potentiate Cl⁻ secretion by activating the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1]

  • ENaC Inhibition: The hydrolysis of PIP2 by PLC has a dual effect. Besides generating IP3 and DAG, the depletion of PIP2 from the apical membrane directly inhibits the activity of the epithelial sodium channel (ENaC), reducing Na⁺ absorption.[1]

The combined effect of enhanced Cl⁻ secretion and inhibited Na⁺ absorption creates an electrochemical gradient that drives the osmotic movement of water onto the epithelial surface, thereby increasing hydration.[1][4]

P2Y2_Signaling_Pathway cluster_membrane Apical Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y2R P2Y2 Receptor Gq Gq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes ENaC Epithelial Na⁺ Channel (ENaC) PLC->ENaC Inhibits via PIP2 depletion Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaCC Ca²⁺-activated Cl⁻ Channel (CaCC) Cl_out Cl⁻ Secretion CaCC->Cl_out CFTR CFTR CFTR->Cl_out Na_in Na⁺ Absorption ENaC->Na_in ER Ca²⁺ Store IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->CFTR Activates Ca_release ↑ [Ca²⁺]i Ca_release->CaCC Opens Ca_release->PKC Activates ER->Ca_release Releases Ca²⁺ Agonist P2Y2 Agonist (ATP / UTP) Agonist->P2Y2R Binds H2O Water Efflux (Hydration) Cl_out->H2O Drives Na_in->H2O Reduces driver for absorption Ussing_Chamber_Workflow start Start culture Culture epithelial cells on permeable support (ALI) start->culture mount Mount support in Ussing Chamber culture->mount equilibrate Equilibrate and record stable baseline Isc mount->equilibrate add_agonist Add P2Y2 Agonist to apical bath equilibrate->add_agonist record_response Record ΔIsc add_agonist->record_response add_inhibitor Optional: Add specific ion channel inhibitors record_response->add_inhibitor analyze Analyze data and calculate net ion flux record_response->analyze (if no inhibitor) add_inhibitor->analyze end_node End analyze->end_node

References

Methodological & Application

Application Notes and Protocols for Denufosol in Primary Airway Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol is a selective P2Y2 purinergic receptor agonist that was investigated for the treatment of cystic fibrosis (CF).[1][2] In primary airway epithelial cells, this compound has been shown to stimulate chloride (Cl-) secretion, inhibit sodium (Na+) absorption, and increase ciliary beat frequency (CBF).[3] These actions are independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, making it a potential therapeutic agent for CF patients regardless of their CFTR mutation.[3] this compound activates an alternative chloride channel, helping to hydrate the airway surface liquid and improve mucociliary clearance.[2] Although Phase III clinical trials (TIGER-1 and TIGER-2) did not lead to its approval, this compound remains a valuable tool for in vitro research on airway epithelial physiology and ion transport.[2][4]

These application notes provide detailed protocols for the use of this compound in primary human airway epithelial cell cultures to study its effects on ion transport and ciliary beat frequency.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from experiments with this compound. Researchers should perform concentration-response experiments to determine the optimal concentrations for their specific cell cultures and experimental conditions.

Table 1: Effect of this compound on Ion Transport in Primary Airway Epithelial Cells (Ussing Chamber Assay)

This compound ConcentrationBasal Isc (µA/cm²)Post-Denufosol Isc (µA/cm²)ΔIsc (µA/cm²)% Change from Baseline
Vehicle Control
1 µM
10 µM
50 µM
100 µM

Isc: Short-circuit current

Table 2: Effect of this compound on Ciliary Beat Frequency (CBF) in Primary Airway Epithelial Cells

This compound ConcentrationBaseline CBF (Hz)Post-Denufosol CBF (Hz)ΔCBF (Hz)% Change from Baseline
Vehicle Control
1 µM
10 µM
50 µM
100 µM

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Epithelial (HBE) Cells at Air-Liquid Interface (ALI)

This protocol describes the expansion and differentiation of primary HBE cells to form a polarized, mucociliary epithelium suitable for this compound application.

Materials:

  • Cryopreserved primary human bronchial epithelial cells

  • Bronchial Epithelial Growth Medium (BEGM) or equivalent

  • Collagen-coated tissue culture flasks and permeable supports (e.g., Transwells®)

  • ALI differentiation medium

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA solution

  • Fetal bovine serum (FBS)

  • General cell culture reagents and equipment

Procedure:

  • Thawing and Expansion:

    • Rapidly thaw cryopreserved HBE cells in a 37°C water bath.

    • Transfer cells to a sterile conical tube containing pre-warmed BEGM with 10% FBS.

    • Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh BEGM.

    • Seed the cells into a collagen-coated T75 flask and incubate at 37°C in a 5% CO2 incubator.

    • Change the medium every 2-3 days until the cells reach 80-90% confluency.

  • Seeding on Permeable Supports:

    • Wash the confluent monolayer with PBS and detach the cells using trypsin-EDTA.

    • Neutralize trypsin with BEGM containing 10% FBS and centrifuge as before.

    • Resuspend the cells in ALI differentiation medium and count them.

    • Seed the cells onto the apical side of collagen-coated permeable supports at a density of 2.5 x 10^5 cells/cm². Add medium to both the apical and basolateral chambers.

  • Differentiation at ALI:

    • Maintain the submerged culture for 3-5 days, changing the medium in both chambers every other day.

    • Once the cells are fully confluent, remove the medium from the apical chamber to establish the air-liquid interface.

    • Feed the cells only from the basolateral chamber with fresh ALI differentiation medium every 2-3 days.

    • The cells will differentiate into a polarized, mucociliary epithelium over 3-4 weeks. Full differentiation is characterized by the presence of beating cilia and mucus production.

Protocol 2: Ussing Chamber Assay for Ion Transport

This protocol measures changes in ion transport across the differentiated HBE cell monolayer in response to this compound.

Materials:

  • Differentiated HBE cells on permeable supports

  • Ussing chamber system with electrodes

  • Krebs-Ringer bicarbonate solution

  • This compound stock solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (CFTR activator)

  • CFTRinh-172 (CFTR inhibitor)

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Chamber Setup:

    • Pre-warm Krebs-Ringer solution to 37°C and bubble with the gas mixture.

    • Mount the permeable support with the differentiated HBE cells in the Ussing chamber, separating the apical and basolateral chambers.

    • Fill both chambers with equal volumes of the Krebs-Ringer solution.

  • Measurement of Short-Circuit Current (Isc):

    • Equilibrate the system for 15-20 minutes until a stable baseline Isc is achieved.

    • Add amiloride (10 µM) to the apical chamber to inhibit the epithelial sodium channel (ENaC) and record the change in Isc.

    • Add this compound at the desired concentration to the apical chamber and record the stimulation of Isc, which reflects Cl- secretion.

    • To confirm the involvement of CFTR-independent pathways, forskolin can be added to activate any residual CFTR-mediated currents, followed by CFTRinh-172 to inhibit them.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) by subtracting the baseline current from the peak current after this compound addition.

    • Generate a concentration-response curve by plotting ΔIsc against the this compound concentration.

Protocol 3: Ciliary Beat Frequency (CBF) Measurement

This protocol measures the effect of this compound on the beat frequency of cilia on differentiated HBE cells.

Materials:

  • Differentiated HBE cells on permeable supports

  • Inverted microscope with a high-speed digital camera

  • Environmental chamber to maintain temperature (37°C) and humidity

  • CBF analysis software

  • This compound stock solution

Procedure:

  • Sample Preparation:

    • Place the permeable support with differentiated HBE cells in a petri dish with culture medium in the basolateral compartment.

    • Acclimatize the cells in the environmental chamber on the microscope stage for at least 15 minutes.

  • Image Acquisition:

    • Identify an area with actively beating cilia using a 20x or 40x objective.

    • Record high-speed videos (at least 100 frames per second) of the ciliary movement for a few seconds to establish a baseline CBF.

    • Add this compound at the desired concentration to the apical surface of the cells.

    • After a short incubation period (e.g., 5-15 minutes), record videos from the same area.

  • Data Analysis:

    • Use a specialized software to analyze the recorded videos and calculate the CBF in Hertz (Hz). The software typically uses Fourier transform analysis of the changes in light intensity caused by ciliary motion.

    • Compare the CBF before and after the addition of this compound.

    • Generate a concentration-response curve by plotting the change in CBF against the this compound concentration.

Visualizations

Denufosol_Signaling_Pathway This compound This compound P2Y2 P2Y2 Receptor This compound->P2Y2 Binds to Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_increase->PKC Co-activates CaCC Ca²⁺-activated Cl⁻ Channel (e.g., TMEM16A) Ca_increase->CaCC Activates Cilia Cilia Ca_increase->Cilia Stimulates ENaC Epithelial Na⁺ Channel (ENaC) PKC->ENaC Inhibits Cl_secretion ↑ Cl⁻ Secretion CaCC->Cl_secretion Na_absorption ↓ Na⁺ Absorption ENaC->Na_absorption CBF ↑ Ciliary Beat Frequency (CBF) Cilia->CBF

Caption: this compound signaling pathway in airway epithelial cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Experimental Assays cluster_this compound This compound Application cluster_analysis Data Analysis Thaw Thaw Primary HBE Cells Expand Expand in Flasks Thaw->Expand Seed Seed on Permeable Supports Expand->Seed Differentiate Differentiate at ALI (3-4 weeks) Seed->Differentiate Ussing Ussing Chamber Assay (Ion Transport) Differentiate->Ussing CBF CBF Measurement Differentiate->CBF Analyze_Isc Analyze ΔIsc Ussing->Analyze_Isc Analyze_CBF Analyze ΔCBF CBF->Analyze_CBF Concentration Prepare this compound Concentrations Apply_Ussing Apply to Apical Chamber Concentration->Apply_Ussing Apply_CBF Apply to Apical Surface Concentration->Apply_CBF Apply_Ussing->Ussing Apply_CBF->CBF

Caption: Experimental workflow for this compound application.

References

Application Note: A Guideline for the Quantification of Denufosol Concentration Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guideline for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of denufosol. This compound is a selective P2Y2 receptor agonist, investigated for its potential in treating cystic fibrosis and other conditions.[1][2] As a dinucleotide tetrasodium salt, its analytical quantification requires specific considerations for chromatographic separation and detection. This application note outlines recommended starting parameters for HPLC method development, detailed experimental protocols for sample preparation and analysis, and a roadmap for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The provided protocols and parameters are intended as a starting point and should be optimized for specific laboratory conditions and sample matrices.

Introduction to this compound and its Analysis

This compound is a P2Y2 receptor agonist that stimulates ion transport in airway epithelial cells, offering a potential therapeutic approach for cystic fibrosis.[1][2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. HPLC with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its robustness, specificity, and sensitivity.[4] This note details a systematic approach to developing a reliable HPLC method for this compound.

Chemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for HPLC method development. As a negatively charged molecule at neutral pH due to its phosphate groups, a reversed-phase HPLC method with ion-pairing agents or a hydrophilic interaction liquid chromatography (HILIC) approach could be suitable. For the purpose of this guideline, a robust reversed-phase HPLC method will be the focus.

Proposed HPLC Method Parameters (Starting Point)

The following table summarizes the recommended starting parameters for the HPLC analysis of this compound. These parameters are based on common practices for the analysis of nucleotides and related polar compounds and should be optimized for best performance.

ParameterRecommended Starting ConditionRationale
HPLC System Quaternary or Binary HPLC/UHPLC SystemProvides flexibility in mobile phase composition and gradient elution.[4]
Column C18, 150 x 4.6 mm, 3.5 µmA standard reversed-phase column suitable for a wide range of analytes.[5][6]
Mobile Phase A 0.1 M Phosphate Buffer (pH 6.5)Buffering is crucial for consistent retention of ionizable compounds.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 5% to 40% B over 15 minutesA gradient is recommended to ensure elution of the polar this compound and any less polar impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume; can be adjusted based on concentration.
Detector UV-Vis or Photodiode Array (PDA) DetectorAllows for the detection of this compound based on its UV absorbance.
Detection Wavelength ~260 nmNucleotides typically have a maximum absorbance around 260 nm. A full UV scan is recommended to determine the optimal wavelength.

Experimental Protocols

Preparation of Reagents and Mobile Phase
  • Mobile Phase A (0.1 M Phosphate Buffer, pH 6.5): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.1 M solution. Adjust the pH to 6.5 with a dilute potassium hydroxide solution. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) is recommended as the diluent to ensure sample compatibility.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations spanning the expected range of the samples (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation

The sample preparation method will depend on the matrix (e.g., bulk drug, formulation, biological fluid). A generic protocol for a formulated product is provided below.

  • Accurately weigh a portion of the sample expected to contain a known amount of this compound.

  • Disperse the sample in a known volume of diluent.

  • Sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7] The following parameters should be evaluated:

Validation ParameterAcceptance Criteria
Specificity The this compound peak should be free of interference from placebo, impurities, and degradation products. Peak purity should be confirmed using a PDA detector.
Linearity A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999.
Range The range should cover the expected concentrations of the samples.
Accuracy The recovery should be between 98.0% and 102.0% for the drug substance.
Precision - Repeatability (Intra-day): RSD ≤ 2.0% - Intermediate Precision (Inter-day): RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1. The precision at the LOQ should be RSD ≤ 10%.
Robustness The method should be unaffected by small, deliberate changes in parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Data Presentation

The quantitative data from the method validation should be summarized in tables for easy comparison and review.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Mean, n=3)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, Mean, n=3)% Recovery
80%80Example Value98.0 - 102.0%
100%100Example Value98.0 - 102.0%
120%120Example Value98.0 - 102.0%

Table 3: Precision Data

PrecisionConcentration (µg/mL)Peak Area (Mean, n=6)% RSD
Repeatability 100Example Value≤ 2.0%
Intermediate Precision 100Example Value≤ 2.0%

Visualizations

Denufosol_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard/Sample B Dissolve in Diluent A->B C Sonicate & Centrifuge (Sample) B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E To HPLC Vial F Separation on C18 Column E->F G UV Detection at ~260 nm F->G H Data Acquisition G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify this compound Concentration J->K P2Y2_Signaling This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R binds & activates Gq Gq Protein P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Ion Transport) Ca_release->Cellular_Response PKC->Cellular_Response

References

Application Notes and Protocols for the Identification of Denufosol Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol is an investigational drug that was developed for the treatment of cystic fibrosis. As a P2Y2 receptor agonist, it was designed to enhance airway hydration and mucociliary clearance. While clinical development was discontinued, the analytical methodologies for characterizing this compound and its potential metabolites remain relevant for researchers studying nucleotide-based therapeutics and drug metabolism. This document provides a comprehensive guide to the mass spectrometry-based methods that can be employed for the identification and quantification of this compound and its metabolites in biological matrices.

This compound is a dinucleotide tetrasphosphate, and its metabolism is likely to involve the enzymatic cleavage of the phosphate chain and glycosidic bonds, resulting in smaller, more polar molecules. The identification of these metabolites is crucial for understanding the drug's pharmacokinetic profile and potential off-target effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high sensitivity and specificity.

P2Y2 Receptor Signaling Pathway

This compound exerts its therapeutic effect by activating the P2Y2 receptor, a G protein-coupled receptor. Upon binding, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels. This ultimately results in the activation of calcium-dependent chloride channels, promoting ion and water secretion into the airway lumen.

P2Y2_Signaling_Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R binds & activates Gq_protein Gq Protein P2Y2R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_increase ↑ [Ca2+]i ER->Ca2_increase releases Ca2+ CaCC Ca2+-activated Cl- Channel Ca2_increase->CaCC activates Cl_secretion Cl- Secretion CaCC->Cl_secretion H2O_secretion Water Secretion Cl_secretion->H2O_secretion promotes

Caption: P2Y2 Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Metabolite Identification

The identification of this compound metabolites from biological samples involves a multi-step process, beginning with sample preparation to isolate the analytes of interest, followed by LC-MS/MS analysis for separation and detection, and concluding with data analysis to identify and characterize the metabolites.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Sputum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Biological_Sample->Protein_Precipitation SPE Solid Phase Extraction (e.g., C18 or HILIC) Protein_Precipitation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_Separation Liquid Chromatography (HILIC or Reversed-Phase) Evaporation_Reconstitution->LC_Separation MS_Detection Mass Spectrometry (Full Scan & MS/MS) LC_Separation->MS_Detection Peak_Detection Peak Detection & Alignment MS_Detection->Peak_Detection Metabolite_ID Metabolite Identification (Mass & Fragmentation) Peak_Detection->Metabolite_ID Quantification Quantification (Internal Standards) Metabolite_ID->Quantification

Caption: General workflow for this compound metabolite identification.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation method depends on the biological matrix and the physicochemical properties of the expected metabolites. Given the polar nature of this compound and its likely metabolites, a combination of protein precipitation and solid-phase extraction (SPE) is recommended.

a. Plasma/Serum:

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar nucleotide).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. Urine:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 5,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute 100 µL of the supernatant with 900 µL of water containing the internal standard.

  • Proceed to Solid Phase Extraction (SPE).

c. Sputum:

  • Homogenize the sputum sample with a dithiothreitol (DTT) solution (e.g., 0.1% DTT in phosphate-buffered saline) to reduce viscosity.

  • Perform protein precipitation as described for plasma/serum.

  • Proceed to SPE.

d. Solid Phase Extraction (for all matrices):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.

  • Elute the analytes with 1 mL of 80% methanol in water.

  • Evaporate the eluate to dryness and reconstitute as described above.

Table 1: Expected Recovery of Nucleotide-like Compounds from Plasma using Different Extraction Methods

Extraction MethodAnalyteMean Recovery (%)RSD (%)
Protein PrecipitationUridine Monophosphate85.25.1
(Acetonitrile)Deoxycytidine Monophosphate88.94.7
SPE (C18)Uridine92.53.8
Deoxycytidine95.13.2
Protein Precipitation + SPEUridine Triphosphate78.46.5
Deoxycytidine Triphosphate81.26.1

Note: Data are representative and may vary depending on the specific experimental conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Due to the polar nature of this compound and its potential metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique. However, reversed-phase chromatography with an ion-pairing agent can also be effective.

a. HILIC Method:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

b. Mass Spectrometry Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Desolvation gas at 800 L/hr, Cone gas at 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification of known metabolites and full scan with data-dependent MS/MS for identification of unknown metabolites.

Table 2: Hypothetical MRM Transitions for this compound and Potential Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound772.1321.1 (UTP fragment)35
772.1451.1 (dCMP-P-P)30
Uridine Tetraphosphate564.0321.1 (UTP)25
Uridine Triphosphate (UTP)483.0159.0 (PO3)20
Uridine Diphosphate (UDP)403.079.0 (PO3)18
Uridine Monophosphate (UMP)323.097.0 (H2PO4)15
Deoxycytidine Triphosphate (dCTP)466.0159.0 (PO3)22
Deoxycytidine Diphosphate (dCDP)386.079.0 (PO3)20
Deoxycytidine Monophosphate (dCMP)306.097.0 (H2PO4)17

Note: These values are illustrative and require optimization for the specific instrument and experimental conditions.

Data Analysis and Metabolite Identification

The identification of unknown metabolites is a systematic process that involves comparing the mass spectra of the parent drug and its potential metabolites.

  • Full Scan Data Analysis: The full scan data is analyzed to identify peaks that are present in the dosed samples but absent or at a much lower intensity in the control samples. The accurate mass of these peaks can be used to propose elemental compositions.

  • MS/MS Fragmentation Analysis: The fragmentation patterns of the potential metabolite peaks are compared to the fragmentation pattern of the parent drug. Common fragmentation pathways for nucleotides include the loss of phosphate groups, cleavage of the glycosidic bond to yield the nucleobase, and fragmentation of the ribose or deoxyribose sugar.

  • Metabolite Database Searching: The accurate mass and fragmentation data can be searched against metabolite databases (e.g., METLIN, HMDB) to identify potential matches.

  • Confirmation with Standards: The ultimate confirmation of a metabolite's structure requires the synthesis of an authentic standard and comparison of its retention time and MS/MS spectrum with the experimental data.

Conclusion

The mass spectrometry methods outlined in these application notes provide a robust framework for the identification and quantification of this compound and its metabolites in various biological matrices. The combination of optimized sample preparation, high-resolution LC-MS/MS analysis, and systematic data interpretation is essential for a comprehensive understanding of the metabolic fate of this and other nucleotide-based drug candidates. While this compound's clinical development has been halted, the analytical strategies detailed here are broadly applicable to the field of drug metabolism and will be a valuable resource for researchers in this area.

Application Notes and Protocols for Nebulized Denufosol Delivery in Laboratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: P2Y2 Receptor Signaling

Denufosol is an agonist of the P2Y2 purinergic receptor.[1] Activation of this G protein-coupled receptor on the apical surface of airway epithelial cells initiates a signaling cascade that leads to the opening of alternative chloride channels, such as the calcium-activated chloride channel (CaCC), and inhibition of the epithelial sodium channel (ENaC). This dual action enhances the net secretion of chloride ions and water into the airway lumen, hydrating the mucus layer.

Denufosol_Signaling_Pathway This compound Signaling Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to Gq11 Gq/11 Protein P2Y2R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CaCC CaCC Activation (Cl⁻ Secretion) Ca2->CaCC ENaC ENaC Inhibition (Na⁺ Absorption ↓) PKC->ENaC Phosphorylates and Inhibits

Caption: this compound activates the P2Y2 receptor, leading to increased chloride secretion and decreased sodium absorption.

Quantitative Data from Human Clinical Trials

While specific quantitative data from laboratory models on this compound nebulization is scarce, data from clinical trials in CF patients provide insights into dosages and observed effects.

Trial Phase Dosage Nebulizer Used Key Findings Reference
Phase 1/210, 20, 40, and 60 mg single and repeated dosesPari LC StarDoses up to 60 mg were generally well-tolerated.[4]
Phase 220, 40, or 60 mg three times daily for 28 daysPari LC StarSignificant improvement in FEV1 compared to placebo.[5][6]
TIGER-1 (Phase 3)60 mg three times daily for 24 weeksJet NebulizerStatistically significant improvement in FEV1.
TIGER-2 (Phase 3)60 mg three times daily for 48 weeksJet NebulizerDid not meet the primary endpoint of significant change in FEV1.

Experimental Protocols

The following are generalized protocols for the nebulization of therapeutic agents to common laboratory models. These should be adapted and optimized for this compound.

Protocol 1: Nebulization in a Mouse Model (Whole-Body Exposure)

This protocol is suitable for delivering aerosolized this compound to a group of mice simultaneously.

Materials:

  • This compound tetrasodium salt

  • Sterile, pyrogen-free water or saline (0.9% NaCl) for reconstitution

  • Whole-body inhalation exposure chamber

  • Jet or ultrasonic nebulizer (e.g., customized small-particle nebulizer)

  • Pressurized air or oxygen source

  • Flow meters

  • Aerosol particle sizer (for characterization)

Workflow:

Mouse_Nebulization_Workflow Mouse Whole-Body Nebulization Workflow Prep 1. Prepare this compound Solution Setup 2. Set up Exposure Chamber Prep->Setup Acclimate 3. Acclimatize Mice Setup->Acclimate Nebulize 4. Nebulize this compound Acclimate->Nebulize Monitor 5. Monitor Animals Nebulize->Monitor Post 6. Post-Exposure Procedures Monitor->Post

Caption: Workflow for whole-body nebulization of this compound in mice.

Methodology:

  • This compound Solution Preparation:

    • Reconstitute this compound tetrasodium salt in sterile water or saline to the desired concentration. Clinical trials have used concentrations of 5, 10, and 15 mg/mL.[6]

    • Ensure the solution is well-dissolved and free of particulates. Prepare fresh daily.

  • Nebulizer and Chamber Setup:

    • Connect the nebulizer to the inhalation chamber inlet.

    • Set the airflow or pressure according to the manufacturer's instructions to generate particles in the desired size range (typically 1-5 µm for deep lung deposition).

    • Characterize the aerosol output (particle size distribution, mass median aerodynamic diameter) prior to animal exposure.

  • Animal Acclimatization:

    • Place mice in the exposure chamber and allow them to acclimatize for a short period (e.g., 10-15 minutes) before nebulization begins.

  • Nebulization:

    • Add the prepared this compound solution to the nebulizer reservoir.

    • Activate the nebulizer and run for the predetermined exposure time (e.g., 20-30 minutes). The duration will depend on the nebulizer output and the target lung dose.

  • Monitoring:

    • Observe the animals throughout the exposure for any signs of distress.

  • Post-Exposure:

    • After the exposure period, turn off the nebulizer and allow the aerosol to clear from the chamber before removing the animals.

    • Proceed with experimental endpoints (e.g., lung function testing, bronchoalveolar lavage, tissue harvesting).

Protocol 2: Nebulization in an Ex Vivo Lung Perfusion Model

This model allows for the direct assessment of this compound's effects on the lung in a controlled environment.

Materials:

  • Isolated lung preparation (e.g., from rat, rabbit, or pig)

  • Ex vivo lung perfusion (EVLP) system

  • Ventilator

  • Nebulizer (vibrating mesh or jet) integrated into the ventilator circuit

  • This compound solution

  • Perfusate solution

Workflow:

EVLP_Workflow Ex Vivo Lung Perfusion Nebulization Workflow Harvest 1. Harvest and Cannulate Lungs Setup 2. Connect to EVLP Circuit Harvest->Setup Ventilate 3. Initiate Ventilation & Perfusion Setup->Ventilate Baseline 4. Establish Baseline Ventilate->Baseline Nebulize 5. Nebulize this compound Baseline->Nebulize Assess 6. Assess Lung Function Nebulize->Assess

References

Application Notes and Protocols for Ussing Chamber Assay to Measure Denufosol-Induced Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol is a selective P2Y2 purinergic receptor agonist that has been investigated for its potential to improve mucociliary clearance in patients with cystic fibrosis (CF).[1][2] Unlike therapies that target the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, this compound activates an alternative, non-CFTR pathway for chloride and fluid secretion in airway epithelial cells.[3][4][5] This application note provides a detailed protocol for utilizing the Ussing chamber assay to measure this compound-induced ion transport across primary human bronchial epithelial (HBE) cells, a critical tool for preclinical evaluation of this and similar compounds.

The Ussing chamber is the gold standard for studying epithelial ion transport, allowing for the precise measurement of parameters such as short-circuit current (Isc) and transepithelial electrical resistance (TEER) across a polarized epithelial monolayer.[6][7] By isolating the epithelial tissue or cell culture, researchers can directly assess the effects of pharmacological agents on ion channel and transporter activity.[6]

Principle of the Assay

This assay measures the net movement of ions across a polarized monolayer of HBE cells cultured on permeable supports. The Ussing chamber system allows for the control of the electrochemical potential difference across the epithelium, typically by clamping the voltage to 0 mV. The resulting current, known as the short-circuit current (Isc), is a direct measure of net ion transport.

This compound, upon binding to the apical P2Y2 receptors on HBE cells, initiates a signaling cascade that leads to the opening of calcium-activated chloride channels (CaCCs) on the apical membrane, resulting in chloride secretion into the mucosal side. This movement of negatively charged chloride ions can be detected as an increase in the Isc. To isolate the chloride secretion from other ion transport processes, such as sodium absorption through the epithelial sodium channel (ENaC), an ENaC inhibitor like amiloride is typically added before the application of this compound.

Materials and Reagents

  • Primary Human Bronchial Epithelial (HBE) cells

  • Permeable cell culture inserts (e.g., Transwell®)

  • Cell culture medium and supplements

  • Ussing chamber system with voltage-clamp amplifier

  • Ag/AgCl electrodes with 3M KCl agar bridges

  • Krebs-Bicarbonate Ringer (KBR) solution

  • This compound tetrasodium

  • Amiloride hydrochloride

  • UTP (Uridine 5'-triphosphate) or ATP (Adenosine 5'-triphosphate) (as positive controls)

  • Gas mixture (95% O2, 5% CO2)

  • Water bath or heating system for the Ussing chamber

Experimental Protocols

Cell Culture
  • Culture primary HBE cells on permeable supports until a confluent and polarized monolayer is formed. This typically takes 2-3 weeks.

  • Maintain the cells at an air-liquid interface (ALI) for at least 21 days to promote differentiation into a mucociliary phenotype.

  • Monitor the formation of a tight epithelial barrier by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. A TEER value > 500 Ω*cm² generally indicates a well-formed monolayer suitable for Ussing chamber experiments.[6]

Ussing Chamber Assay
  • Preparation of KBR Solution: Prepare a Krebs-Bicarbonate Ringer solution with the following composition (in mM): 115 NaCl, 25 NaHCO3, 2.4 K2HPO4, 0.4 KH2PO4, 1.2 CaCl2, 1.2 MgCl2, and 10 D-glucose.[7] Adjust the pH to 7.4 by bubbling with a 95% O2, 5% CO2 gas mixture.

  • Ussing Chamber Setup:

    • Assemble the Ussing chamber system according to the manufacturer's instructions.

    • Fill the apical and basolateral chambers with pre-warmed (37°C) and gassed KBR solution.

    • Mount the permeable support with the HBE cell monolayer between the two half-chambers, ensuring a tight seal.

    • Place the Ag/AgCl electrodes and agar bridges in their respective ports.

  • Equilibration:

    • Allow the system to equilibrate for 15-20 minutes, or until a stable baseline Isc and TEER are achieved.

    • Maintain the temperature at 37°C and continuously bubble the KBR solution with the gas mixture.

  • Inhibition of Sodium Absorption:

    • To isolate chloride secretion, add amiloride to the apical chamber to a final concentration of 10-100 µM to block ENaC.

    • Record the Isc until a new stable baseline is reached. The decrease in Isc represents the amiloride-sensitive sodium absorption.

  • Stimulation with this compound:

    • Prepare a stock solution of this compound in an appropriate vehicle (e.g., water or KBR solution).

    • Add this compound to the apical chamber to achieve the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration. Based on studies with the natural P2Y2 agonist UTP, a concentration range of 0.1 µM to 100 µM for this compound is a reasonable starting point.

    • Record the change in Isc (ΔIsc) until the peak response is observed, followed by a return to a new steady-state.

  • Positive Control:

    • In separate experiments, use a known P2Y2 receptor agonist such as UTP or ATP (100 µM) as a positive control to confirm the responsiveness of the cells.

  • Data Acquisition and Analysis:

    • Continuously record the Isc and TEER throughout the experiment using a data acquisition system.

    • The primary endpoint is the change in short-circuit current (ΔIsc) induced by this compound, calculated as the difference between the peak Isc after this compound addition and the stable baseline Isc after amiloride addition.

    • Express the results as ΔIsc (µA/cm²).

Data Presentation

Table 1: Representative Agonist Concentrations for Ussing Chamber Assay

CompoundReceptor TargetTypical Concentration RangeExpected Effect on Isc
AmilorideENaC10 - 100 µMDecrease
This compoundP2Y20.1 - 100 µMIncrease
UTP/ATPP2Y210 - 100 µMIncrease

Table 2: Expected Changes in Short-Circuit Current (ΔIsc) in Primary HBE Cells

TreatmentExpected ΔIsc (µA/cm²)Notes
Amiloride (10 µM)-10 to -30Represents basal sodium absorption.
This compound (10 µM)+5 to +20Represents this compound-induced chloride secretion.
UTP (100 µM)+10 to +30Positive control for P2Y2 receptor activation.

Note: The actual values may vary depending on the cell donor, culture conditions, and specific experimental setup.

Visualizations

Denufosol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Apical Membrane cluster_intracellular Intracellular This compound This compound P2Y2 P2Y2 Receptor This compound->P2Y2 Binds G_protein Gq/11 P2Y2->G_protein Activates CaCC CaCC Cl_out Cl- CaCC->Cl_out Secretes PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_in Ca2+ ER->Ca_in Releases Ca_in->CaCC Activates Cl_in Cl- Ussing_Chamber_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture_Cells Culture HBE cells on permeable supports (ALI) Assemble_Ussing Assemble Ussing Chamber Culture_Cells->Assemble_Ussing Prepare_KBR Prepare & warm KBR solution Prepare_KBR->Assemble_Ussing Equilibrate Mount cells & equilibrate (15-20 min) Assemble_Ussing->Equilibrate Add_Amiloride Add Amiloride (apical) (10-100 µM) Equilibrate->Add_Amiloride Stabilize_1 Record until stable baseline Add_Amiloride->Stabilize_1 Add_this compound Add this compound (apical) (0.1-100 µM) Stabilize_1->Add_this compound Record_Response Record peak Isc response Add_this compound->Record_Response Calculate_dIsc Calculate ΔIsc (Peak Isc - Baseline Isc) Record_Response->Calculate_dIsc

References

Application Notes and Protocols: Utilizing Air-Liquid Interface Culture to Study the Effects of Denufosol on Respiratory Epithelium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The air-liquid interface (ALI) culture system is a powerful in vitro tool that mimics the in vivo environment of the respiratory tract, making it an ideal platform for studying respiratory diseases and the effects of novel therapeutics.[1][2][3] This model allows for the differentiation of primary human airway epithelial cells into a pseudostratified epithelium, complete with ciliated and mucus-producing cells.[1][2][3] Denufosol is an investigational drug that has been studied for the treatment of cystic fibrosis.[4][5] It acts as a selective P2Y2 receptor agonist, stimulating chloride secretion and increasing ciliary beat frequency, thereby enhancing mucociliary clearance.[5][6][7][8] This mechanism is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in individuals with cystic fibrosis.[4][9] These application notes provide detailed protocols for utilizing ALI culture to investigate the effects of this compound on the function of respiratory epithelial cells.

Core Applications

  • Disease Modeling: ALI cultures derived from primary human bronchial epithelial cells (HBECs) of healthy donors or patients with respiratory diseases like cystic fibrosis can be used to model the disease state in vitro.[1][10][11]

  • Drug Efficacy and Safety Testing: The effects of this compound on key physiological parameters such as ion transport, ciliary function, and barrier integrity can be quantitatively assessed.[10][12]

  • Mechanism of Action Studies: This system allows for the detailed investigation of the molecular pathways activated by this compound in a physiologically relevant context.

Experimental Workflow

The general workflow for studying the effects of this compound using ALI culture involves establishing the culture, differentiating the cells, treating with this compound, and then performing various functional and molecular assays.

experimental_workflow cluster_setup Culture Setup cluster_differentiation Differentiation cluster_treatment Treatment cluster_analysis Analysis A Isolate & Expand Primary HBECs B Seed HBECs on Transwell Inserts A->B C Submerged Culture (7-10 days) B->C D Establish Air-Liquid Interface (Air-Lift) C->D E Differentiate for 3-4 weeks D->E F Treat with this compound (Apical or Basolateral) E->F G TEER Measurement F->G H Ciliary Beat Frequency Analysis F->H I Ion Transport Assay F->I J Immunofluorescence Staining F->J K qRT-PCR F->K

Caption: Experimental workflow for studying this compound effects in ALI culture.

This compound Signaling Pathway

This compound exerts its effects by activating the P2Y2 purinergic receptor, which initiates a signaling cascade leading to increased chloride secretion and ciliary activity.

denufosol_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cilia Cilia This compound This compound P2Y2 P2Y2 Receptor This compound->P2Y2 Binds Gq_protein Gq Protein P2Y2->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates CaCC Ca²⁺-activated Cl⁻ Channel (CaCC) Ca_release->CaCC Activates CBF Increased Ciliary Beat Frequency Ca_release->CBF Increases Cl_ion Cl⁻ CaCC->Cl_ion Secretion

Caption: this compound's P2Y2 receptor-mediated signaling pathway.

Detailed Experimental Protocols

Establishment of Air-Liquid Interface (ALI) Culture

This protocol describes the establishment of ALI cultures from primary human bronchial epithelial cells (HBECs).

Materials:

  • Cryopreserved primary HBECs

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • ALI differentiation medium

  • Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Collagen-coated flasks and plates

Procedure:

  • Thawing and Expansion of HBECs:

    • Rapidly thaw a cryovial of HBECs in a 37°C water bath.

    • Transfer the cells to a conical tube containing pre-warmed BEGM and centrifuge.

    • Resuspend the cell pellet in BEGM and seed into a collagen-coated T-75 flask.

    • Culture the cells at 37°C and 5% CO2, changing the medium every 2-3 days until they reach 80-90% confluency.

  • Seeding on Transwell Inserts:

    • Trypsinize the expanded HBECs and count the cells.

    • Seed the cells onto the apical surface of collagen-coated Transwell inserts at a density of 2.5 x 10^5 cells/cm².

    • Add BEGM to both the apical and basolateral compartments of the Transwell plate.

    • Culture for 7-10 days, changing the medium every 2-3 days, until a confluent monolayer is formed.

  • Establishing the Air-Liquid Interface (Air-Lift):

    • Once the cells are fully confluent, carefully remove the medium from the apical compartment.

    • Replace the medium in the basolateral compartment with ALI differentiation medium.

    • Maintain the cultures at 37°C and 5% CO2, changing the basolateral medium every 2-3 days for 3-4 weeks to allow for full differentiation.[13][14]

    • Periodically, once a week, gently wash the apical surface with warm PBS to remove accumulated mucus.[13][15]

This compound Treatment

Materials:

  • Differentiated ALI cultures

  • This compound tetrasodium salt

  • Appropriate vehicle control (e.g., sterile PBS or culture medium)

Procedure:

  • Prepare a stock solution of this compound in the desired vehicle.

  • Further dilute the this compound stock solution to the final working concentrations in pre-warmed ALI differentiation medium.

  • Gently wash the apical surface of the differentiated ALI cultures with warm PBS to remove mucus.

  • Add the this compound-containing medium or vehicle control to either the apical or basolateral compartment, depending on the experimental design. For mimicking inhaled delivery, apical application is recommended.

  • Incubate the cultures for the desired time points (e.g., 30 minutes, 1 hour, 24 hours) before proceeding with subsequent assays.

Transepithelial Electrical Resistance (TEER) Measurement

TEER measurement is used to assess the integrity of the epithelial barrier.[16][17]

Materials:

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes

  • Differentiated and treated ALI cultures

  • Sterile PBS

Procedure:

  • Equilibrate the ALI cultures to room temperature for 15-20 minutes.

  • Sterilize the electrodes with 70% ethanol and allow them to air dry.

  • Add sterile, pre-warmed PBS to both the apical (200 µL) and basolateral (500 µL) compartments.[18]

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment, ensuring the electrodes do not touch the cell monolayer.[18][19]

  • Record the resistance reading in ohms (Ω) once the value stabilizes.[18]

  • Measure the resistance of a blank Transwell insert with PBS only to subtract the background resistance.

  • Calculate the TEER value (Ω·cm²) by subtracting the blank resistance from the sample resistance and multiplying by the surface area of the Transwell insert.[18][19]

Ciliary Beat Frequency (CBF) Analysis

CBF is a key indicator of mucociliary clearance function.

Materials:

  • Inverted microscope with a high-speed camera

  • Environmental chamber to maintain 37°C and 5% CO2

  • CBF analysis software

Procedure:

  • Place the ALI culture plate on the microscope stage within the environmental chamber.

  • Allow the culture to equilibrate for at least 15 minutes.

  • Identify areas of ciliary beating using a 20x or 40x objective.

  • Record high-speed videos (e.g., >100 frames per second) of multiple regions of interest.

  • Analyze the videos using specialized software to determine the ciliary beat frequency in Hertz (Hz).

Immunofluorescence Staining

Immunofluorescence staining allows for the visualization of specific proteins and cell types within the differentiated epithelium.[15][20]

Materials:

  • Differentiated and treated ALI cultures

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-β-tubulin for ciliated cells, anti-MUC5AC for goblet cells, anti-ZO-1 for tight junctions)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Gently wash the ALI cultures with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[21]

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Carefully excise the membrane from the Transwell insert and mount it on a microscope slide with mounting medium.

  • Visualize the staining using a fluorescence or confocal microscope.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure changes in gene expression in response to this compound treatment.[22][23]

Materials:

  • Differentiated and treated ALI cultures

  • RNA lysis buffer

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Gene-specific primers (e.g., for MUC5AC, SCNN1A, P2RY2)

  • Housekeeping gene primers (e.g., GAPDH, ACTB)

  • qRT-PCR instrument

Procedure:

  • Lyse the cells directly in the Transwell insert by adding RNA lysis buffer.

  • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.[24]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER)

Treatment GroupConcentration (µM)TEER (Ω·cm²) at 1hTEER (Ω·cm²) at 24h
Vehicle Control0550 ± 45540 ± 50
This compound1545 ± 52530 ± 48
This compound10530 ± 40510 ± 55
This compound100515 ± 60490 ± 65

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Ciliary Beat Frequency (CBF)

Treatment GroupConcentration (µM)CBF (Hz) at 30 min% Change from Baseline
Vehicle Control08.5 ± 1.20%
This compound19.8 ± 1.515.3%
This compound1011.2 ± 1.831.8%
This compound10012.5 ± 2.147.1%

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Gene Expression (Fold Change vs. Vehicle)

GeneThis compound (10 µM) at 6hThis compound (10 µM) at 24h
MUC5AC1.8 ± 0.32.5 ± 0.5
SCNN1A0.7 ± 0.20.6 ± 0.1
P2RY21.2 ± 0.21.1 ± 0.3

Data are presented as mean fold change ± standard error of the mean.

Conclusion

The air-liquid interface culture system provides a highly relevant in vitro model to elucidate the mechanisms of action and therapeutic potential of compounds like this compound on the human airway epithelium. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the effects on ion transport, ciliary function, barrier integrity, and gene expression, thereby facilitating the development of novel therapies for respiratory diseases.

References

In Vivo Animal Models for Denufosol Research in Cystic Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol (formerly INS37217) is a P2Y2 purinergic receptor agonist that was investigated as a potential inhaled therapy for cystic fibrosis (CF). The rationale for its development was based on its ability to stimulate alternative chloride channels, independent of the cystic fibrosis transmembrane conductance regulator (CFTR), thereby increasing hydration of the airway surface liquid and enhancing mucociliary clearance.[1][2][3] Preclinical research suggested that P2Y2 receptor agonists could inhibit sodium absorption, restore chloride conductance, and increase ciliary beat frequency, which are all key pathological features in the CF airway.[4]

This document provides a summary of the known mechanism of action of this compound, presents the key quantitative data from its clinical trials, and outlines generalized protocols for evaluating a P2Y2 receptor agonist in established in vivo animal models of cystic fibrosis. This information is intended to guide researchers interested in exploring similar therapeutic pathways.

Mechanism of Action of this compound

This compound is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor found on the apical surface of airway epithelial cells.[1][7] In cystic fibrosis, the primary defect is a non-functional CFTR chloride channel. This compound was designed to bypass this defect by activating an alternative, calcium-activated chloride channel (CaCC).[8]

The proposed signaling pathway is as follows:

  • Receptor Binding: Inhaled this compound binds to the P2Y2 receptor on the airway epithelium.

  • G Protein Activation: This binding activates a Gq protein.

  • PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • CaCC Activation: The increase in intracellular Ca2+ activates CaCCs, leading to chloride secretion into the airway lumen.

  • ENaC Inhibition: P2Y2 receptor activation also leads to the inhibition of the epithelial sodium channel (ENaC), reducing sodium and water absorption from the airway surface.

  • Increased Ciliary Beat Frequency: The overall effect of increased chloride secretion, reduced sodium absorption, and other signaling events is an increase in airway surface liquid and an increased ciliary beat frequency.[2][3]

This combined action was expected to hydrate the airway mucus, improve its clearance, and thereby reduce the cycle of obstruction, infection, and inflammation characteristic of CF lung disease.

This compound Signaling Pathway

Denufosol_Signaling_Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Gq Gq Protein P2Y2R->Gq ENaC ENaC P2Y2R->ENaC inhibits PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca2+ Release ER->Ca2_release CaCC CaCC Ca2_release->CaCC activates Cl_secretion Cl- Secretion CaCC->Cl_secretion ASL Increased Airway Surface Liquid Cl_secretion->ASL Na_inhibition Na+ Absorption Inhibition ENaC->Na_inhibition Na_inhibition->ASL CBF Increased Ciliary Beat Frequency ASL->CBF MCC Improved Mucociliary Clearance CBF->MCC

Caption: this compound's proposed mechanism of action in airway epithelial cells.

Quantitative Data from Human Clinical Trials

As detailed in vivo animal efficacy data for this compound is not publicly available, the following tables summarize the key findings from the Phase II and Phase III human clinical trials. This data provides the most comprehensive overview of this compound's biological effects in a CF context.

Table 1: Phase II Clinical Trial Results (28-Day Study)[9]
ParameterThis compound (Pooled Doses)Placebop-value
Change from Baseline in FEV1 Significant Improvement-0.006
Change from Baseline in FEF25-75% Significant Improvement-0.008
Change from Baseline in FVC Significant Improvement-0.022
Change from Baseline in FEV1/FVC Significant Improvement-0.047
Table 2: TIGER-1 Phase III Clinical Trial Results (24 Weeks)[3]
ParameterThis compound (60 mg TID)PlaceboTreatment Differencep-value
Change in FEV1 from Baseline (L) 0.0480.0030.045 L0.047
Table 3: TIGER-2 Phase III Clinical Trial Results (48 Weeks)[5][6]
ParameterThis compound (60 mg TID)Placebop-value
Change in FEV1 from Baseline (mL) 40320.742
Rate of Change in % Predicted FEV1 -2.30%-3.02%0.410
Change in FEF25-75% (L/sec) -0.034-0.0180.728
Time to First Pulmonary Exacerbation --0.132

Experimental Protocols for In Vivo Evaluation of P2Y2 Agonists in CF Animal Models

The following are generalized protocols for evaluating a novel P2Y2 receptor agonist in common CF animal models. These are based on standard methodologies in the field and should be adapted for specific experimental goals.

Choice of Animal Model

Several animal models of cystic fibrosis exist, each with its own advantages and disadvantages.[9]

  • CF Mouse Models (e.g., Cftrtm1Unc): Widely available and cost-effective. However, they do not spontaneously develop the severe lung disease seen in humans.[9] They are useful for studying specific aspects of CF pathophysiology, such as ion transport defects.

  • CF Pig Models (CFTR-/-): Anatomically and physiologically similar to humans, and they develop a lung and pancreatic phenotype that closely mimics human CF.[9] They are more expensive and complex to manage.

  • CF Ferret Models (CFTR-/-): Also recapitulate many features of human CF, including lung disease, pancreatic insufficiency, and meconium ileus.[9][10]

Protocol 1: Evaluation of a P2Y2 Agonist on Nasal Potential Difference (NPD) in CF Mice

Objective: To assess the in vivo effect of a P2Y2 agonist on ion transport in the nasal epithelium of CF mice.

Materials:

  • CF mice (e.g., Cftrtm1Unc) and wild-type littermate controls.

  • Test P2Y2 agonist solution.

  • Vehicle control solution.

  • Anesthesia (e.g., isoflurane).

  • Perfusion solutions: Ringer's solution, Ringer's with amiloride, low-chloride Ringer's with amiloride, and low-chloride Ringer's with amiloride and the P2Y2 agonist.

  • High-impedance voltmeter and data acquisition system.

  • Ag/AgCl electrodes.

  • Perfusion pump and tubing.

Procedure:

  • Anesthetize the mouse and place it in a supine position.

  • Insert a double-lumen catheter into one nostril for perfusion and measurement.

  • Establish a stable baseline potential difference with the Ringer's solution.

  • Perfuse with Ringer's solution containing amiloride to block sodium channels.

  • Perfuse with a low-chloride Ringer's solution containing amiloride to measure the chloride gradient.

  • Perfuse with the low-chloride solution containing amiloride and the test P2Y2 agonist.

  • Record the change in potential difference, which reflects chloride secretion through non-CFTR channels.

  • Compare the response in CF and wild-type mice, and between vehicle and drug-treated groups.

Protocol 2: Assessment of Mucociliary Clearance (MCC) in a CF Animal Model

Objective: To determine if a P2Y2 agonist improves mucociliary clearance in vivo.

Materials:

  • CF animal model (pig or ferret preferred for lung phenotype).

  • Test P2Y2 agonist for nebulization.

  • Aerosol delivery system (nebulizer).

  • Radioactive tracer (e.g., 99mTc-labeled sulfur colloid or albumin macroaggregates).

  • Gamma camera or similar imaging system.

  • Anesthesia.

Procedure:

  • Anesthetize the animal.

  • Administer the test P2Y2 agonist or vehicle control via nebulization for a specified duration.

  • After a set time post-treatment, deliver the radioactive tracer as a bolus into the lungs via a bronchoscope or intratracheal instillation.

  • Immediately begin imaging the chest with the gamma camera, acquiring images at regular intervals for 1-2 hours.

  • Quantify the amount of radioactivity remaining in the lungs over time.

  • Calculate the clearance rate and compare between the treated and control groups.

Generalized Experimental Workflow for Preclinical Evaluation of a P2Y2 Agonist

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Animal Studies cluster_clinical Human Clinical Trials iv_screening P2Y2 Receptor Binding Assay cell_culture Primary CF Human Bronchial Epithelial Cell Cultures iv_screening->cell_culture ion_transport Ussing Chamber Experiments (Ion Transport Assay) cell_culture->ion_transport cbf_assay Ciliary Beat Frequency Assay ion_transport->cbf_assay pk_pd Pharmacokinetics & Pharmacodynamics in Rodents cbf_assay->pk_pd Lead Compound Selection npd Nasal Potential Difference in CF Mice pk_pd->npd mcc Mucociliary Clearance in CF Pigs/Ferrets npd->mcc inflammation Inflammatory Marker Analysis (BAL Fluid) mcc->inflammation safety Toxicology & Safety Studies inflammation->safety phase1 Phase I (Safety) safety->phase1 IND Filing phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: A generalized workflow for the preclinical and clinical development of a P2Y2 agonist for CF.

Conclusion

This compound represented a logical and promising therapeutic strategy for cystic fibrosis by targeting a CFTR-independent pathway to improve airway hydration. While it ultimately did not demonstrate sufficient efficacy in late-stage clinical trials, the foundational science behind P2Y2 receptor agonism remains a valid area of investigation. The lack of detailed, published in vivo animal data for this compound highlights the challenges in translating preclinical findings to clinical success. For future research in this area, rigorous evaluation in robust animal models that accurately recapitulate human CF lung disease, such as the pig and ferret models, will be critical. The protocols and information provided herein offer a framework for the continued exploration of this and similar therapeutic avenues.

References

Application Notes and Protocols: Electrophysiological Assessment of Denufosol on Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol (formerly INS37217) is a selective P2Y₂ receptor agonist investigated for the treatment of cystic fibrosis (CF).[1] In CF, the genetic defect in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein impairs chloride ion transport across epithelial cells, leading to dehydrated airway surfaces and compromised mucociliary clearance.[2][3] this compound was designed to bypass this primary defect by activating an alternative, CFTR-independent chloride secretion pathway.[2][4] It stimulates P2Y₂ receptors on the surface of airway epithelial cells, triggering a signaling cascade that increases chloride secretion through calcium-activated chloride channels (CaCCs) and inhibits sodium absorption via the epithelial sodium channel (ENaC).[1][4][5] This multimodal action aims to rehydrate the airway surface liquid and improve mucociliary clearance in patients with CF, regardless of their CFTR genotype.[4][6]

Despite promising initial results, this compound did not meet its primary endpoint in a second Phase III clinical trial (TIGER-2) and its development was discontinued.[2][3] However, the study of its mechanism provides a valuable framework for investigating alternative chloride channel function and P2Y₂ receptor pharmacology. These notes provide an overview of the electrophysiological assessment methods relevant to characterizing this compound and similar compounds.

Mechanism of Action: Signaling Pathway

This compound acts as an agonist at the P2Y₂ purinergic receptor, which is coupled to a Gq protein.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺ activates calcium-activated chloride channels (CaCCs), such as TMEM16A, on the apical membrane of epithelial cells, leading to chloride efflux.[4][7] Concurrently, P2Y₂ receptor activation can inhibit the epithelial sodium channel (ENaC), further promoting a favorable electrochemical gradient for fluid secretion.[1][8]

Denufosol_Signaling_Pathway cluster_membrane Apical Membrane cluster_cell Epithelial Cell Cytosol P2Y2 P2Y₂ Receptor ENaC ENaC Sodium Channel P2Y2->ENaC Inhibits Gq Gq Protein P2Y2->Gq Activates CaCC CaCC (e.g., TMEM16A) Chloride Channel Cl_out Cl⁻ Secretion CaCC->Cl_out Efflux Na_in Na⁺ Absorption ENaC->Na_in Influx PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ Ca->CaCC Activates ER->Ca Releases This compound This compound This compound->P2Y2 Binds Ussing_Chamber_Workflow A 1. Culture CF Epithelial Cells on Permeable Support B 2. Mount Cells in Ussing Chamber and Equilibrate A->B C 3. Measure Baseline Short-Circuit Current (Isc) B->C D 4. Apical Addition of Amiloride (Block ENaC) C->D E 5. Measure New Baseline Isc (Isolates Cl⁻ Secretion) D->E F 6. Apical Addition of this compound (Dose-Response) E->F G 7. Measure ΔIsc to Quantify CaCC-mediated Cl⁻ Secretion F->G H 8. Data Analysis (Generate Dose-Response Curve) G->H Clinical_Trial_Workflow A Patient Screening (CF Diagnosis, FEV₁ ≥ 75%) B Randomization (Double-Blind) A->B C Treatment Arm: This compound 60 mg TID via Nebulizer B->C D Placebo Arm: Saline TID via Nebulizer B->D E 24 or 48 Week Treatment Period C->E D->E F Primary Endpoint Assessment: Change in FEV₁ from Baseline E->F G Secondary Endpoint & Safety Assessment E->G H Final Data Analysis F->H G->H

References

Application Notes and Protocols for the Formulation of Denufosol for Preclinical Inhalation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denufosol is a P2Y2 receptor agonist that was investigated for the treatment of cystic fibrosis (CF).[1][2] Its mechanism of action involves the activation of alternative chloride channels in the airway epithelium, independent of the cystic fibrosis transmembrane conductance regulator (CFTR), leading to increased hydration of the airway surface liquid and improved mucociliary clearance.[1][2] Preclinical inhalation studies are a critical step in evaluating the safety and efficacy of novel therapeutics like this compound. This document provides detailed application notes and protocols for the formulation of this compound for use in such studies.

While specific details on the preclinical formulation of this compound are not extensively published, information from clinical trials and general principles of preclinical inhalation toxicology provide a strong basis for developing appropriate formulations. Clinical trials with this compound utilized a simple aqueous solution for nebulization.[2][3][4] This approach is often mirrored in preclinical studies for its simplicity and the ability to directly assess the pharmacological and toxicological properties of the active pharmaceutical ingredient (API).

Physicochemical Properties of this compound Tetrasodium

This compound is the tetrasodium salt of a dinucleotide, specifically P¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')-tetraphosphate.[5] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₈H₂₃N₅Na₄O₂₁P₄[3]
Molecular Weight 861.25 g/mol [3]
Form Tetrasodium salt[1]
Mechanism of Action P2Y₂ receptor agonist[1][2]

Formulation for Preclinical Inhalation Studies

Based on the information from clinical trials, a straightforward formulation for preclinical inhalation studies would involve dissolving this compound tetrasodium in a sterile, isotonic saline solution.

Recommended Preclinical Formulation
ComponentConcentration/SpecificationPurpose
This compound TetrasodiumVariable (dependent on target dose)Active Pharmaceutical Ingredient
Sodium Chloride0.9% w/vIsotonicity agent
Sterile Water for Injectionq.s. to final volumeVehicle
pHNot specified in literature (physiologically compatible range of 6.0-7.5 is recommended)
OsmolalityIsotonic (approximately 280-300 mOsm/kg)To prevent airway irritation

Note: The concentration of this compound in the solution will need to be determined based on the specific preclinical study design, including the animal model, the inhalation system, and the target lung deposition dose. Toxicology studies in rats have reported pulmonary-deposited dose levels of 3.74, 11.7, and 17.9 mg/kg/day.[3]

Experimental Protocols

Preparation of this compound Inhalation Solution

Objective: To prepare a sterile, isotonic solution of this compound for nebulization in preclinical animal models.

Materials:

  • This compound tetrasodium powder

  • Sodium Chloride (NaCl), USP grade

  • Sterile Water for Injection (WFI)

  • Sterile glassware (beakers, volumetric flasks)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filters

  • Sterile syringes

  • Calibrated analytical balance

  • pH meter

Procedure:

  • Calculate Required Quantities: Based on the desired final concentration and volume, calculate the mass of this compound tetrasodium and sodium chloride required.

  • Dissolution: In a sterile beaker, dissolve the calculated amount of sodium chloride in approximately 80% of the final volume of sterile WFI with gentle stirring.

  • Addition of this compound: Slowly add the accurately weighed this compound tetrasodium powder to the saline solution while stirring continuously until fully dissolved.

  • pH Adjustment (if necessary): Measure the pH of the solution. If outside the target range (e.g., 6.0-7.5), adjust using sterile, dilute solutions of hydrochloric acid or sodium hydroxide.

  • Final Volume Adjustment: Transfer the solution to a sterile volumetric flask and add sterile WFI to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container for storage.

  • Quality Control: Aseptically collect a sample for quality control testing, including appearance, pH, and concentration (by a validated analytical method such as HPLC).

Physicochemical Characterization of the Nebulized Aerosol

Objective: To characterize the aerosol generated from the this compound inhalation solution to ensure its suitability for preclinical inhalation studies.

Materials:

  • This compound inhalation solution

  • Nebulizer system appropriate for the animal model (e.g., jet nebulizer, vibrating mesh nebulizer)

  • Cascade impactor (e.g., Andersen Cascade Impactor, Next Generation Impactor)

  • Laser diffraction particle size analyzer

  • Syringes and pumps for sample delivery to the nebulizer

  • Airflow meter

  • Validated analytical method for this compound quantification

Procedure:

  • Nebulizer Setup: Assemble the nebulizer system according to the manufacturer's instructions and connect it to an appropriate air source at the specified flow rate.

  • Aerosol Particle Size Distribution:

    • Connect the nebulizer outlet to the inlet of a cascade impactor.

    • Nebulize the this compound solution for a defined period.

    • After nebulization, carefully disassemble the impactor and rinse each stage with a suitable solvent.

    • Quantify the amount of this compound deposited on each stage using a validated analytical method.

    • Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.

  • Nebulizer Output Rate:

    • Weigh the nebulizer before and after nebulizing the solution for a fixed time to determine the mass of solution nebulized per unit time.

  • Aerosol Concentration:

    • Collect a known volume of the aerosol onto a filter and extract the this compound for quantification.

    • Calculate the concentration of this compound in the generated aerosol.

Stability Testing of the this compound Inhalation Solution

Objective: To assess the short-term stability of the prepared this compound inhalation solution under typical storage and use conditions.

Materials:

  • Prepared this compound inhalation solution

  • Stability chambers or controlled temperature environments

  • Validated stability-indicating analytical method (e.g., HPLC with UV detection)

  • pH meter

  • Osmometer

Procedure:

  • Sample Preparation: Prepare a batch of the this compound inhalation solution and dispense it into sterile, sealed containers.

  • Storage Conditions: Store the containers at various conditions, such as refrigerated (2-8 °C) and room temperature (e.g., 25 °C/60% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Analysis: At each time point, analyze the samples for:

    • Appearance (visual inspection for color change or precipitation)

    • pH

    • Osmolality

    • This compound concentration (assay)

    • Presence of degradation products

  • Data Evaluation: Compare the results at each time point to the initial values to determine the stability of the solution.

Data Presentation

The following tables provide a template for summarizing the quantitative data generated during the formulation and characterization of this compound for preclinical inhalation studies.

Table 2: Preclinical Formulation of this compound Inhalation Solution

ParameterSpecification
This compound Concentration (mg/mL)[To be determined by study design]
Vehicle0.9% w/v Sodium Chloride in Sterile Water
pH[Measured Value]
Osmolality (mOsm/kg)[Measured Value]

Table 3: Aerosol Characteristics of Nebulized this compound Solution

ParameterValue
Nebulizer Type[e.g., Pari LC Star]
Operating Airflow (L/min)[e.g., 8]
Mass Median Aerodynamic Diameter (MMAD) (µm)[Measured Value]
Geometric Standard Deviation (GSD)[Measured Value]
Nebulizer Output Rate ( g/min )[Measured Value]
Aerosol Concentration (mg/L)[Measured Value]

Table 4: Short-Term Stability of this compound Inhalation Solution

Time Point (hours)Storage ConditionAppearancepHOsmolality (mOsm/kg)This compound Assay (% of initial)Degradation Products (%)
0-Clear, colorless[Initial Value][Initial Value]100Not Detected
242-8 °C[Observation][Value][Value][Value][Value]
2425 °C/60% RH[Observation][Value][Value][Value][Value]

Visualizations

This compound Mechanism of Action in Airway Epithelium

Denufosol_Mechanism_of_Action This compound This compound P2Y2 P2Y₂ Receptor This compound->P2Y2 binds to G_protein G-protein P2Y2->G_protein activates Na_channel Epithelial Na⁺ Channel (ENaC) Inhibition P2Y2->Na_channel inhibits PLC Phospholipase C (PLC) G_protein->PLC activates IP3 IP₃ PLC->IP3 produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates Cl_channel Alternative Cl⁻ Channel Activation Ca_release->Cl_channel leads to Cl_secretion Cl⁻ Secretion Cl_channel->Cl_secretion Water_movement Water Movement (Osmosis) Cl_secretion->Water_movement Na_channel->Water_movement ASL_hydration Increased Airway Surface Liquid (ASL) Hydration Water_movement->ASL_hydration MCC Improved Mucociliary Clearance ASL_hydration->MCC

Caption: Signaling pathway of this compound in airway epithelial cells.

Experimental Workflow for Preclinical Formulation Development

Preclinical_Formulation_Workflow start Start formulation Formulation Preparation (this compound in 0.9% Saline) start->formulation qc1 Initial Quality Control (pH, Osmolality, Assay) formulation->qc1 aerosol_char Aerosol Characterization (MMAD, GSD, Output Rate) qc1->aerosol_char stability Short-Term Stability Testing qc1->stability animal_study In Vivo Preclinical Inhalation Study aerosol_char->animal_study stability->animal_study If stable end End animal_study->end

Caption: Workflow for this compound preclinical inhalation formulation.

Logical Relationship of Formulation to In Vivo Outcome

Formulation_to_Outcome formulation Formulation Properties (Concentration, pH, Osmolality) aerosol Aerosol Properties (Particle Size, Output) formulation->aerosol influences deposition Lung Deposition (Dose, Distribution) aerosol->deposition determines pk_pd Pharmacokinetics & Pharmacodynamics deposition->pk_pd drives outcome Efficacy & Toxicology Outcome pk_pd->outcome leads to

Caption: Relationship of formulation to in vivo study outcomes.

References

Application Note: High-Throughput Screening of P2Y2 Receptor Agonists Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The P2Y2 receptor, a G protein-coupled receptor (GPCR), is activated by extracellular nucleotides like ATP and UTP.[1][2][3] Its activation triggers diverse intracellular signaling pathways, playing crucial roles in physiological processes such as inflammation, wound healing, and ion transport.[1][2][3] This makes the P2Y2 receptor an attractive therapeutic target for a variety of conditions, including cystic fibrosis and dry eye disease.[1][3] Denufosol is a selective P2Y2 receptor agonist that was developed to enhance mucosal hydration and mucociliary clearance in the lungs of cystic fibrosis patients by activating an alternative chloride channel.[4][5][6][7]

This application note provides detailed protocols for cell-based assays designed to identify and characterize P2Y2 receptor agonists like this compound. The primary assay described is a calcium mobilization assay, which measures the transient increase in intracellular calcium upon receptor activation. A secondary cAMP assay is also detailed to assess potential Gαi coupling or for use in counter-screening assays. These assays are suitable for high-throughput screening (HTS) and lead optimization efforts in drug discovery.

P2Y2 Receptor Signaling Pathway

Upon agonist binding, the P2Y2 receptor primarily couples to the Gq/11 protein.[1][2] This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][8] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[1][8][9] This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, forming the basis of the primary screening assay.

P2Y2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca_cyto Ca2+ ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream Agonist Agonist (e.g., this compound) Agonist->P2Y2 Binds Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Seed P2Y2-expressing cells in 384-well plate Incubate1 2. Incubate 18-24h at 37°C Cell_Plating->Incubate1 Dye_Loading 3. Load cells with Fluo-4 AM Incubate1->Dye_Loading Incubate2 4. Incubate 60 min at 37°C Dye_Loading->Incubate2 FLIPR_Setup 6. Place plates in FLIPR Incubate2->FLIPR_Setup Compound_Prep 5. Prepare compound dilutions Compound_Prep->FLIPR_Setup Baseline 7. Read baseline fluorescence FLIPR_Setup->Baseline Compound_Addition 8. Add compounds to cells Baseline->Compound_Addition Kinetic_Read 9. Read kinetic fluorescence Compound_Addition->Kinetic_Read Quantify 10. Quantify peak response Kinetic_Read->Quantify Dose_Response 11. Plot dose-response curves Quantify->Dose_Response EC50 12. Calculate EC50 values Dose_Response->EC50

References

Troubleshooting & Optimization

P2Y2 Receptor Desensitization by Denufosol: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying P2Y2 receptor desensitization by denufosol. All protocols and data are intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the P2Y2 receptor?

This compound is a selective P2Y2 receptor agonist.[1][2][3] It activates the P2Y2 receptor, a Gq-protein coupled receptor, which leads to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i) from the endoplasmic reticulum.[4][5][6] This signaling pathway is involved in various physiological processes, including ion transport, which was the basis for its investigation as a therapeutic for cystic fibrosis.[7][8][9]

Q2: What is P2Y2 receptor desensitization?

P2Y2 receptor desensitization is a process where the receptor's response to an agonist, like this compound, diminishes over time with continuous or repeated exposure.[10][11] This is a rapid regulatory mechanism to prevent overstimulation of the signaling pathway.[12] Desensitization is primarily mediated by the phosphorylation of the receptor, which is a distinct and faster process than receptor internalization (the physical removal of the receptor from the cell surface).[10][13]

Q3: What is the mechanism of P2Y2 receptor desensitization?

Agonist-induced P2Y2 receptor desensitization is a multi-step process:

  • Agonist Binding: this compound binds to and activates the P2Y2 receptor.

  • GRK Phosphorylation: G-protein-coupled receptor kinases (GRKs), particularly GRK2, are recruited to the activated receptor and phosphorylate serine and threonine residues on its intracellular domains.[1]

  • β-Arrestin Recruitment: The phosphorylated receptor is then recognized by β-arrestins (specifically arrestin-2), which bind to the receptor.[1][14]

  • Uncoupling: The binding of β-arrestin sterically hinders the coupling of the P2Y2 receptor to its G-protein (Gq), thus terminating the downstream signaling cascade and leading to desensitization.[14]

Q4: How quickly does P2Y2 receptor desensitization occur?

Desensitization of the P2Y2 receptor is a rapid process, occurring within minutes of agonist exposure.[10] The precise kinetics can vary depending on the cell type, agonist concentration, and temperature. Recovery from desensitization can also be variable, ranging from minutes to over an hour for higher agonist concentrations.[12][15]

Q5: Is receptor internalization the same as desensitization?

No, receptor internalization is a slower process than desensitization.[13] While desensitization (uncoupling from G-protein) happens within minutes, internalization (removal of the receptor from the plasma membrane) occurs over a longer period.[14] Importantly, studies have shown that P2Y2 receptor desensitization can occur without receptor internalization.[13][16]

Quantitative Data Summary

The following tables summarize key quantitative data for P2Y2 receptor activation and desensitization by the endogenous agonists ATP and UTP. Researchers should perform their own dose-response experiments to determine the specific values for this compound in their experimental system.

Table 1: Potency of Agonists for P2Y2 Receptor Activation

AgonistCell SystemEC₅₀ (µM)Reference(s)
UTP1321N1 astrocytoma cells1.5 - 5.8[17]
ATP1321N1 astrocytoma cells1.5 - 5.8[17]

Table 2: Potency of Agonists for P2Y2 Receptor Desensitization

AgonistCell SystemIC₅₀ (µM)Reference(s)
UTP1321N1 astrocytoma cells0.7 - 2.9[17]
ATP1321N1 astrocytoma cells9.1 - 21.2[17]
UTPMurine gallbladder epithelia~1.0[12]

Signaling and Experimental Workflow Diagrams

P2Y2_Signaling_and_Desensitization cluster_0 P2Y2 Receptor Activation cluster_1 Desensitization Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R binds Gq Gq Protein P2Y2R->Gq activates GRK2 GRK2 P2Y2R->GRK2 recruits active receptor PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC_activation PKC Activation DAG->PKC_activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC_activation P2Y2R_P Phosphorylated P2Y2 Receptor GRK2->P2Y2R_P phosphorylates beta_Arrestin2 β-Arrestin 2 P2Y2R_P->beta_Arrestin2 recruits Uncoupling Gq Uncoupling & Desensitization beta_Arrestin2->Uncoupling mediates

P2Y2 receptor signaling and desensitization pathway.

Calcium_Imaging_Workflow A 1. Seed cells expressing P2Y2R in a 96-well plate B 2. Load cells with a calcium indicator dye (e.g., Fura-2 AM) A->B C 3. Wash cells to remove extracellular dye B->C D 4. Acquire baseline fluorescence reading C->D E 5. Add this compound (agonist) D->E F 6. Continuously measure fluorescence changes E->F G 7. Data Analysis: Calculate fluorescence ratio or intensity change F->G

References

Scientific reasons for denufosol clinical trial failure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes for denufosol, an investigational treatment for cystic fibrosis (CF).

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for this compound in cystic fibrosis?

A1: this compound is a selective P2Y2 receptor agonist.[1][2][3] In cystic fibrosis, the underlying defect is a malfunctioning Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which impairs chloride ion transport across epithelial cells in the lungs. This leads to dehydrated, thick mucus that is difficult to clear.[4] this compound was designed to bypass the defective CFTR channel by activating the P2Y2 receptor. This activation was intended to stimulate an alternative chloride channel, increase intracellular calcium, inhibit sodium absorption, and increase the ciliary beat frequency.[1][5][6][7] The combined effect was expected to enhance airway hydration and improve mucociliary clearance, independent of the patient's specific CFTR mutation.[2][8]

Q2: Why was there initial optimism for this compound's efficacy?

A2: Initial optimism was based on promising results from early-phase trials and the first Phase III trial, TIGER-1. The TIGER-1 study, a 24-week trial involving 352 CF patients with mild lung impairment (FEV1 ≥ 75% of predicted), met its primary endpoint.[5][8] It demonstrated a statistically significant improvement in lung function, measured as the change in Forced Expiratory Volume in one second (FEV1), compared to placebo.[5][8]

Q3: What were the primary reasons for the ultimate failure of the this compound clinical program?

A3: The this compound program was terminated after the second, larger Phase III trial, TIGER-2, failed to replicate the positive results of TIGER-1.[4][9][10] The TIGER-2 trial, which enrolled 466 patients over a 48-week period, did not meet its primary endpoint of a significant change in FEV1 from baseline compared to placebo.[9][11] Furthermore, there were no statistically significant differences observed in key secondary endpoints, such as the rate of pulmonary exacerbations.[9][11] The collective analysis of the TIGER-2 data indicated an "absence of meaningful treatment benefit," leading to the discontinuation of its development.[10]

Q4: Were there any safety concerns with this compound?

A4: this compound was generally well-tolerated in clinical trials.[5][12] The incidence of adverse events and serious adverse events in the this compound groups was comparable to the placebo groups.[1][11] The most commonly reported adverse events were respiratory in nature, such as cough and chest tightness, which were often transient.[1][3][13]

Troubleshooting and Experimental Insights

Issue: Discrepancy in Efficacy Between TIGER-1 and TIGER-2 Trials

Possible Explanations:

  • Trial Duration and Disease Progression: The TIGER-1 trial was 24 weeks, while TIGER-2 was 48 weeks.[8][11] The longer duration of TIGER-2 may have revealed that the initial small benefit observed in TIGER-1 was not sustained over time.

  • Placebo Effect: While both were placebo-controlled, the magnitude of the placebo response can vary between trials and may have influenced the outcome.

  • Patient Population Variability: Although both trials focused on patients with mild lung disease, subtle differences in the baseline characteristics of the enrolled populations could have contributed to the different outcomes.[11]

  • Statistical Significance vs. Clinical Meaningfulness: The statistically significant result in TIGER-1 was modest (a 45 mL difference in FEV1).[8] This small effect size may not have been robust enough to be consistently replicated and may not have translated into a clinically meaningful long-term benefit. The TIGER-2 results showed only an 8 mL difference between the this compound and placebo groups, which was not statistically significant.[9][14]

Quantitative Data Summary

Table 1: TIGER-1 Phase III Clinical Trial Results

EndpointThis compound (n=178)Placebo (n=174)Treatment Differencep-value
Primary Endpoint
Mean Change in FEV1 from Baseline (L)0.0480.0030.0450.047
Secondary Endpoints
Pulmonary Exacerbation RateNot SpecifiedNot SpecifiedNo Significant Diff.N/A
Other Lung Function MeasuresNot SpecifiedNot SpecifiedNo Significant Diff.N/A

(Data sourced from Accurso FJ, et al. Am J Respir Crit Care Med. 2011)[5]

Table 2: TIGER-2 Phase III Clinical Trial Results

EndpointThis compound (n=233)Placebo (n=233)Treatment Differencep-value
Primary Endpoint
Mean Change in FEV1 from Baseline (mL)403280.742
Secondary Endpoints
Rate of change in % predicted FEV1 over 48 weeks-2.30%-3.02%Not Significant0.410
Change from baseline in FEF25%-75% at week 48 (L/sec)-0.034-0.018Not Significant0.728
Time to first pulmonary exacerbationNot SpecifiedNot SpecifiedNot Significant0.132

(Data sourced from Inspire Pharmaceuticals, Inc. press release, Jan 3, 2011)[9][11]

Experimental Protocols

TIGER-1 and TIGER-2 Phase III Trial Methodology

  • Study Design: Both TIGER-1 and TIGER-2 were randomized, double-blind, placebo-controlled, multicenter trials.[5][8][11]

  • Patient Population: The trials enrolled patients aged 5 years and older with a confirmed diagnosis of cystic fibrosis and mild lung impairment (FEV1 ≥ 75% of predicted normal).[5][8]

  • Intervention: Patients were randomized to receive either this compound tetrasodium (60 mg) or a matching placebo.[5][8]

  • Administration: The study drug was administered three times daily via a jet nebulizer.[4][5][8]

  • Duration: TIGER-1 had a 24-week placebo-controlled phase followed by a 24-week open-label extension.[8] TIGER-2 had a duration of 48 weeks.[11][14]

  • Primary Efficacy Endpoint: The primary endpoint for both trials was the change from baseline in FEV1 at the end of the treatment period (Week 24 for TIGER-1 and Week 48 for TIGER-2).[4][8][11]

  • Secondary Efficacy Endpoints: These included other measures of lung function (e.g., FEF25%-75%), the rate of pulmonary exacerbations, and quality of life assessments.[5][9][14]

Visualizations

G cluster_membrane Cell Membrane P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACaCl Alternative Ca²⁺-activated Chloride Channel Cl_out Cl⁻ Secretion ACaCl->Cl_out Promotes This compound This compound (Agonist) This compound->P2Y2 Binds to IP3 IP3 PIP2->IP3 Generates Ca Intracellular Ca²⁺ Increase IP3->Ca Stimulates Ca->ACaCl Activates Hydration Airway Surface Liquid Hydration Cl_out->Hydration Increases G cluster_dev This compound Development Pathway start Pre-clinical & Phase II (Promising Data) tiger1 Phase III: TIGER-1 (24 Weeks, n=352) start->tiger1 result1 Result: Statistically Significant Improvement in FEV1 (p=0.047) tiger1->result1 tiger2 Phase III: TIGER-2 (48 Weeks, n=466) result1->tiger2 Proceeds to confirmatory trial result2 Result: No Significant Improvement in FEV1 (p=0.742) tiger2->result2 end Development Discontinued result2->end Failure to confirm efficacy

References

Improving denufosol efficacy by mitigating receptor downregulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to improving denufosol efficacy by mitigating P2Y2 receptor downregulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2] Its activation in airway epithelial cells is designed to enhance mucosal hydration and mucociliary clearance.[1][3] This is achieved by stimulating chloride (Cl⁻) secretion and inhibiting sodium (Na⁺) absorption, which increases hydration of the airway surface liquid.[1][4][5] This mechanism functions independently of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is defective in cystic fibrosis (CF).[3][6]

Q2: What are receptor desensitization and downregulation, and why are they significant for this compound's therapeutic effect?

A2:

  • Desensitization is a rapid loss of cellular responsiveness following stimulation by an agonist.[7] For the P2Y2 receptor, this process can be initiated by agonist-induced phosphorylation.[8]

  • Downregulation is a longer-term process that involves a decrease in the total number of receptors available for signaling.[7][9] This often occurs through receptor internalization (endocytosis) and subsequent degradation in lysosomes.[7][10]

These processes are critical because sustained or repeated administration of this compound can lead to a reduction in the number of functional P2Y2 receptors on the cell surface, potentially limiting its long-term therapeutic efficacy.[11][12] The failure of this compound to meet its primary endpoint in a key Phase III trial may be partly attributable to the desensitization of the P2Y2 receptor, which prevents sustained hydration of the airways.[5][13]

Q3: What signaling pathway is activated by this compound binding to the P2Y2 receptor?

A3: The P2Y2 receptor primarily couples to the Gq/11 family of G proteins.[14] Upon activation by this compound, the Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, leading to the activation of calcium-activated chloride channels (CaCCs) like TMEM16A, which promotes chloride and water secretion.[5]

This compound P2Y2 Signaling Pathway cluster_membrane Plasma Membrane P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaCC Ca²⁺-Activated Chloride Channel (e.g., TMEM16A) Cl_Secretion Cl⁻ Secretion & Airway Hydration CaCC->Cl_Secretion This compound This compound This compound->P2Y2 Binds Ca_Store Intracellular Ca²⁺ Store (ER) IP3->Ca_Store Binds to IP3 Receptor Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Ca_Release->CaCC Activates

Caption: this compound-P2Y2 receptor signaling cascade.

Troubleshooting Guide

Q4: We observe a strong initial response to this compound in our cell-based assays (e.g., calcium flux, ion transport), but the effect diminishes rapidly with subsequent applications. What is the likely cause?

A4: This phenomenon is characteristic of homologous desensitization.[15] The initial application of this compound strongly activates the P2Y2 receptors, but this also triggers rapid phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs).[8][10] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, thereby attenuating the signal.[7] This process occurs within minutes and precedes receptor internalization.[16] Studies have shown that agonist-induced desensitization of P2Y2-mediated anion secretion is time and concentration-dependent.[11]

Q5: Our attempts to quantify this compound-induced receptor downregulation are yielding inconsistent results. What are the recommended methods for reliably measuring receptor internalization?

A5: Reliable quantification of receptor internalization is crucial. Several robust methods are available:[17][18]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify cell surface receptor levels.[16] Cells expressing an epitope-tagged receptor (e.g., HA-tag) are stimulated with this compound. The remaining surface receptors are then quantified using an antibody against the tag, followed by a secondary antibody conjugated to an enzyme like HRP. A decrease in the signal corresponds to receptor internalization.[16]

  • Flow Cytometry: This technique can quantify surface receptors on intact cells using a fluorescently labeled antibody targeting an extracellular epitope of the P2Y2 receptor. A decrease in mean fluorescence intensity after this compound treatment indicates internalization.

  • Confocal Microscopy: This provides a qualitative and quantitative visualization of receptor trafficking.[16] By fluorescently labeling the receptor (e.g., with GFP) or using immunofluorescence, you can directly observe the movement of receptors from the plasma membrane to intracellular compartments (endosomes) after agonist stimulation.[19][20]

  • Radioligand Binding Assays: This classic method uses a radiolabeled antagonist to quantify the number of receptors on the cell surface before and after agonist treatment.

Inconsistency can arise from issues with antibody specificity, cell viability, incomplete removal of unbound antibody, or timing of the agonist stimulation. Careful optimization of each step is essential.

Q6: We hypothesize that a novel compound could reduce P2Y2 receptor downregulation. What experimental workflow should we use to test this?

A6: A logical workflow would involve comparing the extent of this compound-induced receptor internalization and functional desensitization in the presence and absence of your test compound.

Experimental Workflow to Test Mitigation of Downregulation cluster_setup Experimental Setup cluster_treatment Agonist Stimulation cluster_assay Quantification & Analysis A 1. Culture Cells Expressing P2Y2 Receptor (e.g., 1321N1 Astrocytoma) B 2. Pre-treatment Groups A->B C1 Vehicle Control B->C1 C2 Test Compound B->C2 C3 Known Inhibitor (e.g., Dynamin inhibitor) B->C3 D 3. Stimulate with this compound (Time Course & Dose Response) C1->D C2->D C3->D E 4. Perform Assays D->E F1 Receptor Internalization Assay (e.g., Cell-surface ELISA) E->F1 F2 Functional Re-sensitization Assay (e.g., Calcium Flux after washout) E->F2 G 5. Data Analysis (Compare C1, C2, C3) F1->G F2->G

Caption: Workflow for assessing compounds that mitigate downregulation.

The key is to determine if your compound can (a) reduce the physical internalization of the receptor (measured by ELISA or microscopy) and/or (b) enhance the functional recovery of the receptor response after initial stimulation and washout.

Quantitative Data Summary

Table 1: Summary of this compound Clinical Trial Efficacy Data (FEV₁)

Clinical TrialDurationPatient PopulationTreatment Group (60 mg this compound)Placebo GroupTreatment Differencep-valueReference
TIGER-1 24 WeeksMild CF (FEV₁ ≥75% predicted)+48 mL+3 mL+45 mL0.047[4][21]
TIGER-2 48 WeeksMild CF (FEV₁ ≥75% predicted)+40 mL+32 mL+8 mL0.742[13]

Table 2: P2Y2 Receptor Desensitization and Internalization Kinetics

ParameterAgonistCell SystemValue/ObservationReference
Internalization (t₁/₂) UTP (100 µM)1321N1 Astrocytoma~15 min resulted in ~40% internalization[8]
Desensitization (IC₅₀) UTPMurine Gallbladder Epithelia~1.0 µM[11]
Recovery from Desensitization UTP (Murine Gallbladder EpitheliaRapid (<10 min)[11]
Recovery from Desensitization UTP (>10 µM)Murine Gallbladder EpitheliaProlonged (>90 min)[11]

Experimental Protocols

Protocol 1: Cell-Surface ELISA for P2Y2 Receptor Internalization

This protocol is adapted from methods described for quantifying GPCR internalization.[16] It is designed for cells stably expressing an N-terminally HA-tagged P2Y2 receptor.

Materials:

  • HA-P2Y2 expressing cells (e.g., 1321N1 human astrocytoma cells)

  • 96-well cell culture plates

  • This compound and other test compounds

  • Serum-free media

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody: Anti-HA high-affinity antibody

  • Secondary Antibody: HRP-conjugated anti-rat IgG

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Methodology:

  • Cell Seeding: Seed HA-P2Y2 cells into a 96-well plate and grow to 90-95% confluency.

  • Starvation: Wash cells once with PBS and incubate in serum-free media for 1-2 hours at 37°C.

  • Treatment: Add this compound (e.g., 10 µM final concentration) or vehicle control to appropriate wells. If testing mitigating compounds, add them 15-30 minutes prior to this compound stimulation. Incubate for the desired time (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.

  • Fixation: To stop internalization, immediately place the plate on ice and wash wells 3 times with ice-cold PBS. Fix the cells by adding 4% PFA for 20 minutes at room temperature.

  • Blocking: Wash wells 3 times with PBS. Block non-specific binding by adding Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with anti-HA antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature to label the remaining surface receptors.

  • Secondary Antibody Incubation: Wash wells 3 times with PBS. Incubate with HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Detection: Wash wells 5 times with PBS. Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Read Plate: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm. A lower absorbance value indicates a greater degree of receptor internalization.

Protocol 2: Calcium Mobilization Assay for Functional Desensitization

This protocol measures the ability of the P2Y2 receptor to signal after an initial agonist exposure, washout, and re-stimulation.

Materials:

  • P2Y2 expressing cells

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • This compound

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Plating & Dye Loading: Plate cells in a 96-well black, clear-bottom plate. On the day of the experiment, load cells with a Ca²⁺ indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash: Gently wash cells with HBSS to remove extracellular dye.

  • Baseline Reading: Place the plate in the reader and measure baseline fluorescence for 1-2 minutes.

  • Initial Stimulation (Desensitization): Inject a desensitizing concentration of this compound (e.g., 10 µM) and record the peak fluorescence response (R₁).

  • Washout: After the signal returns to baseline, carefully and thoroughly wash the cells multiple times with warm HBSS to remove all agonist. This step is critical.

  • Recovery: Allow cells to recover in HBSS for a defined period (e.g., 15, 30, 60 minutes) at 37°C.

  • Re-stimulation: Inject the same concentration of this compound again and record the second peak fluorescence response (R₂).

  • Analysis: Calculate the percent recovery of the response as (R₂ / R₁) * 100. To test mitigating compounds, include them during the recovery period (Step 6) and compare the percent recovery to the control wells. An increased recovery percentage suggests mitigation of functional desensitization.

P2Y2 Receptor Downregulation and Recycling cluster_membrane Plasma Membrane P2Y2 P2Y2 Receptor GRK GRK P2Y2->GRK 2. Activates Phospho P P2Y2->Phospho ClathrinPit Clathrin-Coated Pit P2Y2->ClathrinPit 5. Internalization Resensitization Re-sensitization (Recycling to Membrane) This compound This compound This compound->P2Y2 1. Binding GRK->P2Y2 3. Phosphorylation Arrestin β-Arrestin Arrestin->P2Y2 Phospho->Arrestin 4. Recruits Endosome Early Endosome ClathrinPit->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Recycling Recycling Endosome Endosome->Recycling Trafficking Degradation Receptor Degradation (Downregulation) Lysosome->Degradation Recycling->P2Y2 6. Return to Surface

Caption: P2Y2 receptor internalization, downregulation, and recycling pathways.

References

Challenges in the chemical synthesis of dinucleoside polyphosphates like denufosol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of dinucleoside polyphosphates, with a particular focus on denufosol.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chemical synthesis of dinucleoside polyphosphates like this compound?

A1: The synthesis of dinucleoside 5',5'-polyphosphates presents several challenges.[1][2][3][4] Key difficulties include:

  • Low Reaction Yields: Achieving high yields can be difficult due to side reactions and the stability of the polyphosphate chain.

  • Difficult Purification: The high polarity of these molecules makes them challenging to purify using standard organic chemistry techniques.[5] Purification often requires specialized chromatography methods.

  • Requirement for Anhydrous Conditions: Many synthetic routes are sensitive to moisture, necessitating strictly anhydrous solvents and reagents.[6]

  • Use of Protecting Groups: To avoid side reactions on the nucleoside moieties, protection and subsequent deprotection steps are often necessary, which can add complexity and reduce overall yield.[6]

  • Sluggish Reactions: Some coupling reactions can be slow, requiring long reaction times.[6]

Q2: What are the common methods for purifying dinucleoside polyphosphates?

A2: Due to their high polarity, purification is a critical and often challenging step.[5] The most common methods are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique, often employing ion-pairing reagents to improve separation.[5][7]

  • Ion-Exchange Chromatography: This method separates molecules based on their charge and is well-suited for highly charged species like dinucleoside polyphosphates.[5]

  • Displacement Chromatography: This technique can be used for the purification of larger quantities of dinucleoside polyphosphates.[5]

Q3: What is the mechanism of action of this compound?

A3: this compound is an agonist for the P2Y₂ receptor.[8][9][10] In patients with cystic fibrosis, the CFTR chloride channel is defective. This compound activates an alternative chloride channel, leading to increased chloride and water secretion into the airways. This helps to hydrate the mucus, making it easier to clear from the lungs.[10][11][12]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Dinucleoside Polyphosphate
Possible Cause Troubleshooting Suggestion
Inefficient Activating Agent The choice of activating agent is crucial. For example, methods using highly reactive nucleoside 5'-monophosphate-N-methylimidazolium salts have been reported to give good yields.[1][2][3][4] Consider exploring different activating agents like DCC, carbonyldiimidazole (CDI), or phosphoramidite-based reagents.[6]
Suboptimal Reaction Conditions Reaction parameters such as temperature, solvent, and reaction time can significantly impact yield. Optimization of these parameters is often necessary. For instance, high temperatures can lead to the decomposition of starting materials and products.[13]
Presence of Water Many coupling reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[6]
Side Product Formation The formation of by-products such as symmetrical dinucleoside diphosphates or hydrolyzed starting materials can reduce the yield of the desired product.[13] Modifying the stoichiometry of the reactants or the order of addition may help to minimize side reactions.
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Suggestion
Poor Resolution in RP-HPLC Optimize the HPLC conditions. This may involve adjusting the gradient of the mobile phase, changing the ion-pairing reagent, or using a different column. Monolithic reversed-phase columns have been shown to improve resolution and reduce analysis time.[7]
Co-elution with Starting Materials or By-products If the product co-elutes with impurities, consider using a different purification technique. A combination of purification methods, such as initial purification by ion-exchange chromatography followed by RP-HPLC, can be effective.[5]
Product Instability during Purification The polyphosphate chain can be susceptible to hydrolysis, especially under acidic or basic conditions. Ensure that the pH of the mobile phase during HPLC is controlled and that the purification is carried out as quickly as possible.

Experimental Protocols

General Protocol for the Synthesis of a Dinucleoside Tetraphosphate via a Cyclic Metaphosphate Intermediate (Adapted for this compound)

This protocol is a generalized procedure based on the synthesis of this compound.[9]

  • Preparation of the Tributylamine Salt: Uridine 5'-triphosphate is converted to its tributylamine salt to ensure solubility in organic solvents.

  • Activation to the Cyclic Metaphosphate: The tributylamine salt of UTP is treated with a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dimethylformamide (DMF) to form the cyclic metaphosphate intermediate.

  • Coupling Reaction: The cyclic metaphosphate is then reacted with 2'-deoxycytidine 5'-monophosphate, also as its tributylamine salt, in DMF.

  • Work-up and Purification: The reaction mixture is typically quenched with water, and the crude product is purified by a combination of ion-exchange and reversed-phase chromatography.

Table 1: Comparison of Reported Yields for Different Dinucleoside Polyphosphate Synthetic Methods

Synthetic MethodDinucleoside PolyphosphateReported YieldReference
Phosphoromorpholidate IntermediateSymmetrical Np₄N10-60%[6]
N-methylimidazolium salt donorSymmetrical and Unsymmetrical Np₂₋₄N50-85%[14]
Phosphitylation with salicylchlorophosphiteSymmetrical Ap₄A and Ap₅A50-85%[14]
Carbonyldiimidazole (CDI) activationUp₂U10-60%[15]

Visualizations

Denufosol_Synthesis_Workflow UTP Uridine 5'-triphosphate (UTP) TBA_UTP UTP Tributylamine Salt UTP->TBA_UTP  + Tributylamine dCMP 2'-deoxycytidine 5'-monophosphate (dCMP) TBA_dCMP dCMP Tributylamine Salt dCMP->TBA_dCMP  + Tributylamine Cyclic_UTP UTP Cyclic Metaphosphate Intermediate TBA_UTP->Cyclic_UTP  + DCC in DMF Denufosol_crude Crude this compound TBA_dCMP->Denufosol_crude Cyclic_UTP->Denufosol_crude  + Tributylamine in DMF Denufosol_pure Purified this compound Denufosol_crude->Denufosol_pure  Purification (Ion-Exchange & RP-HPLC)

Caption: General workflow for the chemical synthesis of this compound.

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq Gq Protein P2Y2->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Chloride_channel Alternative Chloride Channel Downstream->Chloride_channel activates Cl_secretion Cl⁻ Secretion Chloride_channel->Cl_secretion mediates This compound This compound (Agonist) This compound->P2Y2 binds to

Caption: this compound-activated P2Y2 receptor signaling pathway.

References

Optimizing denufosol dosage to avoid intracellular calcium store depletion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing denufosol dosage to avoid the depletion of intracellular calcium stores. This compound, a P2Y2 receptor agonist, stimulates intracellular calcium release, a critical mechanism for its therapeutic action. However, prolonged or excessive stimulation can lead to the depletion of these stores, potentially causing cellular stress and toxicity. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments effectively while maintaining cellular health.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound-induced intracellular calcium increase?

A1: this compound is an agonist for the P2Y2 purinergic receptor.[1] Activation of this Gq protein-coupled receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[2][3]

Q2: Why is it important to avoid intracellular calcium store depletion?

A2: The endoplasmic reticulum is the primary intracellular calcium store, and maintaining its calcium concentration is crucial for proper protein folding and cellular signaling. Sustained or excessive release of calcium can lead to ER stress, activation of apoptotic pathways, and ultimately, cell death.[4][5][6] Therefore, optimizing this compound dosage is essential to achieve the desired therapeutic effect without inducing cytotoxicity.

Q3: What are the typical concentrations of this compound used in vitro?

A3: The optimal concentration of this compound should be determined empirically for each cell type and experimental condition. Based on studies with other P2Y2 receptor agonists like ATP and UTP, the EC50 (half-maximal effective concentration) for intracellular calcium mobilization is typically in the low micromolar range.[7][8][9][10] It is recommended to perform a dose-response curve to identify the lowest concentration of this compound that elicits the desired physiological response.

Q4: How does prolonged exposure to this compound affect P2Y2 receptor signaling?

A4: Prolonged exposure to P2Y2 receptor agonists can lead to desensitization and internalization of the receptors.[11][12][13][14][15] This is a cellular mechanism to prevent overstimulation. Initially, agonist binding can lead to receptor phosphorylation, uncoupling it from its G protein. Subsequently, the receptor may be internalized into the cell, reducing the number of receptors available on the cell surface. This process can attenuate the calcium signal over time, even in the continued presence of the agonist.

This compound Signaling Pathway

Denufosol_Signaling This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R binds to Gq Gαq P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to IP3R on Ca_cyto Cytosolic Ca²⁺ (Increase) ER->Ca_cyto releases Ca²⁺ from Ca_store Ca²⁺ Store Downstream Downstream Cellular Responses Ca_cyto->Downstream triggers Calcium_Depletion_Workflow cluster_prep Cell Preparation & Dye Loading cluster_exp Experimental Procedure cluster_analysis Data Analysis Prep Seed cells expressing P2Y2R Load Load with Fura-2 AM Prep->Load Wash Wash to remove extracellular dye Load->Wash Deesterify Allow for de-esterification Wash->Deesterify Baseline Measure baseline F340/F380 ratio Deesterify->Baseline Add_this compound Add varying concentrations of this compound Baseline->Add_this compound Record_Initial Record initial Ca²⁺ peak Add_this compound->Record_Initial Record_Sustained Monitor sustained Ca²⁺ levels Record_Initial->Record_Sustained Add_Thapsigargin Add Thapsigargin (SERCA inhibitor) to assess remaining ER Ca²⁺ Record_Sustained->Add_Thapsigargin Record_Thapsigargin Record Ca²⁺ release Add_Thapsigargin->Record_Thapsigargin Analyze_Peak Quantify peak Ca²⁺ response to this compound Record_Thapsigargin->Analyze_Peak Analyze_Sustained Analyze the plateau phase Analyze_Peak->Analyze_Sustained Analyze_Thapsigargin Quantify Thapsigargin-induced Ca²⁺ release Analyze_Sustained->Analyze_Thapsigargin Compare Compare Thapsigargin response with and without this compound pre-treatment Analyze_Thapsigargin->Compare

References

Denufosol Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of denufosol in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective P2Y2 receptor agonist that was investigated for the treatment of cystic fibrosis.[1][2] Its chemical structure consists of two nucleosides, deoxycytidine and uridine, linked by a tetraphosphate chain.[1] It is typically used as its tetrasodium salt.[1][3][4][5] this compound stimulates chloride secretion and inhibits sodium absorption in airway epithelial cells, which is mediated by the P2Y2 receptor and is independent of the cystic fibrosis transmembrane conductance regulator (CFTR).[2][6][7][8][9] This action increases hydration of the airway surface liquid and enhances mucociliary clearance.[6][10]

Q2: What is the common solvent for preparing this compound solutions for research?

A2: In clinical trials, this compound tetrasodium was formulated as an inhalation solution in normal saline (0.9% w/v sterile sodium chloride).[2][8] For research purposes, sterile, nuclease-free water or buffered solutions such as phosphate-buffered saline (PBS) are also appropriate, depending on the experimental requirements.

Q3: How should I store this compound stock solutions?

A3: While specific public data on the long-term stability of this compound solutions is limited, general recommendations for similar molecules (dinucleoside polyphosphates) suggest that aqueous stock solutions should be stored at -20°C or -80°C for long-term stability.[4] Short-term storage (days to weeks) at 2-8°C may be acceptable, but stability under these conditions should be verified for the specific experimental context.[4] Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in the solution upon thawing or during storage. 1. Concentration is too high: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures. 2. pH of the solution: The pH of the solution may affect the solubility of this compound tetrasodium. 3. Interaction with buffer components: Certain buffer salts may cause precipitation.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure the pH of your aqueous solution is near neutral (pH 7.0-7.4). 3. If using a buffer other than saline or PBS, test the solubility of this compound in that buffer at the desired concentration and temperature.
Loss of biological activity in my experiment. 1. Degradation of this compound: The polyphosphate bridge of this compound can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of contaminating enzymes (e.g., phosphatases).[1] 2. Multiple freeze-thaw cycles: Repeated freezing and thawing can lead to degradation of the molecule. 3. Improper storage: Storing the solution at room temperature or 4°C for extended periods can lead to gradual degradation.1. Prepare fresh solutions from solid this compound tetrasodium. Ensure the use of high-purity, nuclease-free water and sterile containers. Maintain a neutral pH. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Always store stock solutions at -20°C or below for long-term storage.
Inconsistent experimental results. 1. Inaccurate initial concentration: This could be due to weighing errors or incomplete dissolution of the solid. 2. Variable degradation between aliquots: Inconsistent handling or storage of different aliquots can lead to varying levels of degradation.1. Ensure the solid this compound tetrasodium is fully dissolved. The concentration of the stock solution can be confirmed using UV-Vis spectrophotometry or a validated HPLC method. 2. Follow a strict and consistent protocol for the preparation, handling, and storage of all this compound solutions.

P2Y2 Receptor Signaling Pathway

This compound acts as an agonist for the P2Y2 receptor, which is a G protein-coupled receptor (GPCR). The binding of this compound to the P2Y2 receptor initiates a downstream signaling cascade.

P2Y2_Signaling_Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R binds Gq_protein Gq Protein P2Y2R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Chloride_Secretion Chloride Secretion Ca_release->Chloride_Secretion stimulates Sodium_Absorption Inhibition of Sodium Absorption PKC->Sodium_Absorption mediates

Caption: P2Y2 receptor signaling pathway activated by this compound.

Proposed Degradation Pathway of this compound

The primary route of degradation for this compound in aqueous solution is expected to be the hydrolysis of the tetraphosphate bridge. This can occur at several positions, leading to various degradation products.

Denufosol_Degradation This compound This compound (Deoxycytidine-P-P-P-P-Uridine) Product1 Deoxycytidine-P-P-P + Uridine-P This compound->Product1 Hydrolysis Product2 Deoxycytidine-P-P + Uridine-P-P This compound->Product2 Hydrolysis Product3 Deoxycytidine-P + Uridine-P-P-P This compound->Product3 Hydrolysis Final_Products Deoxycytidine + Uridine + 4 Pi Product1->Final_Products Further Hydrolysis Product2->Final_Products Further Hydrolysis Product3->Final_Products Further Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

Quantitative Stability Data

Specific, publicly available quantitative data on the stability of this compound in various aqueous solutions for research is limited. The following table is a representative example of how to present stability data from a forced degradation study. The values presented here are hypothetical and for illustrative purposes only. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Time (hours) This compound Remaining (%) Major Degradation Products
0.1 M HCl, 40°C 0100-
285Deoxycytidine-P-P-P, Uridine-P
660Deoxycytidine-P-P, Uridine-P-P
2425Deoxycytidine-P, Uridine-P-P-P
0.1 M NaOH, 40°C 0100-
270Deoxycytidine-P-P, Uridine-P-P
645Deoxycytidine-P, Uridine-P-P-P
2410Deoxycytidine, Uridine, Pi
3% H₂O₂, 40°C 0100-
298Minor unidentified peaks
695Minor unidentified peaks
2490Minor unidentified peaks
PBS (pH 7.4), 40°C 0100-
2499-
7297-
PBS (pH 7.4), Light 0100-
(ICH Q1B)2499-

Experimental Protocols

Protocol: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound tetrasodium solid

  • High-purity water (e.g., HPLC grade, nuclease-free)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mobile phase for HPLC (e.g., a mixture of a buffer and an organic solvent like acetonitrile or methanol)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Validated HPLC column (e.g., C18)

  • pH meter

  • Calibrated oven/water bath

  • Photostability chamber

Workflow Diagram:

Forced_Degradation_Workflow Start Prepare this compound Stock Solution (e.g., 1 mg/mL in water) Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 40°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) Stress->Base Oxidation Oxidation (e.g., 3% H₂O₂, 40°C) Stress->Oxidation Thermal Thermal Degradation (e.g., in PBS at 60°C) Stress->Thermal Photo Photostability (ICH Q1B conditions) Stress->Photo Sample Sample at Time Points (e.g., 0, 2, 6, 24 hours) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify this compound Peak and Degradation Products Analyze->Data End Determine Degradation Rate and Pathway Data->End

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Preparation of Stock Solution: Accurately weigh this compound tetrasodium and dissolve it in high-purity water to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at 40°C.

    • Thermal Degradation: Dilute the stock solution in PBS (pH 7.4) and incubate at a higher temperature (e.g., 60°C).

    • Photostability: Expose the solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the pH before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Inject the samples into the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., based on the UV absorbance maxima of this compound).

    • Ensure the analytical method is "stability-indicating," meaning it can separate the intact this compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Identify and quantify the major degradation products by comparing their peak areas to that of the initial this compound peak (assuming similar response factors) or by using a mass spectrometer for identification.

Disclaimer: This technical support guide is intended for informational purposes for research use only and is based on publicly available data and general scientific principles. It is not a substitute for the user's own validation and stability testing under their specific experimental conditions. This compound is an investigational drug and should be handled according to all applicable safety guidelines.

References

Navigating the Nuances of Denufosol: A Technical Guide to the TIGER-1 and TIGER-2 Trial Discrepancies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In response to the ongoing scientific discourse surrounding the clinical development of denufosol for cystic fibrosis (CF), this technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals. This guide directly addresses the conflicting results of the pivotal Phase 3 trials, TIGER-1 and TIGER-2, offering a detailed comparison of the trial designs, patient populations, and outcomes. By presenting a thorough analysis, this document aims to facilitate a deeper understanding of the challenges and complexities inherent in CF clinical trials.

Frequently Asked Questions (FAQs)

Q1: What was the primary objective of the this compound TIGER-1 and TIGER-2 trials?

Both the TIGER-1 and TIGER-2 trials were designed to evaluate the efficacy and safety of inhaled this compound tetrasodium in patients with cystic fibrosis. The primary objective was to assess the effect of this compound on lung function as measured by the change from baseline in forced expiratory volume in one second (FEV1).

Q2: What were the top-line results of the TIGER-1 and TIGER-2 trials?

The TIGER-1 trial showed a statistically significant improvement in the primary endpoint. Patients receiving this compound demonstrated a mean improvement in FEV1 of 48 mL from baseline compared to a 3 mL improvement in the placebo group at 24 weeks, with a p-value of 0.047.[1][2][3] In stark contrast, the TIGER-2 trial did not meet its primary endpoint. The this compound group showed a 40 mL improvement in FEV1 at 48 weeks, which was not statistically different from the 32 mL improvement observed in the placebo group (p=0.742).[4][5]

Q3: What are the potential reasons for the conflicting results between the two trials?

While the exact reasons for the divergent outcomes remain a subject of scientific discussion, several factors may have contributed to the discrepancy:

  • Trial Duration: TIGER-1 had a 24-week primary endpoint, while TIGER-2 had a longer 48-week primary endpoint.[6] The sustained effect of this compound may have diminished over the longer duration, or other factors may have influenced the results in the extended timeframe.

  • Patient Population: Although both trials enrolled patients with mild CF lung disease (FEV1 ≥ 75% predicted), there may have been subtle, yet significant, differences in the baseline characteristics of the patient populations between the two trials that could have influenced the outcomes. TIGER-2 enrolled a slightly larger patient population (466 vs. 352 in TIGER-1).[4][6]

  • Placebo Response: A higher-than-expected placebo response in the TIGER-2 trial could have masked a potential treatment effect of this compound.

  • Geographic Differences: The TIGER-2 trial included patients from the U.S., Australia, New Zealand, and Canada, introducing potential variability in standard of care and environmental factors compared to the TIGER-1 cohort.[4]

Q4: What was the mechanism of action for this compound?

This compound is a P2Y2 receptor agonist. In cystic fibrosis, the primary defect lies in the dysfunctional CFTR protein, a chloride channel. This compound was designed to bypass this defect by activating an alternative chloride channel, the P2Y2 receptor, thereby increasing chloride and fluid secretion into the airways. This was intended to hydrate the airway surfaces, improve mucus clearance, and ultimately enhance lung function.

Troubleshooting Guide

Issue: Replicating the positive FEV1 results observed in the TIGER-1 trial.

Possible Causes and Solutions:

  • Patient Selection: The patient population in TIGER-1 had a mean FEV1 of 92% predicted.[2] A key consideration for future studies would be to meticulously define and select a patient population with similar baseline characteristics. Minor variations in disease severity or genetic background could significantly impact outcomes.

  • Endpoint Timing: The 24-week endpoint in TIGER-1 may have captured the peak effect of this compound. Shorter duration studies or trials with more frequent interim analyses could be considered to identify the optimal treatment window.

  • Controlling for Placebo Effect: The placebo effect is a well-documented phenomenon in clinical trials. Implementing rigorous blinding procedures, objective outcome measures, and potentially a placebo run-in period could help to minimize its impact.

  • Standard of Care: Variations in background therapies for CF can influence trial outcomes. Ensuring a standardized and well-documented concomitant medication regimen across all trial sites is crucial for data consistency.

Data Presentation: TIGER-1 vs. TIGER-2

FeatureTIGER-1 TrialTIGER-2 Trial
Primary Endpoint Change from baseline in FEV1 at 24 weeksChange from baseline in FEV1 at 48 weeks
Number of Patients 352466
Patient Population CF patients ≥ 5 years with FEV1 ≥ 75% predictedCF patients with FEV1 ≥ 75% and ≤ 110% predicted
Treatment Arms This compound 60 mg TID vs. PlaceboThis compound 60 mg TID vs. Placebo
Mean Baseline FEV1 ~92% predicted89.7% predicted
Mean Age 14.6 years15.1 years
Primary Outcome Statistically Significant 48 mL improvement with this compound vs. 3 mL with placebo (p=0.047)Not Statistically Significant 40 mL improvement with this compound vs. 32 mL with placebo (p=0.742)
Key Secondary Endpoints No significant differences observedNo significant differences observed

Experimental Protocols

Spirometry Protocol:

As a critical endpoint, precise and standardized spirometry measurements were essential in both trials. Based on best practices and protocols from similar respiratory clinical trials, the likely methodology included:

  • Equipment: Use of standardized spirometers across all clinical sites, calibrated daily.

  • Procedure: Spirometry was performed according to the American Thoracic Society (ATS) guidelines.[7] This includes specific instructions for patient posture, inhalation, and forced exhalation maneuvers.

  • Data Collection: Centralized data collection was employed to ensure consistency in data quality and analysis.[7] Trained technicians at a central reading center would review the spirometry curves for acceptability and reproducibility.

  • Quality Control: Regular feedback was provided to clinical sites to address any deviations from the standardized protocol.[7]

Mandatory Visualizations

Denufosol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound P2Y2 P2Y2 Receptor This compound->P2Y2 Binds to Gq_protein Gq Protein P2Y2->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates CaCC Calcium-Activated Chloride Channel (CaCC) Cl_ion Cl⁻ CaCC->Cl_ion Ca_release Ca²⁺ Release from ER IP3->Ca_release Ca_ion Increased Intracellular Ca²⁺ Ca_release->Ca_ion Ca_ion->CaCC Activates Secretion Chloride and Water Secretion Cl_ion->Secretion Efflux leads to H2O H₂O H2O->Secretion

Caption: this compound's mechanism of action via the P2Y2 receptor signaling pathway.

Trial_Workflow cluster_TIGER1 TIGER-1 Trial cluster_TIGER2 TIGER-2 Trial T1_Screening Screening (N=352) T1_Randomization Randomization (1:1) T1_Screening->T1_Randomization T1_Treatment 24 Weeks Treatment This compound vs. Placebo T1_Randomization->T1_Treatment T1_Endpoint Primary Endpoint Analysis (Change in FEV1) T1_Treatment->T1_Endpoint T1_Result Statistically Significant Improvement T1_Endpoint->T1_Result T2_Screening Screening (N=466) T2_Randomization Randomization (1:1) T2_Screening->T2_Randomization T2_Treatment 48 Weeks Treatment This compound vs. Placebo T2_Randomization->T2_Treatment T2_Endpoint Primary Endpoint Analysis (Change in FEV1) T2_Treatment->T2_Endpoint T2_Result No Significant Difference T2_Endpoint->T2_Result

Caption: Comparative workflow of the TIGER-1 and TIGER-2 clinical trials.

Logical_Relationship cluster_factors Potential Contributing Factors T1_Positive TIGER-1 Positive Result Conflicting_Results Conflicting Results T1_Positive->Conflicting_Results T2_Negative TIGER-2 Negative Result T2_Negative->Conflicting_Results Trial_Duration Trial Duration (24 vs 48 weeks) Conflicting_Results->Trial_Duration Patient_Chars Subtle Patient Population Differences Conflicting_Results->Patient_Chars Placebo Placebo Response Variability Conflicting_Results->Placebo Geography Geographic Diversity Conflicting_Results->Geography

Caption: Logical relationship of trial outcomes and potential influencing factors.

References

Overcoming the short pharmacodynamic half-life of denufosol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with denufosol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its short pharmacodynamic half-life in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

A1: this compound is a selective P2Y2 receptor agonist.[1] Its mechanism of action involves stimulating the P2Y2 receptor, a G protein-coupled receptor, on the surface of epithelial cells.[2][3] This activation triggers a signaling cascade that leads to increased chloride secretion, inhibition of sodium absorption, and an increased ciliary beat frequency.[4][5] These actions collectively enhance mucosal hydration and improve mucociliary clearance, which is a critical defense mechanism in the airways.[4][6] this compound was developed as a potential treatment for cystic fibrosis (CF) because it can activate an alternative chloride channel, bypassing the defective Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel in CF patients.[2]

Q2: Why is the short pharmacodynamic half-life of this compound a critical factor in experimental design?

A2: The pharmacodynamic half-life of a drug refers to the time it takes for the drug's effect to decrease by half. While this compound was designed to be more metabolically stable than natural P2Y2 ligands like UTP, its duration of action is still relatively short.[1][7] In clinical trials for cystic fibrosis, this compound required administration three times daily to maintain its effect on lung function.[4][6] For researchers, this means that a single dose in an experimental model may produce only a transient effect. This can lead to underestimation of its potential efficacy, high variability in results, and challenges in correlating in vitro data with in vivo outcomes. Experiments must be specifically designed to account for this by providing sustained exposure or appropriately timed repeated dosing.

Q3: What were the key findings from the major clinical trials of this compound?

A3: this compound was evaluated in two large Phase III clinical trials, TIGER-1 and TIGER-2, for the treatment of cystic fibrosis.

  • TIGER-1 : This trial showed a statistically significant improvement in lung function (measured as FEV1) in patients with mild CF after 24 weeks of treatment compared to placebo.[4][8][9]

  • TIGER-2 : The second Phase III trial, TIGER-2, did not meet its primary endpoint of a significant change in FEV1 at 48 weeks.[2][10] Patients receiving this compound did not show a meaningful benefit over those receiving placebo.[10][11]

Following the disappointing results of TIGER-2, further development of this compound for cystic fibrosis was discontinued.[2] The trial results underscore the challenge of translating a known mechanism of action into long-term clinical benefit, with the short duration of action possibly being a contributing factor.[12]

Troubleshooting Guide: Managing this compound's Short Half-Life

Q4: My in vitro or ex vivo cellular response to this compound diminishes very quickly. How can I maintain a consistent pharmacodynamic effect?

A4: This is a common issue due to receptor desensitization and this compound's metabolism in cellular or tissue preparations.

  • Problem : A transient response (e.g., calcium flux, chloride secretion) that returns to baseline levels shortly after a single application.

  • Solution 1: Continuous Perfusion System : For cell culture or Ussing chamber experiments, use a continuous flow system that provides a constant supply of fresh, this compound-containing medium. This mimics a steady-state concentration and prevents the rapid decline in local drug concentration.

  • Solution 2: Repeated Dosing Schedule : If a perfusion system is not feasible, establish a repeated dosing schedule based on the observed duration of action in your model. For example, if the effect halves in 60 minutes, re-administer the compound every 30-60 minutes to maintain the desired level of receptor activation.

Q5: I am observing high variability in my in vivo animal study results. Could this be related to this compound's pharmacokinetics?

A5: Yes, high variability is often linked to the rapid absorption and clearance of inhaled or systemically administered drugs with short half-lives.

  • Problem : Inconsistent measurements of pharmacodynamic endpoints (e.g., mucociliary clearance, lung fluid volume) between animals or in the same animal at different times.

  • Solution 1: Optimize Dosing Frequency : The clinical dosing of three times per day suggests a need for frequent administration.[4] In animal models with faster metabolisms, this may translate to dosing every few hours. Conduct a preliminary dose-ranging and time-course study to determine the optimal dosing interval needed to maintain a therapeutic effect.

  • Solution 2: Explore Formulation Strategies : To prolong the local residence time of this compound in the lungs, consider formulating it within a delivery vehicle. Strategies to investigate include:

    • Liposomal Encapsulation : Encapsulating this compound in liposomes can create a depot effect, leading to a slower release of the active drug at the site of administration.

    • Mucoadhesive Formulations : Incorporating mucoadhesive polymers can increase the formulation's adherence to the airway mucus, extending the contact time with epithelial cells.

Q6: How can I design an experiment to test if a formulation strategy successfully extends this compound's action?

A6: A well-designed experiment will directly compare the duration of the pharmacodynamic effect between the standard formulation and your novel formulation.

  • Problem : Needing to quantify the improvement in the duration of action provided by a new formulation.

  • Solution: Comparative Pharmacodynamic Study :

    • Select a Primary Endpoint : Choose a reliable and quantifiable measure of this compound's activity, such as mucociliary clearance (MCC) rate or tracheal potential difference.

    • Establish a Baseline : Measure the baseline activity in all experimental animals before any treatment.

    • Administer Formulations : Divide animals into groups receiving: (a) vehicle control, (b) this compound in a standard saline solution, and (c) this compound in your extended-release formulation.

    • Time-Course Measurement : Measure the pharmacodynamic endpoint at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 12 hours).

    • Analysis : Plot the effect (e.g., % increase in MCC) over time for each group. A successful formulation will show a sustained effect at later time points compared to the standard this compound solution, which should show a peak effect followed by a rapid decline.

Quantitative Data Summary

The clinical development of this compound provides key data on its application and limitations.

Table 1: Summary of this compound Phase III Clinical Trial Outcomes

TrialNumber of PatientsTreatment ArmDosing RegimenPrimary EndpointResultReference
TIGER-1 352This compound60 mg, Inhaled, 3x DailyChange in FEV₁ at 24 WeeksSignificant Improvement (45 mL vs. Placebo, p=0.047)[4][9]
TIGER-2 466This compound60 mg, Inhaled, 3x DailyChange in FEV₁ at 48 WeeksNo Significant Improvement (8 mL vs. Placebo, p=0.742)[10][11]

Visualizations

Signaling Pathway

P2Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y2 P2Y2 Receptor Gq11 Gq/11 P2Y2->Gq11 activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq11->PLC activates This compound This compound This compound->P2Y2 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Effect Increased Cl⁻ Secretion & Ciliary Beat Frequency Ca_ER->Effect PKC->Effect

Caption: P2Y2 receptor signaling pathway activated by this compound.

Experimental Workflow

Experimental_Workflow Start Start: Design Experiment Setup Prepare Model (e.g., cell culture, ex vivo tissue) Start->Setup Decision Is a transient effect acceptable? Setup->Decision SingleDose Apply Single Dose of this compound Decision->SingleDose Yes SustainedDose Implement Sustained Exposure Strategy Decision->SustainedDose No Measure Measure Pharmacodynamic Endpoint Over Time SingleDose->Measure Perfusion Continuous Perfusion SustainedDose->Perfusion RepeatedDose Repeated Dosing SustainedDose->RepeatedDose Perfusion->Measure RepeatedDose->Measure Analyze Analyze Data and Compare Durations of Action Measure->Analyze

Caption: Workflow for designing experiments with this compound.

Detailed Experimental Protocols

Protocol 1: Ex Vivo Measurement of Mucociliary Clearance (MCC)

This protocol is adapted for measuring the effect of this compound on MCC in freshly excised rodent tracheas using fluorescent particle tracking.[13]

1. Materials and Reagents:

  • Krebs-Ringer bicarbonate buffer (or similar physiological buffer), pre-warmed to 37°C and gassed with 95% O₂ / 5% CO₂.

  • This compound stock solution (e.g., 10 mM in buffer).

  • Fluorescent microspheres (e.g., 1-2 µm diameter).

  • Dissection tools, imaging chamber, and fluorescence microscope with a camera capable of time-lapse imaging.

  • Image analysis software (e.g., ImageJ with MTrackJ plugin).

2. Methodology:

  • Tissue Preparation : Humanely euthanize the animal and immediately excise the trachea. Carefully remove excess connective tissue and open the trachea longitudinally along the ventral midline.

  • Mounting : Place the tracheal tissue, luminal side up, in a pre-warmed imaging chamber filled with gassed buffer. Allow the tissue to equilibrate for at least 30 minutes.

  • Particle Application : Gently apply a small droplet of buffer containing fluorescent microspheres onto the luminal surface of the trachea.

  • Baseline Measurement : Record a 2-5 minute time-lapse video of particle movement to establish the baseline MCC rate.

  • Treatment Application :

    • Single Dose : Replace the buffer with a fresh buffer containing the desired final concentration of this compound. Immediately begin recording.

    • Sustained Exposure : Use a perfusion pump to continuously flow the this compound-containing buffer over the tissue.

  • Post-Treatment Measurement : Record time-lapse videos at several intervals post-treatment (e.g., 5, 15, 30, 60, 90 minutes) to observe the onset, peak, and duration of the effect.

  • Data Analysis : Use image analysis software to track the movement of individual particles. Calculate the velocity (µm/second) for multiple particles in each video. The average velocity represents the MCC rate. Plot the MCC rate over time to visualize the pharmacodynamic profile.

Protocol 2: In Vitro Calcium Flux Assay

This protocol measures P2Y2 receptor activation in a cell line (e.g., A549, BEAS-2B) by quantifying intracellular calcium mobilization.

1. Materials and Reagents:

  • Airway epithelial cell line expressing P2Y2 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound and ATP (as a positive control) stock solutions.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with an injection system.

2. Methodology:

  • Cell Plating : Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.

  • Dye Loading : Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells, wash once with HBSS, and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Cell Washing : After incubation, gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

  • Measurement :

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the reader to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) every 1-2 seconds.

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Using the instrument's injector, add 20-50 µL of this compound solution at various concentrations to the wells. Use ATP as a positive control and buffer as a negative control.

    • Continue recording fluorescence for at least 2-3 minutes to capture the peak response and subsequent decay.

  • Data Analysis : The change in fluorescence (F/F₀, where F₀ is the baseline fluorescence) represents the intracellular calcium concentration change. Plot the peak fluorescence change against the this compound concentration to generate a dose-response curve and determine the EC₅₀. The decay of the signal over time provides an indication of the transient nature of the response.

References

Validation & Comparative

A Comparative In Vitro Analysis of Denufosol and UTP Activity on the P2Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of denufosol and uridine triphosphate (UTP) on the P2Y2 receptor. The P2Y2 receptor, a G-protein coupled receptor, is a key target in various physiological processes and a point of interest for therapeutic development. This compound (also known as INS37217), a synthetic P2Y2 receptor agonist, has been investigated for its therapeutic potential, particularly in conditions like cystic fibrosis.[1][2] UTP is an endogenous nucleotide that, along with adenosine triphosphate (ATP), serves as a natural ligand for the P2Y2 receptor.[3] This document summarizes their comparative potency and outlines the experimental protocols used to determine their activity, supported by a visualization of the relevant signaling pathway.

Data Presentation: Potency at the Human P2Y2 Receptor

The potency of an agonist is a critical measure of its activity, typically represented by the half-maximal effective concentration (EC50). This value indicates the concentration of the agonist required to elicit 50% of its maximal effect. The following table summarizes the reported EC50 values for this compound and UTP from in vitro studies on the human P2Y2 receptor. While both are full agonists, specific comparative Emax values (a measure of the maximal response) were not explicitly detailed in the reviewed literature; however, as full agonists, their maximal efficacy is expected to be comparable.

AgonistChemical NameEC50 (µM)
This compoundP¹-(uridine 5')-P⁴-(2'-deoxycytidine 5')tetraphosphate (Up₄dC)0.45
UTPUridine Triphosphate0.2 - 5.8

Note: The EC50 value for UTP can vary between studies and experimental conditions.[4]

P2Y2 Receptor Signaling Pathway

Activation of the P2Y2 receptor by an agonist such as this compound or UTP initiates a well-defined intracellular signaling cascade. The receptor primarily couples to the Gq/11 family of G proteins. This interaction leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), leading to various downstream cellular responses.

P2Y2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release Ca2_release->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates IP3R->Ca2_release Opens Agonist This compound or UTP Agonist->P2Y2 Binds

P2Y2 Receptor Signaling Cascade

Experimental Protocols

The following section details a typical experimental workflow for assessing the in vitro activity of P2Y2 receptor agonists using a calcium mobilization assay, a common method for studying Gq-coupled receptors.

Calcium Mobilization Assay Using a Fluorometric Imaging Plate Reader (FLIPR)

This assay measures the transient increase in intracellular calcium concentration following receptor activation.

1. Cell Culture and Plating:

  • Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human P2Y2 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin).

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. The plates are then incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) loading buffer is prepared according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid to prevent dye leakage.

  • The loading buffer is added to each well, and the plate is incubated for 1 hour at 37°C or room temperature, depending on the specific dye and cell line, to allow for dye uptake and de-esterification.

3. Compound Preparation:

  • Stock solutions of this compound and UTP are prepared in an appropriate solvent (e.g., water or DMSO) and then serially diluted in the assay buffer to create a range of concentrations for generating dose-response curves.

4. FLIPR Assay:

  • The dye-loaded cell plate is placed into the FLIPR instrument.

  • The instrument is programmed to measure the baseline fluorescence of each well before the addition of the agonist.

  • The prepared agonist solutions (this compound or UTP) are automatically added to the wells by the FLIPR's integrated pipettor.

  • The fluorescence intensity is monitored in real-time immediately before and after the addition of the agonist. The change in fluorescence is proportional to the increase in intracellular calcium.

5. Data Analysis:

  • The peak fluorescence response is measured for each well.

  • The data is normalized to the baseline fluorescence and expressed as a percentage of the maximal response.

  • Dose-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration.

  • The EC50 values are calculated from the dose-response curves using a non-linear regression analysis (e.g., a four-parameter logistic fit).

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Cell Culture (P2Y2-expressing cells) Start->Cell_Culture Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading FLIPR FLIPR Assay: 1. Baseline Reading 2. Agonist Addition 3. Real-time Fluorescence   Measurement Dye_Loading->FLIPR Compound_Prep Prepare Serial Dilutions of This compound and UTP Compound_Prep->FLIPR Data_Analysis Data Analysis: - Normalize Response - Generate Dose-Response Curves - Calculate EC50 FLIPR->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow

References

A Comparative Analysis of Denufosol and Ivacaftor for the Treatment of Cystic Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of denufosol and the CFTR modulator ivacaftor in the treatment of cystic fibrosis (CF). The information presented is based on available clinical trial data and aims to support further research and development in the field.

Introduction

Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective chloride and bicarbonate transport across epithelial cells. This results in the accumulation of thick, sticky mucus, primarily affecting the respiratory and digestive systems. Therapeutic strategies have evolved from symptom management to targeting the underlying protein defect. This guide compares two distinct approaches: this compound, a P2Y2 receptor agonist designed to bypass the defective CFTR channel, and ivacaftor, a CFTR potentiator that directly targets specific mutations to restore channel function.

Mechanism of Action

This compound: An Alternative Chloride Channel Activator

This compound is a P2Y2 receptor agonist. In the airway epithelium of individuals with CF, the primary defect lies in the CFTR chloride channel. This compound works by activating the P2Y2 purinergic receptors on the cell surface.[1] This activation triggers a G protein-coupled signaling cascade, leading to the opening of an alternative chloride channel, independent of CFTR.[1][2] The intended effect is to increase chloride and water secretion into the airways, thereby hydrating the mucus and improving mucociliary clearance.[3][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to G_protein Gq Protein P2Y2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Alt_Cl_Channel Alternative Chloride Channel Cl_efflux Chloride Efflux Alt_Cl_Channel->Cl_efflux Mediates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates Ca_release->Alt_Cl_Channel Activates

Caption: this compound Signaling Pathway.
Ivacaftor: A CFTR Channel Potentiator

Ivacaftor is a CFTR potentiator, a class of drugs that directly targets the dysfunctional CFTR protein.[5] It is primarily effective in patients with specific "gating" mutations, such as G551D, where the CFTR protein is present on the cell surface but does not open properly to allow chloride ion transport.[5][6] Ivacaftor binds directly to the CFTR protein and increases the probability that the channel will be in an open state, thereby restoring the flow of chloride ions.[7][8] This mechanism is independent of the normal ATP-dependent channel gating process.[9]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CFTR_closed Mutant CFTR Protein (Gating Defect - Closed) CFTR_open Mutant CFTR Protein (Open State) CFTR_closed->CFTR_open Increases Open Probability Cl_in Chloride Ions CFTR_open->Cl_in Allows Efflux Cl_out Chloride Ions Ivacaftor Ivacaftor Ivacaftor->CFTR_closed Binds to

Caption: Ivacaftor Mechanism of Action.

Efficacy Data from Clinical Trials

The following tables summarize the key efficacy data from major clinical trials of this compound and ivacaftor.

Table 1: this compound Efficacy Data
TrialPatient PopulationPrimary EndpointThis compoundPlaceboTreatment Differencep-valueCitation(s)
TIGER-1 Ages ≥5 years, FEV1 ≥75% predictedMean change from baseline in FEV1 at 24 weeks48 mL3 mL45 mL0.047[10][11]
TIGER-2 Ages ≥5 years, FEV1 ≥75% and ≤110% predictedMean change from baseline in FEV1 at 48 weeks40 mL32 mL8 mL0.742[12][13][14][15][16][17]

Note: Sweat chloride data was not a primary or secondary endpoint reported in the top-line results of the this compound Phase 3 trials.

Table 2: Ivacaftor Efficacy Data (G551D Mutation)
TrialPatient PopulationEndpointIvacaftorPlaceboTreatment Differencep-valueCitation(s)
STRIVE Ages ≥12 years, one G551D mutation, FEV1 40-90% predictedMean absolute change in percent predicted FEV1 at 24 weeks+10.6%-+10.6 percentage points<0.0001[8][18]
STRIVE Ages ≥12 years, one G551D mutation, FEV1 40-90% predictedMean absolute change in sweat chloride at 48 weeks-48.1 mmol/L--48.1 mmol/L<0.0001[18]
ENVISION Ages 6-11 years, one G551D mutationMean absolute change in percent predicted FEV1 at 24 weeks+12.5%-+12.5 percentage points<0.001[19]

Experimental Protocols

A general workflow for a Phase 3 clinical trial in cystic fibrosis is outlined below. Specific details for the this compound (TIGER) and ivacaftor (STRIVE) trials are then provided.

cluster_workflow Phase 3 Clinical Trial Workflow for a CF Therapeutic screening Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization treatment Treatment Period (Drug vs. Placebo) randomization->treatment follow_up Follow-up Visits (Efficacy & Safety Assessments) treatment->follow_up data_analysis Data Analysis (Primary & Secondary Endpoints) follow_up->data_analysis results Results Reporting data_analysis->results

Caption: General Clinical Trial Workflow.
This compound (TIGER-1 and TIGER-2)

  • Study Design: The TIGER trials were Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[4][6] TIGER-1 had a 24-week treatment period, while TIGER-2 had a 48-week treatment period.[10][11][14]

  • Patient Population: Patients aged 5 years and older with a confirmed diagnosis of CF and relatively mild lung disease (FEV1 ≥75% of predicted normal) were enrolled.[4][6]

  • Intervention: Inhaled this compound (60 mg) or placebo administered three times daily.[4][6]

  • Primary Efficacy Endpoint: The primary endpoint for both trials was the change from baseline in FEV1.[10][11][14][15]

  • Secondary Efficacy Endpoints: Secondary endpoints included the rate of change in percent predicted FEV1, change in forced expiratory flow (FEF25-75%), and the time to first pulmonary exacerbation.[12][15]

Ivacaftor (STRIVE)
  • Study Design: STRIVE was a Phase 3, randomized, double-blind, placebo-controlled trial with a 48-week treatment period.[10][20]

  • Patient Population: Patients aged 12 years and older with a confirmed diagnosis of CF, at least one G551D mutation, and an FEV1 between 40% and 90% of the predicted value were included.[8][20]

  • Intervention: Oral ivacaftor (150 mg) or placebo administered every 12 hours with fat-containing food.[8][20]

  • Primary Efficacy Endpoint: The primary endpoint was the mean absolute change from baseline in percent predicted FEV1 through week 24.[8][10]

  • Secondary Efficacy Endpoints: Key secondary endpoints included the absolute change in percent predicted FEV1 through week 48, change in sweat chloride concentration, time to first pulmonary exacerbation, and change in body weight.[10]

Summary and Conclusion

The clinical trial data for this compound and ivacaftor demonstrate significantly different efficacy profiles, which can be attributed to their distinct mechanisms of action.

This compound, which aimed to provide a therapeutic benefit irrespective of CFTR genotype by activating an alternative chloride channel, showed inconsistent results in its Phase 3 program. While the TIGER-1 trial suggested a modest benefit in lung function, the larger and longer TIGER-2 trial failed to confirm this, showing no statistically significant improvement in FEV1 compared to placebo.[10][11][12][13][14][15][16][17]

In contrast, ivacaftor, a targeted therapy for specific CFTR mutations, has demonstrated substantial and sustained improvements in lung function and other key clinical markers, such as sweat chloride concentration, in patients with responsive gating mutations.[8][18][19] The success of ivacaftor has marked a paradigm shift in CF treatment, moving towards precision medicine that addresses the underlying molecular defect.

For drug development professionals, the comparison of this compound and ivacaftor highlights the potential advantages of targeted therapies that correct the fundamental protein defect over approaches that attempt to bypass it. The robust and consistent efficacy of ivacaftor in its target population underscores the value of a deep understanding of disease pathophysiology at the molecular level to guide drug discovery and development. Future research may continue to explore both targeted and mutation-agnostic approaches to address the full spectrum of CFTR mutations and disease manifestations.

References

Denufosol's mechanism of action versus other non-CFTR chloride channel activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of denufosol, a P2Y2 receptor agonist, against other non-CFTR chloride channel activators. The information presented is supported by experimental data to aid in the evaluation of these compounds for therapeutic development, particularly for conditions such as cystic fibrosis (CF).

Introduction to Non-CFTR Chloride Channel Activation

In diseases like cystic fibrosis, the primary defect lies in the dysfunctional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key chloride channel. A promising therapeutic strategy involves bypassing this defect by activating alternative, non-CFTR chloride channels to restore ion and fluid transport. This approach is independent of the patient's CFTR mutation type. This guide focuses on this compound and compares it with two other major classes of non-CFTR chloride channel activators: direct activators of the Calcium-Activated Chloride Channel (CaCC), TMEM16A, and activators of the ClC-2 chloride channel.

Mechanism of Action

The primary distinction between these activators lies in their molecular targets and signaling pathways.

This compound: this compound is an agonist of the P2Y2 purinergic receptor.[1][2] Its mechanism is indirect, relying on a G protein-coupled receptor (GPCR) signaling cascade. Activation of the P2Y2 receptor by this compound stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium ([Ca2+]i).[3] This elevation in cytosolic calcium activates Calcium-Activated Chloride Channels (CaCCs), such as TMEM16A, on the apical membrane of epithelial cells, leading to chloride and subsequent water secretion.[3][4]

TMEM16A (ANO1) Activators: This class of compounds directly targets the TMEM16A protein, which is a prominent CaCC in airway epithelial cells.[1] Unlike this compound, these activators can be designed to potentiate the channel's sensitivity to calcium or to directly open the channel, independent of global increases in intracellular calcium.[1][4] This offers a more targeted approach to activating chloride secretion.

Lubiprostone (ClC-2 Activator): Lubiprostone is a bicyclic fatty acid that was initially thought to directly activate the ClC-2 chloride channel.[5][6] However, more recent evidence suggests a more complex mechanism. Studies have shown that lubiprostone's effect on chloride secretion in intestinal epithelial cells is largely dependent on the activation of the EP4 prostanoid receptor, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of CFTR.[7][8] While it is considered a non-CFTR activator in the context of its initial proposed mechanism, its reliance on CFTR in some systems is a critical distinction. In CF models where CFTR is absent, lubiprostone has been shown to activate a non-CFTR chloride secretion pathway, suggesting it may also have CFTR-independent effects.[9]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling pathways for each class of activator.

Denufosol_Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R binds Gq Gq protein P2Y2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca2_release Ca2+ Release ER->Ca2_release CaCC CaCC (TMEM16A) Ca2_release->CaCC activates Cl_secretion Cl- Secretion CaCC->Cl_secretion

Caption: this compound Signaling Pathway.

TMEM16A_Activator_Pathway TMEM16A_activator TMEM16A Activator TMEM16A TMEM16A Channel (CaCC) TMEM16A_activator->TMEM16A directly binds and activates/potentiates Cl_secretion Cl- Secretion TMEM16A->Cl_secretion Ca2 Intracellular Ca2+ Ca2->TMEM16A sensitizes

Caption: Direct TMEM16A Activator Pathway.

Lubiprostone_Pathway Lubiprostone Lubiprostone EP4R EP4 Receptor Lubiprostone->EP4R binds ClC2 ClC-2 Lubiprostone->ClC2 may directly activate Gs Gs protein EP4R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CFTR CFTR PKA->CFTR phosphorylates and activates Cl_secretion Cl- Secretion CFTR->Cl_secretion ClC2->Cl_secretion

Caption: Lubiprostone Signaling Pathway.

Comparative Performance Data

Direct comparative studies of this compound against other non-CFTR chloride channel activators in the same experimental system are limited. The following tables summarize available data from different studies to provide an indirect comparison of their efficacy in stimulating chloride secretion.

Table 1: In Vitro Chloride Secretion

Compound ClassCompoundCell TypeAssayEndpointResultCitation(s)
P2Y2 Agonist This compoundHuman Bronchial Epithelial (HBE) CellsUssing ChamberChange in Short-Circuit Current (Isc)Concentration-dependent increase in Isc[2]
TMEM16A Activator EactCF Human Bronchial Epithelial (CFBE) Cells (IL-4 treated)Ussing ChamberChange in Short-Circuit Current (Isc)Significant increase in Isc[1]
TMEM16A Potentiator ETX001CF Human Bronchial Epithelial (CF-HBE) CellsUssing ChamberPotentiation of UTP-stimulated IscPotent and efficacious potentiation[4][10]
ClC-2 Activator LubiprostoneT84 Human Colonic Carcinoma CellsUssing ChamberChange in Short-Circuit Current (Isc)Robust, concentration-dependent increase in Isc[6][7]
ClC-2 Activator LubiprostoneC57Bl/6 Mouse Nasal EpitheliaNasal Potential DifferenceRepolarization of NPDSignificant repolarization, indicating Cl- secretion[9]

Table 2: Clinical Trial Efficacy (Cystic Fibrosis)

CompoundPhasePrimary EndpointResultCitation(s)
This compound Phase 3 (TIGER-1)Change in FEV1 at 24 weeksStatistically significant improvement vs. placebo (0.048 L vs. 0.003 L, P=0.047)[11]
This compound Phase 3 (TIGER-2)Change in FEV1 at 48 weeksNo statistically significant difference vs. placebo
TMEM16A Activators N/AN/ANo compounds have completed late-stage clinical trials for CF.
Lubiprostone N/AN/ANot clinically evaluated for CF lung disease.

Note: FEV1 refers to Forced Expiratory Volume in 1 second, a measure of lung function.

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation.

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

This is the gold standard method for measuring ion transport across epithelial tissues and cell monolayers.

Objective: To measure the net ion movement across an epithelium by clamping the transepithelial voltage to zero and measuring the resulting current (short-circuit current, Isc). An increase in Isc upon addition of a secretagogue is indicative of anion (e.g., chloride) secretion.

General Protocol:

  • Cell Culture: Epithelial cells (e.g., primary human bronchial epithelial cells, CFBE cells, or T84 cells) are seeded at a high density on permeable filter supports (e.g., Snapwell or Transwell inserts) and cultured until they form a polarized, confluent monolayer with high electrical resistance.[12][13]

  • Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[5][10]

  • Bathing Solutions: Both compartments are filled with identical, pre-warmed, and oxygenated physiological saline solution (e.g., Ringer's solution).[13]

  • Electrode Placement: Ag/AgCl electrodes are placed in each compartment to measure the transepithelial potential difference (PD) and to pass current.

  • Voltage Clamp: A voltage clamp amplifier is used to maintain the transepithelial PD at 0 mV. The current required to do this is the short-circuit current (Isc) and is continuously recorded.

  • Pharmacological Manipulation:

    • Initially, an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) is often added to the apical side to block sodium absorption and isolate chloride secretion.

    • The compound of interest (e.g., this compound, TMEM16A activator, or lubiprostone) is then added to the appropriate compartment (apical or basolateral, depending on the target's location).

    • The change in Isc (ΔIsc) following the addition of the compound is measured as an indicator of its effect on chloride secretion.

    • Inhibitors of specific channels (e.g., CFTRinh-172 for CFTR, or specific TMEM16A inhibitors) can be used to confirm the identity of the activated channel.[7][14]

Nasal Potential Difference (NPD) Measurement

This in vivo technique is used to assess ion transport in the nasal epithelium of living subjects.

Objective: To measure the electrical potential difference across the nasal epithelium, which reflects the underlying ion transport processes.

General Protocol:

  • Subject Preparation: The subject is positioned comfortably, and a reference electrode is placed on the forearm.

  • Exploring Electrode: A fine, flexible catheter with an exploring electrode at the tip is inserted into the nostril and placed on the surface of the nasal mucosa.

  • Perfusion: A series of solutions with different ionic compositions are perfused over the nasal mucosa through the catheter.

  • Measurement: The potential difference between the exploring and reference electrodes is continuously measured.

    • A baseline PD is established with a Ringer's solution.

    • A solution containing amiloride is perfused to block ENaC and measure the contribution of sodium absorption.

    • A chloride-free solution is then perfused to create a driving force for chloride secretion.

    • The compound of interest (e.g., lubiprostone) is added to the chloride-free solution to assess its ability to stimulate chloride secretion, which is observed as a repolarization (more negative PD) of the nasal potential difference.[9]

Summary and Conclusion

This compound, TMEM16A activators, and lubiprostone represent three distinct approaches to activating non-CFTR chloride channels.

  • This compound acts indirectly by activating the P2Y2 receptor and downstream calcium signaling. While it showed initial promise in a Phase 3 clinical trial for CF, a subsequent trial did not meet its primary endpoint.[11]

  • TMEM16A activators offer a more direct mechanism of action by targeting the CaCC itself. This approach is still in the preclinical and early clinical stages of development but holds the potential for a more targeted and sustained effect on chloride secretion.[1][4]

  • Lubiprostone , while initially identified as a ClC-2 activator, appears to have a more complex mechanism that can involve CFTR activation via the EP4 receptor in some cell types. Its efficacy in the context of CF lung disease, where CFTR is dysfunctional, remains to be fully elucidated, although preclinical studies in CF mice suggest a CFTR-independent effect is possible.[7][9]

The choice of which therapeutic strategy to pursue will depend on a variety of factors, including the specific disease indication, the desired pharmacological profile, and the potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel non-CFTR chloride channel activators.

References

A Scientific Comparison of the TIGER-1 and TIGER-2 Trial Designs for Denufosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the clinical trial designs for TIGER-1 and TIGER-2, the two pivotal Phase 3 studies of denufosol tetrasodium for the treatment of cystic fibrosis (CF). This compound is an investigational inhaled ion channel regulator designed to enhance airway hydration and mucociliary clearance.[1][2] While the initial Phase 3 trial, TIGER-1, demonstrated a statistically significant improvement in lung function, the confirmatory TIGER-2 trial did not meet its primary endpoint, leading to the discontinuation of the drug's development.[3][4][5] Understanding the nuances of these trial designs is crucial for interpreting the seemingly contradictory results and for informing the design of future clinical trials in CF.

Mechanism of Action: this compound

This compound is a selective P2Y2 receptor agonist.[6] Its mechanism of action is independent of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF.[2] By activating P2Y2 receptors on the surface of airway epithelial cells, this compound stimulates chloride secretion, inhibits sodium absorption, and increases ciliary beat frequency.[2][7] This cascade of effects is intended to hydrate the airway surface liquid and improve mucus clearance.

cluster_epithelium Airway Epithelial Cell cluster_lumen Airway Lumen This compound This compound P2Y2 P2Y2 Receptor This compound->P2Y2 activates CaCC Ca²⁺-activated Cl⁻ Channel P2Y2->CaCC stimulates ENaC Epithelial Na⁺ Channel (ENaC) P2Y2->ENaC inhibits Cilia Cilia P2Y2->Cilia increases beat frequency Cl_out Cl⁻ Secretion CaCC->Cl_out Mucus_Clearance Mucus Clearance Cilia->Mucus_Clearance Na_in Na⁺ Absorption Na_in->ENaC

Caption: this compound's Proposed Mechanism of Action.

Comparative Overview of TIGER-1 and TIGER-2 Trial Designs

The TIGER-1 and TIGER-2 trials shared many design elements, including their randomized, double-blind, placebo-controlled nature, the patient population with mild CF lung disease, and the dosage of this compound administered. However, a key difference was the duration of the placebo-controlled phase.

FeatureTIGER-1TIGER-2
Official Title This compound Tetrasodium in Patients with Cystic Fibrosis and Normal to Mildly Impaired Lung FunctionStudy of this compound Tetrasodium Inhalation Solution in Patients With Cystic Fibrosis (CF) Lung Disease
Phase 33
Number of Patients 352466
Study Design Randomized, double-blind, placebo-controlled, 24-week trial, followed by a 24-week open-label extension.[1]Randomized, double-blind, placebo-controlled, 48-week trial.[3][8]
Primary Endpoint Change in FEV1 from baseline to Week 24.[1][2]Change in FEV1 from baseline to Week 48.[3][8]
Patient Population Patients with CF aged ≥ 5 years with FEV1 ≥ 75% of predicted normal.[1][2]Patients with CF with FEV1 ≥ 75% and ≤ 110% of predicted normal.[3][8][9]
Treatment Arms This compound 60 mg or placebo, administered three times daily via jet nebulizer.[1][2]This compound 60 mg or placebo, administered three times daily via jet nebulizer.[3][8]

Experimental Protocols

Patient Population and Enrollment

Both trials enrolled patients with a confirmed diagnosis of cystic fibrosis and mild lung disease, as defined by a Forced Expiratory Volume in one second (FEV1) of at least 75% of the predicted normal value.[1][2][3] The TIGER-2 trial further specified an upper limit for FEV1 of 110% of predicted normal.[3][8][9]

Randomization and Blinding

In both TIGER-1 and TIGER-2, participants were randomly assigned to receive either this compound or a matching placebo. The trials were double-blinded, meaning neither the investigators nor the patients knew which treatment was being administered.

Intervention

The investigational treatment in both trials was 60 mg of this compound tetrasodium, administered three times daily as an inhaled solution via a jet nebulizer.[1][2][3][8] The placebo was a saline solution.

Outcome Measures

The primary efficacy endpoint for both trials was the change in FEV1 from baseline.[1][2][3] However, the time point for this primary endpoint differed: 24 weeks for TIGER-1 and 48 weeks for TIGER-2.[1][2][3][8] Secondary endpoints in TIGER-2 included the rate of change in percent predicted FEV1 over 48 weeks, change from baseline in Forced Expiratory Flow (FEF25%-75%), and the time to first pulmonary exacerbation.[5][8]

cluster_tiger1 TIGER-1 Trial Workflow cluster_tiger2 TIGER-2 Trial Workflow T1_Screen Screening (FEV1 ≥ 75%) T1_Rand Randomization (n=352) T1_Screen->T1_Rand T1_Treat 24 Weeks Double-Blind Treatment (this compound vs. Placebo) T1_Rand->T1_Treat T1_End Primary Endpoint (Change in FEV1) T1_Treat->T1_End T1_Open 24 Weeks Open-Label Extension T1_End->T1_Open T2_Screen Screening (75% ≤ FEV1 ≤ 110%) T2_Rand Randomization (n=466) T2_Screen->T2_Rand T2_Treat 48 Weeks Double-Blind Treatment (this compound vs. Placebo) T2_Rand->T2_Treat T2_End Primary Endpoint (Change in FEV1) T2_Treat->T2_End

References

In Vitro Evidence for Denufosol's Effect on the Epithelial Sodium Channel (ENaC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of denufosol and other alternatives on the epithelial sodium channel (ENaC). The information is compiled from preclinical studies to support research and drug development in therapeutic areas where ENaC modulation is a key target, such as cystic fibrosis.

Mechanism of Action: Indirect vs. Direct ENaC Inhibition

This compound is a selective P2Y₂ receptor agonist. Its effect on ENaC is indirect. By activating the P2Y₂ receptor, this compound initiates a signaling cascade that leads to the inhibition of ENaC activity. This is in contrast to direct ENaC inhibitors, such as amiloride and its analogs, which physically block the channel pore.

The activation of the Gq-coupled P2Y₂ receptor by an agonist like this compound stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid. The resulting decrease in PIP₂ levels is believed to reduce the open probability of ENaC, thus inhibiting sodium transport across the epithelial membrane.[1][2]

Quantitative Comparison of In Vitro ENaC Inhibition

The following table summarizes quantitative data from in vitro studies on the effects of a P2Y₂ receptor agonist and direct ENaC inhibitors. It is important to note that while this compound is a P2Y₂ receptor agonist, the specific quantitative data presented here for this class of drugs are from studies using the selective P2Y₂ agonist MRS2768, as direct quantitative in vitro ENaC inhibition data for this compound were not available in the public domain at the time of this review.

Compound ClassCompoundCell TypeAssayEndpointResultReference
P2Y₂ Receptor Agonist MRS2768Mouse renal tubulesPatch-clampENaC activity (NPo)Decreased from 0.99 ± 0.19 to 0.28 ± 0.01[1][2]
ENaC open probability (Po)Decreased from 0.25 ± 0.03 to 0.11 ± 0.02[1][2]
Number of active channels (N)Decreased from 3.62 ± 0.38 to 2.36 ± 0.43[1][2]
ATPM-1 mouse cortical collecting duct cellsUssing ChamberAmiloride-sensitive short-circuit current (Isc)Dropped from -28.6 ± 2.4 to -21.6 ± 1.9 µA/cm²[3]
Direct ENaC Inhibitor AmilorideMDCK cells expressing rat ENaCWhole-cell patch-clampKᵢ20 nM[4]
Toad urinary bladderVoltage-clampKᵢVaries with ion conditions[5]

Experimental Protocols

Ussing Chamber Electrophysiology

The Ussing chamber is a key technique for measuring ion transport across epithelial tissues.

General Protocol:

  • Cell Culture: Epithelial cells (e.g., human bronchial epithelial cells, M-1 mouse cortical collecting duct cells) are cultured on permeable supports until a confluent monolayer with high transepithelial resistance is formed.[6]

  • Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.[6]

  • Perfusion: Both compartments are filled with appropriate physiological solutions (e.g., Ringer's solution) and gassed with 95% O₂/5% CO₂.[6]

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the short-circuit current (Isc), which represents the net ion transport, is continuously measured.[6]

  • Pharmacological Modulation: Compounds of interest are added to the apical or basolateral compartments to assess their effect on ion channel activity. For ENaC, amiloride is typically added at the end of the experiment to determine the amiloride-sensitive portion of the Isc, which corresponds to ENaC activity.[6]

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the measurement of ion flow through individual channels.

General Protocol for Whole-Cell Configuration:

  • Cell Preparation: Cells expressing ENaC are prepared as a single-cell suspension.[7]

  • Pipette Formation: A glass micropipette with a very small tip diameter is filled with an appropriate electrolyte solution and brought into contact with the cell membrane.

  • Giga-seal Formation: A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

  • Whole-Cell Access: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage, and the resulting current flowing through the ion channels is recorded. Inhibitors or activators can be added to the bath solution to study their effects on channel activity.[7]

Signaling Pathways and Experimental Workflows

ENaC_Inhibition_Pathway cluster_P2Y2 P2Y2 Receptor Pathway cluster_ENaC ENaC Regulation This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R activates Gq Gq Protein P2Y2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG ENaC_active ENaC (Active) PIP2->ENaC_active maintains open state ENaC_inactive ENaC (Inactive) IP3_DAG->ENaC_inactive leads to inactivation ENaC_active->ENaC_inactive inhibition Cell_interior Cell Interior ENaC_active->Cell_interior Na_ion Na+ Na_ion->ENaC_active influx

P2Y₂ Receptor-Mediated Inhibition of ENaC.

Ussing_Chamber_Workflow start Start: Epithelial Cell Monolayer mount Mount in Ussing Chamber start->mount equilibrate Equilibrate with Physiological Solution mount->equilibrate measure_isc Measure Baseline Short-Circuit Current (Isc) equilibrate->measure_isc add_compound Add Test Compound (e.g., this compound) measure_isc->add_compound measure_effect Measure Change in Isc add_compound->measure_effect add_amiloride Add Amiloride measure_effect->add_amiloride measure_final_isc Measure Amiloride-Sensitive Isc add_amiloride->measure_final_isc end End: Determine ENaC Inhibition measure_final_isc->end

Ussing Chamber Experimental Workflow.

References

The Elusive Preclinical Promise: Cross-Validation of Denufosol in Cystic Fibrosis Animal Models Remains Largely Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a significant gap in the cross-validation of denufosol's efficacy across different cystic fibrosis (CF) animal models. While the P2Y2 receptor agonist progressed to Phase III clinical trials in humans, detailed preclinical studies in established CF animal models such as mice, pigs, and ferrets are notably scarce in the public domain. This lack of comparative animal data makes a direct cross-validation of its effects challenging and highlights a potential disconnect between preclinical and clinical research pathways for this particular compound.

This compound was designed to enhance airway hydration by activating an alternative chloride channel, independent of the mutated Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] This mechanism offered a promising therapeutic avenue for all CF patients, regardless of their specific CFTR mutation. However, the journey from concept to clinical reality is paved with rigorous testing, typically involving a variety of animal models to predict human response. For this compound, the publicly available data on this crucial preclinical stage is limited.

Insights from a Porcine Model: A Cautionary Tale

One of the few available studies in a relevant animal model provides a cautionary perspective. Research conducted in a CF pig model, which closely mimics human CF lung disease, investigated the effects of a purinergic agonist, uridine-5'-triphosphate (UTP), which has a similar mechanism of action to this compound. The study revealed that instead of improving mucociliary clearance, UTP stimulation actually impaired it in the small airways of CF pigs.[2] This unexpected outcome was attributed to excessive mucus secretion, which outweighed the potential benefits of increased ion and water secretion.[2]

Preclinical Safety and Human Clinical Trials

General preclinical safety studies were conducted, with one- and two-year data indicating that this compound did not lead to an increase in pulmonary inflammation when compared to a saline placebo.[1] Following these initial safety assessments, this compound moved into human clinical trials.

Phase II trials showed some promise, with patients receiving this compound demonstrating statistically significant improvements in lung function (FEV1) compared to placebo.[3] This initial success led to larger Phase III trials, TIGER-1 and TIGER-2. The TIGER-1 trial met its primary endpoint, showing a modest but statistically significant improvement in FEV1.[4][5] However, the subsequent and larger TIGER-2 trial failed to replicate these findings, showing no significant difference in FEV1 between the this compound and placebo groups over a 48-week period.[6][7] These disappointing results ultimately led to the discontinuation of this compound's development.

The Unanswered Question: Could Animal Models Have Predicted the Outcome?

The lack of extensive, publicly available preclinical data in various CF animal models makes it difficult to ascertain whether the eventual failure in Phase III clinical trials could have been predicted. Different animal models of CF present with distinct pathologies that can be leveraged to answer specific scientific questions.

  • CF Mouse Models: These are the most common and cost-effective models. While they do not spontaneously develop the severe lung disease seen in humans, they are valuable for studying specific aspects of CFTR function, ion transport, and inflammation.

  • CF Pig Models: As a larger animal model, pigs share more anatomical and physiological similarities with humans, including the development of spontaneous lung disease that closely mirrors the human condition. They are considered a more predictive model for lung-related therapies.

  • CF Ferret Models: Ferrets also develop a human-like CF phenotype, including lung and pancreatic disease, making them another valuable model for translational research.

A cross-validation approach, testing this compound in these different models, could have provided a more complete picture of its potential efficacy and limitations before large-scale human trials. For instance, the negative impact on mucociliary clearance observed with a similar agonist in the CF pig model might have warranted further investigation and perhaps a different therapeutic strategy.

Conclusion

The story of this compound serves as a crucial case study in drug development for cystic fibrosis. While the underlying mechanism of action was scientifically sound, the transition from promising concept to effective therapy was not successful. The conspicuous absence of comprehensive, cross-validated preclinical efficacy data in various animal models in the public literature leaves a critical question unanswered: could a more robust and transparent preclinical testing strategy have provided earlier insights into the challenges that ultimately led to the cessation of its development? For researchers, scientists, and drug development professionals, the this compound experience underscores the importance of rigorous preclinical evaluation in multiple, relevant animal models to better predict clinical outcomes and de-risk the expensive and lengthy process of bringing new therapies to patients.

Data Presentation

Table 1: Summary of this compound's Effect in a CF Animal Model Analog and Human Clinical Trials
Model/TrialInterventionKey FindingsQuantitative Data (FEV1 Change)
CF Pig Model (UTP) Uridine-5'-triphosphate (UTP)Impaired mucociliary clearance in small airways[2]Not Applicable
Phase II Clinical Trial This compoundSignificant improvement in lung function vs. placebo[3]Data not specified in abstract
Phase III (TIGER-1) This compoundStatistically significant improvement in lung function vs. placebo[4][5]+45 mL difference vs. placebo (p=0.047)[4]
Phase III (TIGER-2) This compoundNo statistically significant improvement in lung function vs. placebo[6][7]+8 mL difference vs. placebo (not statistically significant)[7]

Experimental Protocols

Methodology for Mucociliary Clearance Measurement in CF Pig Model (Summarized from[2])

  • Animal Model: Genetically engineered pigs with targeted disruption of the CFTR gene.

  • Intervention: Administration of the purinergic secretagogue uridine-5'-triphosphate (UTP).

  • Measurement Technique: In vivo imaging of mucociliary clearance using positron emission tomography (PET) and computed tomography (CT).

  • Procedure:

    • Aerosolized radioactive tracer particles (pertechnetate-labeled sulfur colloid) were delivered to the lungs of anesthetized and ventilated newborn CF and wild-type pigs.

    • Dynamic PET/CT scans were acquired to track the movement of the radioactive particles over time.

    • Mucociliary clearance was quantified by measuring the percentage of retained radioactivity in specific lung regions at different time points.

    • The protocol was repeated after the administration of UTP to assess its effect on clearance rates.

Mandatory Visualizations

Denufosol_Signaling_Pathway This compound This compound P2Y2_Receptor P2Y2 Receptor This compound->P2Y2_Receptor G_Protein G-protein P2Y2_Receptor->G_Protein ENaC Epithelial Sodium Channel (ENaC) P2Y2_Receptor->ENaC inhibits CBF Increased Ciliary Beat Frequency P2Y2_Receptor->CBF PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 generates ER Endoplasmic Reticulum (ER) IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release CaCC Calcium-Activated Chloride Channel (CaCC) Ca2_release->CaCC Cl_Secretion Increased Cl⁻ Secretion CaCC->Cl_Secretion Airway_Hydration Improved Airway Surface Hydration Cl_Secretion->Airway_Hydration Na_Absorption Inhibited Na⁺ Absorption ENaC->Na_Absorption Na_Absorption->Airway_Hydration CBF->Airway_Hydration

Caption: this compound's proposed signaling pathway in airway epithelial cells.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development animal_models CF Animal Models (e.g., Pig, Mouse, Ferret) utp_study UTP Study in CF Pigs (Mucociliary Clearance) animal_models->utp_study safety_studies General Preclinical Safety Studies animal_models->safety_studies phase2 Phase II Clinical Trial safety_studies->phase2 Proceed to Clinical Trials phase3_tiger1 Phase III (TIGER-1) phase2->phase3_tiger1 phase3_tiger2 Phase III (TIGER-2) phase3_tiger1->phase3_tiger2 discontinuation Discontinuation of Development phase3_tiger2->discontinuation

Caption: Simplified workflow of this compound's development pathway.

References

Re-evaluating the P2Y2 Receptor Agonist Pipeline in the Post-Denufosol Era

Author: BenchChem Technical Support Team. Date: December 2025

The clinical journey of denufosol tetrasodium for cystic fibrosis, marked by early promise and ultimate Phase III disappointment, has cast a long shadow over the therapeutic potential of P2Y2 receptor agonists. However, the successful development and marketing of diquafosol tetrasodium for dry eye disease in several countries underscores the continued viability of this drug class. This guide provides a comprehensive re-evaluation of P2Y2 receptor agonists, offering a comparative analysis of key compounds, their clinical outcomes, and the underlying experimental methodologies that defined their development.

The P2Y2 Receptor and its Therapeutic Rationale

The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is widely expressed in various tissues, including the lungs and ocular surface.[1][2] Its activation triggers a signaling cascade that modulates ion transport and fluid secretion, making it an attractive target for diseases characterized by dehydration of mucosal surfaces, such as cystic fibrosis and dry eye disease.[3]

P2Y2 Receptor Signaling Pathway

Upon agonist binding, the P2Y2 receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC).[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][5] This cascade ultimately leads to physiological responses such as chloride and water secretion, and increased mucin release.[2][5][6]

P2Y2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y2 P2Y2 Receptor Gq Gq/11 P2Y2->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Cl⁻/H₂O Secretion) Ca_release->Response PKC->Response Agonist ATP / UTP (Agonist) Agonist->P2Y2 Binds

P2Y2 Receptor Signaling Cascade

Comparative Analysis of P2Y2 Receptor Agonists

While this compound and diquafosol are the most clinically advanced P2Y2 agonists, several other compounds have been investigated, primarily in preclinical settings. The following table summarizes their potencies.

AgonistChemical ClassTarget IndicationEC50 (human P2Y2R)Selectivity Profile
This compound (INS37217) Dinucleotide analogueCystic Fibrosis~8 nM[7]Selective for P2Y2 over other P2Y subtypes.[8]
Diquafosol (INS365) Dinucleotide analogueDry Eye Disease~40 nM[7]Selective P2Y2 agonist.[9]
ATP Endogenous NucleotideN/A0.085 µM[4]Agonist at P2Y1, P2Y2, and P2Y11 receptors.[4]
UTP Endogenous NucleotideN/A0.049 µM[4]Agonist at P2Y2 and P2Y4 receptors.[4]
MRS2768 UTP analogueResearch ToolNot specifiedSelective P2Y2 agonist.[10]
PSB1114 UTP analogueResearch ToolNot specifiedPotent and selective P2Y2 agonist.[10]

Clinical Trial Performance: A Tale of Two Agonists

The divergent clinical outcomes of this compound and diquafosol highlight the challenges and opportunities in targeting the P2Y2 receptor.

This compound in Cystic Fibrosis: A Promising Start, a Disappointing End

This compound's development program for cystic fibrosis consisted of two pivotal Phase III trials, TIGER-1 and TIGER-2. While TIGER-1 showed a modest but statistically significant improvement in lung function, these results were not replicated in the larger, longer-term TIGER-2 trial, leading to the discontinuation of the program.[11][12][13]

Table 1: Summary of this compound Phase III Clinical Trial Results in Cystic Fibrosis

TrialNTreatment DurationPrimary EndpointResultp-value
TIGER-1 35224 weeksChange from baseline in FEV₁45 mL improvement vs. placebo[12]0.047[12]
TIGER-2 46648 weeksChange from baseline in FEV₁8 mL improvement vs. placebo[14]0.742[1][13]
Diquafosol in Dry Eye Disease: A Clinical Success

In contrast to this compound, diquafosol has demonstrated consistent efficacy in treating the signs and symptoms of dry eye disease across multiple clinical trials.[9][11][15][16] It has gained regulatory approval in several Asian countries.[17]

Table 2: Summary of Diquafosol Clinical Trial Efficacy in Dry Eye Disease (vs. Placebo or Artificial Tears)

EndpointResult
Corneal Fluorescein Staining Score Statistically significant improvement vs. placebo.[11] Non-inferior to sodium hyaluronate.[18]
Conjunctival Staining Score Statistically significant improvement vs. placebo.[9]
Rose Bengal Staining Score Superior improvement compared to sodium hyaluronate.[18]
Tear Film Break-up Time (TBUT) Significant improvement in some studies.[15]
Patient-Reported Symptoms Significant improvement in dry eye symptom scores.[11]

Key Experimental Protocols for P2Y2 Agonist Evaluation

The development of any P2Y2 receptor agonist relies on a battery of preclinical and clinical assays to determine its potency, efficacy, and safety. Below are detailed methodologies for two key experiments.

Experimental Protocol 1: In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of P2Y2 receptor agonists by measuring the increase in intracellular calcium upon receptor activation.

Objective: To determine the EC50 of a test compound at the human P2Y2 receptor.

Materials:

  • HEK293 cells stably expressing the human P2Y2 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound and reference agonist (e.g., UTP).

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Culture: Seed the P2Y2-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM in assay buffer. Remove the culture medium from the cells, add the loading buffer, and incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.

  • Assay: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and record a stable baseline fluorescence. c. Use the automated liquid handling system to add the test compound or reference agonist to the wells. d. Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 180 seconds).

  • Data Analysis: a. Determine the peak fluorescence intensity for each well. b. Subtract the baseline fluorescence to obtain the change in fluorescence. c. Plot the change in fluorescence against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Experimental Protocol 2: In Vivo Mucociliary Clearance Assay

This assay evaluates the functional consequence of P2Y2 receptor activation in the airways, a key therapeutic mechanism for cystic fibrosis.

Objective: To assess the effect of an inhaled P2Y2 agonist on the rate of mucociliary clearance in a relevant animal model (e.g., mouse).

Materials:

  • Anesthetized mice.

  • Aerosol delivery system.

  • Test compound formulated for inhalation.

  • Radioactive tracer (e.g., 99mTc-labeled sulfur colloid).

  • Gamma camera or SPECT/CT imaging system.

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging system.

  • Aerosol Administration: Deliver the aerosolized test compound or vehicle control to the lungs of the mouse.

  • Tracer Instillation: After a set period, instill a small volume of the radioactive tracer into the trachea.

  • Imaging: Acquire serial images of the lungs using the gamma camera or SPECT/CT system over a period of time (e.g., 60 minutes).

  • Data Analysis: a. Draw regions of interest (ROIs) around the lungs in the images. b. Quantify the amount of radioactivity remaining in the lungs at each time point. c. Calculate the percentage of clearance from the lungs over time. d. Compare the clearance rates between the test compound-treated group and the vehicle control group.

The Drug Development and Evaluation Workflow

The journey of a P2Y2 receptor agonist from bench to bedside follows a structured path of discovery, preclinical testing, and clinical trials.

Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (P2Y2 Receptor) Screening High-Throughput Screening Target->Screening Lead_Opt Lead Optimization Screening->Lead_Opt In_Vitro In Vitro Assays (e.g., Calcium Mobilization) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (e.g., Mucociliary Clearance) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety & Tolerability) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

P2Y2 Agonist Development Workflow

Conclusion: A Path Forward for P2Y2 Receptor Agonists

The story of this compound serves as a critical lesson in drug development, where promising preclinical data and early clinical success do not always translate to Phase III victory. However, the approval and clinical utility of diquafosol affirm that the P2Y2 receptor remains a druggable target with therapeutic potential. Future efforts in this space will likely focus on developing agonists with improved pharmacokinetic and pharmacodynamic profiles, exploring new therapeutic indications beyond cystic fibrosis and dry eye, and potentially investigating tissue-specific targeting to enhance efficacy and minimize off-target effects. A thorough understanding of the successes and failures of past P2Y2 receptor agonists will be paramount in guiding the next generation of these compounds toward clinical realization.

References

Bypassing CFTR Dysfunction: A Comparative Guide to Alternative Therapeutic Strategies Beyond Denufosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) therapeutics has evolved significantly, moving beyond symptomatic treatments to strategies targeting the underlying cause of the disease—dysfunction of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. While CFTR modulators have revolutionized care for many, a significant need remains for therapies that can benefit all individuals with CF, regardless of their specific CFTR mutation. Denufosol, a P2Y2 receptor agonist, represented an early attempt to bypass the defective CFTR channel by activating an alternative chloride channel. Although it did not achieve its primary endpoints in late-stage clinical trials, the pursuit of CFTR-independent therapeutic avenues remains a critical area of research.[1][2]

This guide provides a comparative analysis of alternative therapeutic strategies to this compound for bypassing CFTR dysfunction. We delve into the mechanisms of action, present available experimental data, and provide detailed experimental protocols for key assays used to evaluate these novel approaches. The strategies covered include activators of alternative chloride channels, CFTR amplifiers, and inhibitors of pathways that negatively regulate CFTR.

Comparison of Therapeutic Strategies

The following table summarizes the key characteristics and clinical trial outcomes for this compound and its alternatives.

Therapeutic StrategyDrug Candidate(s)TargetMechanism of ActionKey Efficacy Endpoint(s)Clinical Trial Results
P2Y2 Receptor Agonist This compoundP2Y2 ReceptorActivates an alternative, non-CFTR calcium-activated chloride channel (CaCC) to increase chloride and water secretion.[3][4]Change in percent predicted forced expiratory volume in one second (ppFEV1)TIGER-1 (Phase 3): Statistically significant improvement in FEV1 at 24 weeks (48 mL vs. 3 mL for placebo, p=0.047).[5][6] TIGER-2 (Phase 3): Did not meet the primary endpoint of change in FEV1 at 48 weeks (40 mL vs. 32 mL for placebo, p=0.742).[1][2]
TMEM16A Potentiator ETX001TMEM16A (ANO1) Chloride ChannelPotentiates the activity of the TMEM16A calcium-activated chloride channel, enhancing anion and fluid secretion.[7][8]Mucus clearance, Airway Surface Liquid (ASL) heightPreclinical (Sheep Model): Inhaled ETX001 accelerated mucus clearance in both healthy sheep and a CFTR-inhibited model.[8] Preclinical (CF-HBE cells): Increased ASL height and fluid secretion.[8]
CIC-2 Chloride Channel Activator LubiprostoneChloride Channel-2 (CIC-2)Activates CIC-2, a chloride channel distinct from CFTR, to increase intestinal fluid secretion.[3][9]Improvement in constipation symptomsPilot Study (Adults with CF): Statistically significant improvement in Patient Assessment of Constipation Symptoms (PAC-SYM) scores (p < 0.001). No significant change in FEV1 or sweat chloride.[3]
CFTR Amplifier Nesolicaftor (PTI-428)CFTR mRNAStabilizes CFTR mRNA by binding to poly(rC)-binding protein 1 (PCBP1), leading to increased CFTR protein synthesis.[10][11][12]Change in ppFEV1, Change in sweat chloridePhase 2 (add-on to Orkambi®): Mean absolute improvement in ppFEV1 of 5.2 percentage points from baseline compared to placebo (p<0.05). No significant change in sweat chloride was consistently reported.
GSNOR Inhibitor Cavosonstat (N91115)S-nitrosoglutathione reductase (GSNOR)Inhibits GSNOR, leading to increased levels of S-nitrosoglutathione (GSNO), which is believed to stabilize the F508del-CFTR protein.[13][14]Change in ppFEV1, Change in sweat chloridePhase 2 (add-on to Orkambi®): No statistically significant improvement in ppFEV1.[14] Phase 2 (add-on to Kalydeco®): No statistically significant improvement in ppFEV1 or sweat chloride.[14]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways for each therapeutic strategy.

Denufosol_Pathway This compound Signaling Pathway This compound This compound P2Y2R P2Y2 Receptor This compound->P2Y2R Binds to Gq_protein Gq Protein P2Y2R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces CaCC Alternative Ca²⁺-Activated Chloride Channel (e.g., TMEM16A) Ca_release->CaCC Activates Cl_efflux Cl⁻ Efflux CaCC->Cl_efflux Mediates H2O_secretion Water Secretion Cl_efflux->H2O_secretion Drives

This compound activates the P2Y2 receptor, leading to increased intracellular calcium and activation of alternative chloride channels.

TMEM16A_Pathway TMEM16A Potentiation Pathway ETX001 ETX001 TMEM16A TMEM16A (ANO1) Channel ETX001->TMEM16A Binds to and Potentiates Cl_efflux Enhanced Cl⁻ Efflux TMEM16A->Cl_efflux Increased Conductance Ca_ion Intracellular Ca²⁺ Ca_ion->TMEM16A Gating by H2O_secretion Increased Water Secretion Cl_efflux->H2O_secretion Drives

ETX001 potentiates the activity of the TMEM16A chloride channel, enhancing chloride efflux in the presence of intracellular calcium.

Lubiprostone_Pathway Lubiprostone Signaling Pathway Lubiprostone Lubiprostone CIC2 CIC-2 Chloride Channel Lubiprostone->CIC2 Activates Cl_secretion Cl⁻ Secretion into Lumen CIC2->Cl_secretion Mediates H2O_secretion Water Secretion into Lumen Cl_secretion->H2O_secretion Drives Stool_softening Softening of Stool H2O_secretion->Stool_softening

Lubiprostone activates the CIC-2 chloride channel in the intestine, leading to increased fluid secretion and relief of constipation.

Nesolicaftor_Pathway Nesolicaftor (CFTR Amplifier) Pathway Nesolicaftor Nesolicaftor (PTI-428) PCBP1 Poly(rC)-binding protein 1 (PCBP1) Nesolicaftor->PCBP1 Binds to CFTR_mRNA CFTR mRNA PCBP1->CFTR_mRNA Binds to and Stabilizes Degradation mRNA Degradation PCBP1->Degradation Prevents Ribosome Ribosome CFTR_mRNA->Ribosome Translation CFTR_mRNA->Degradation CFTR_protein Increased CFTR Protein Ribosome->CFTR_protein

Nesolicaftor stabilizes CFTR mRNA, leading to increased synthesis of the CFTR protein.

Cavosonstat_Pathway Cavosonstat (GSNOR Inhibitor) Pathway Cavosonstat Cavosonstat (N91115) GSNOR S-nitrosoglutathione reductase (GSNOR) Cavosonstat->GSNOR Inhibits GSNO S-nitrosoglutathione (GSNO) GSNOR->GSNO Degrades F508del_CFTR F508del-CFTR Protein GSNO->F508del_CFTR S-nitrosylates and Stabilizes Degradation Degradation GSNO->Degradation Reduces Stabilization Increased Stability and Function F508del_CFTR->Stabilization F508del_CFTR->Degradation

Cavosonstat inhibits GSNOR, increasing GSNO levels and promoting the stability of F508del-CFTR.

Detailed Experimental Protocols

Ussing Chamber Assay for Ion Transport

Objective: To measure agonist-induced chloride secretion across a polarized epithelial monolayer. This assay is a gold standard for assessing the function of CFTR and other chloride channels.

Materials:

  • Ussing chamber system

  • Calu-3 or primary human bronchial epithelial (HBE) cells cultured on permeable supports

  • Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)

  • Test compounds (e.g., this compound, ETX001)

  • Forskolin (to activate CFTR)

  • CFTRinh-172 (to inhibit CFTR)

  • Amiloride (to block epithelial sodium channels, ENaC)

Protocol:

  • Culture epithelial cells on permeable supports until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved.

  • Mount the permeable supports in the Ussing chamber, separating the apical and basolateral chambers.

  • Fill both chambers with Ringer's solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Short-circuit the epithelium by clamping the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which reflects net ion transport.

  • Allow the baseline Isc to stabilize.

  • Add amiloride to the apical chamber to block sodium absorption.

  • Add the test compound (e.g., this compound or ETX001) to the apical or basolateral chamber, depending on the target's location.

  • Record the change in Isc.

  • For comparison, stimulate CFTR-dependent chloride secretion with forskolin.

  • At the end of the experiment, add CFTRinh-172 to confirm that the observed current is mediated by CFTR (if applicable).

Airway Surface Liquid (ASL) Height Measurement

Objective: To quantify the effect of a therapeutic agent on the hydration of the airway surface.

Materials:

  • Confocal microscope

  • HBE cells cultured on permeable supports at an air-liquid interface (ALI)

  • Texas Red-dextran (or other fluorescent, high-molecular-weight dextran)

  • Perfluorocarbon to keep the dextran from dehydrating

  • Test compounds

Protocol:

  • Culture HBE cells at ALI for at least 3 weeks to allow for differentiation and mucus production.

  • Gently wash the apical surface with PBS to remove accumulated mucus.

  • Add a small volume of Texas Red-dextran in PBS to the apical surface.

  • Add a layer of perfluorocarbon to prevent evaporation.

  • Acquire X-Z confocal images of the cell monolayer. The fluorescent dextran will outline the ASL.

  • Add the test compound to the apical or basolateral medium.

  • Acquire images at specified time points after treatment.

  • Measure the height of the fluorescent layer from the top of the cells to the top of the liquid layer using image analysis software.

Western Blot for CFTR Protein Expression

Objective: To determine the effect of a CFTR amplifier, such as nesolicaftor, on the total amount and maturation of the CFTR protein.[15]

Materials:

  • HBE cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary anti-CFTR antibody

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat HBE cells with the test compound (e.g., nesolicaftor) for a specified duration.

  • Lyse the cells and collect the total protein.

  • Quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Perform densitometry to quantify the intensity of the bands corresponding to immature (band B) and mature (band C) CFTR.

GSNOR Activity Assay

Objective: To measure the inhibitory effect of a compound, such as cavosonstat, on the enzymatic activity of GSNOR.[4][16][17]

Materials:

  • Recombinant GSNOR enzyme

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 mM EDTA)

  • NADH

  • S-nitrosoglutathione (GSNO)

  • Test compound (cavosonstat)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • In a cuvette, combine the reaction buffer, NADH, and the GSNOR enzyme.

  • Add varying concentrations of the test compound and incubate for a defined period.

  • Initiate the reaction by adding GSNO.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADH.

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the IC50 value of the inhibitor.

Conclusion

The pursuit of therapeutic strategies that bypass CFTR dysfunction is a vital component of cystic fibrosis research, offering hope for all individuals with the disease. While this compound's journey highlighted the challenges of this approach, it also paved the way for the development of more targeted and potentially more effective therapies. The alternatives discussed in this guide, each with a unique mechanism of action, demonstrate the ingenuity and persistence of the scientific community in addressing the complexities of CF. Continued research, rigorous preclinical testing, and well-designed clinical trials will be essential to determine the ultimate clinical utility of these and future CFTR-independent therapies.

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal of Denufosol in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Denufosol Disposal

The primary objective is to manage this compound waste in a manner that prevents its release into the environment and minimizes any potential for accidental exposure. As this compound is a nucleotide analog and was administered to human subjects in clinical trials, it is generally not considered a highly toxic or hazardous substance in the context of typical laboratory waste streams. However, all investigational drugs should be handled with care. The disposal procedures outlined below are based on general guidelines for pharmaceutical waste management in a research setting.

Quantitative Data Summary

While specific quantitative data on the environmental fate or toxicity of this compound is scarce, the following table summarizes its key chemical and physical properties.

PropertyValue
Molar Mass 773.323 g/mol [1]
Formula C18H27N5O21P4[1]
PubChem CID 9875516[1]
Physical State Not specified, but used in an inhaled solution[1]

Procedural Guidance for this compound Disposal

The following step-by-step process provides a framework for the safe disposal of this compound in a laboratory setting. This protocol is designed for research quantities and assumes this compound is not classified as a hazardous waste under local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocol: this compound Waste Disposal

Objective: To safely dispose of residual this compound and contaminated materials from a research laboratory.

Materials:

  • This compound waste (e.g., unused solutions, contaminated vials, pipette tips)

  • Appropriate personal protective equipment (PPE): laboratory coat, gloves, and safety glasses

  • Sealable, leak-proof waste container labeled "Non-hazardous Pharmaceutical Waste for Incineration"

  • Inert absorbent material (e.g., vermiculite, sand)

Procedure:

  • Segregation of Waste:

    • Isolate all this compound-containing waste from the general laboratory trash. This includes stock solutions, diluted samples, and any materials that have come into direct contact with this compound, such as pipette tips, tubes, and vials.

  • Containment of Liquid Waste:

    • For liquid this compound waste, pour it into a designated, sealable, and clearly labeled waste container.

    • To minimize the risk of spills, it is advisable to add an inert absorbent material to the liquid waste container.

  • Containment of Solid Waste:

    • Place all solid waste contaminated with this compound (e.g., vials, pipette tips, gloves) into a separate, sealable plastic bag or container.

    • This container should also be labeled "Non-hazardous Pharmaceutical Waste for Incineration."

  • Packaging for Disposal:

    • Ensure that all waste containers are securely sealed to prevent leakage.

    • Combine the sealed containers of liquid and solid waste into a larger, secondary containment vessel if required by your institution's EHS procedures.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the pharmaceutical waste.

    • Inform them that the waste contains an investigational drug, this compound, and is being treated as non-hazardous pharmaceutical waste for incineration.

  • Documentation:

    • Maintain a log of the disposed this compound, including the quantity and date of disposal, in your laboratory records. This is good practice for managing investigational compounds.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research setting.

Denufosol_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) start->ppe segregate Segregate Waste (Liquid vs. Solid) ppe->segregate liquid_waste Contain Liquid Waste in Labeled, Sealable Container segregate->liquid_waste Liquid solid_waste Contain Solid Waste in Labeled, Sealable Container segregate->solid_waste Solid absorbent Add Inert Absorbent Material to Liquid Waste liquid_waste->absorbent package Securely Package All Waste Containers solid_waste->package absorbent->package contact_ehs Contact Environmental Health & Safety (EHS) package->contact_ehs disposal Arrange for Professional Disposal (Incineration) contact_ehs->disposal document Document Disposal in Laboratory Records disposal->document end End: Proper Disposal Complete document->end

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Safeguarding Researchers: A Guide to Handling Denufosol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Denufosol is an investigational drug for which development was discontinued. As such, a specific Safety Data Sheet (SDS) with detailed handling procedures for laboratory personnel is not publicly available. The following guidance is based on established best practices for handling investigational pharmaceutical compounds and should be adapted to your specific laboratory conditions and risk assessments. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Essential Safety and Logistics for this compound

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to investigational compounds. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3][4]

Activity Recommended Personal Protective Equipment
Receiving and Unpacking - Gloves: Double chemotherapy gloves (ASTM D6978 rated) should be worn.[1][2]
Handling of Powdered Compound (e.g., weighing, preparing solutions) - Gloves: Double chemotherapy gloves.[1][2] - Gown: Disposable, impermeable gown with long sleeves and tight-fitting cuffs.[1][3] - Eye and Face Protection: Safety goggles and a face shield.[2][3][4] - Respiratory Protection: A fit-tested N95 respirator or higher, or a powered air-purifying respirator (PAPR), especially when manipulating powders outside of a containment device.[2]
Handling of Solutions - Gloves: Double chemotherapy gloves.[1][2] - Gown: Disposable, impermeable gown.[1][3] - Eye Protection: Safety goggles.[2][3]
Spill Cleanup - Gloves: Chemical-resistant gloves. - Gown: Impermeable gown or coveralls.[1][3] - Eye and Face Protection: Safety goggles and a face shield.[2][3][4] - Respiratory Protection: Appropriate respirator based on the scale and nature of the spill.
Disposal - Gloves: Double chemotherapy gloves.[1][2] - Gown: Disposable, impermeable gown.[1][3]

Experimental Protocols: General Handling Procedures

Due to the lack of specific experimental protocols for this compound, the following provides a generalized, step-by-step workflow for handling an investigational compound.

Protocol: Preparation of a Stock Solution from Powder
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[5] Prepare the workspace within a certified chemical fume hood or other appropriate containment device.[5]

  • Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance. Use anti-static weigh paper or a weigh boat.

  • Solubilization: Add the appropriate solvent to the vessel containing the weighed powder. Gently swirl or vortex to dissolve the compound completely. Avoid creating aerosols.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled, sealed container.[6] Store the solution under the conditions specified by any available product information or at a standard temperature of 2-8°C for short-term storage, protected from light, unless otherwise indicated.

  • Decontamination: Decontaminate all surfaces and equipment used during the procedure with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips, weigh boats, and PPE, in a designated hazardous waste container.[7][8]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Denufosol_Handling_Workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling cluster_disposal Waste Management a Don Appropriate PPE b Prepare Workspace in Containment Device a->b c Receive and Unpack b->c d Weigh Powdered Compound c->d e Prepare Solution d->e f Store Stock Solution e->f g Decontaminate Work Area and Equipment f->g h Doff PPE g->h i Segregate and Dispose of Hazardous Waste h->i j Document Waste for Pickup i->j

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Operational and Disposal Plans

A comprehensive plan for the handling and disposal of investigational compounds is crucial for laboratory safety and regulatory compliance.

Spill Response

In the event of a spill, follow these immediate steps:

  • Alert others: Immediately notify colleagues in the vicinity.

  • Evacuate: If the spill is large or involves a highly volatile substance, evacuate the immediate area.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: Evaluate the extent of the spill and consult the generic SDS for the class of compound if a specific one is unavailable.

  • Clean-up: Use a spill kit with appropriate absorbent materials. Work from the outside of the spill inwards. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous unless determined otherwise by a formal hazard assessment.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weigh paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container.[7] Do not mix incompatible waste streams.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's procedures for the collection and disposal of hazardous chemical waste.[7][9] Ensure all waste containers are properly labeled with the contents and associated hazards.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Denufosol
Reactant of Route 2
Denufosol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.